THK-523
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[6-(2-fluoroethoxy)quinolin-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c18-9-10-21-15-6-8-17-13(11-15)3-7-16(20-17)12-1-4-14(19)5-2-12/h1-8,11H,9-10,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJOXECWZKCGBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)OCCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of THK-523 for Tau Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of THK-523, a first-generation radiotracer developed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies.
Core Mechanism: Preferential Binding to Tau Fibrils
This compound is an arylquinoline derivative designed to bind to the β-sheet structures characteristic of aggregated tau protein in neurofibrillary tangles (NFTs). Its mechanism of action is centered on its ability to cross the blood-brain barrier and selectively bind to these tau aggregates, enabling their visualization and quantification through Positron Emission Tomography (PET).
In vitro studies have demonstrated that ¹⁸F-THK-523 exhibits a higher affinity for recombinant tau fibrils (K18Δ280K) compared to β-amyloid₁₋₄₂ fibrils.[1][2][3][4] Notably, two distinct binding sites on tau fibrils for ¹⁸F-THK-523 have been identified.[5] The affinity for the primary binding site on tau is approximately ten times higher than for β-amyloid fibrils. Furthermore, the density of binding sites (Bmax) for ¹⁸F-THK-523 is about five times greater on tau fibrils than on β-amyloid fibrils, further highlighting its preference for tau pathology.
Quantitative Binding Characteristics
The binding affinities of this compound and its derivatives for tau and amyloid-beta aggregates have been quantified in several studies. The following table summarizes key quantitative data from in vitro binding assays.
| Compound | Target Fibril | Binding Affinity (Kd/Ki) | Binding Site Density (Bmax) | Reference |
| ¹⁸F-THK-523 | Recombinant Tau (K18Δ280K) | Kd₁: 1.67 nM, Kd₂: 49.8 nM | Bmax₁: 2.1 pmol/nmol, Bmax₂: 12.0 pmol/nmol | |
| ¹⁸F-THK-523 | Recombinant Tau (K18ΔK280) | Kd: 1.99 nM | Not Reported | |
| ¹⁸F-THK-523 | Synthetic Amyloid-β₁₋₄₂ | Kd: 30.3 nM | 2.6 pmol/nmol | |
| This compound | Tau Fibrils | Ki: 59.3 nM | Not Reported | |
| THK-5105 | Tau Fibrils | Ki: 7.8 nM | Not Reported | |
| THK-5117 | Tau Fibrils | Ki: 10.5 nM | Not Reported |
Selectivity and Off-Target Binding
Autoradiography and histofluorescence studies on human brain tissue from Alzheimer's disease patients have confirmed the in vitro findings. These studies show that this compound binding co-localizes with immunoreactive tau pathology, such as neurofibrillary tangles and neuropil threads, but not with β-amyloid plaques.
However, a significant challenge with first-generation tau tracers like this compound is off-target binding. Research has indicated that this compound and its derivatives can bind to monoamine oxidase B (MAO-B), an enzyme abundant in the brain. This off-target binding can contribute to the PET signal, potentially confounding the interpretation of tau pathology, especially in regions with high MAO-B expression.
Further studies have also explored the selectivity of this compound for different forms of tau aggregates. It has been shown that this compound selectively binds to the paired helical filament (PHF) tau found in Alzheimer's disease but does not bind to the tau lesions present in non-AD tauopathies like corticobasal degeneration, progressive supranuclear palsy, or Pick's disease. Additionally, it does not bind to α-synuclein aggregates found in Parkinson's disease.
The following diagram illustrates the binding profile of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide overviews of the key experimental protocols used to characterize the tau binding mechanism of this compound.
This assay is used to determine the binding affinity (Kd) and the density of binding sites (Bmax) of a radioligand to its target.
Protocol Details:
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Fibril Preparation: Synthetic β-amyloid₁₋₄₂ or recombinant tau fibrils (e.g., K18Δ280K) are prepared to a final concentration of 200 nM.
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Incubation: The fibrils are incubated with increasing concentrations of ¹⁸F-THK-523 (ranging from 1 to 500 nM). To determine non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration (e.g., 1-2 µM) of unlabeled this compound. The incubation is typically carried out for 1 hour at room temperature in an assay buffer.
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Separation: The reaction mixture is filtered to separate the fibril-bound radioligand from the free radioligand.
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Quantification: The radioactivity of the filters, representing the bound fraction, is measured using a gamma counter.
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Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The binding parameters, Kd and Bmax, are then determined by analyzing the saturation binding data, for example, using a Scatchard plot.
This technique is used to visualize the distribution of radioligand binding in tissue sections, providing anatomical context to the binding sites.
Protocol Details:
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Tissue Preparation: Serial sections from post-mortem human brain tissue (e.g., hippocampus) of individuals with Alzheimer's disease and age-matched controls are used.
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Radioligand Incubation: The brain sections are incubated with ¹⁸F-THK-523.
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Washing: The sections are washed to remove any unbound radiotracer.
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Imaging: The radiolabeled sections are exposed to a phosphor imaging plate, which is then scanned to produce an autoradiogram showing the distribution of ¹⁸F-THK-523 binding.
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Histological Correlation: Adjacent sections are stained using immunohistochemistry with antibodies against tau (e.g., AT8) and β-amyloid to identify the location of these pathologies.
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Analysis: The autoradiogram is compared with the stained sections to determine if the regions of high ¹⁸F-THK-523 binding correspond to areas with a high density of tau deposits or β-amyloid plaques.
This method allows for the non-invasive assessment of radiotracer uptake and distribution in the brains of living animals.
Protocol Details:
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Animal Models: Tau transgenic mice (e.g., rTg4510), amyloid-overexpressing mice (e.g., APP/PS1), and their wild-type littermates are used for comparative studies.
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Radiotracer Administration: ¹⁸F-THK-523 is administered to the animals via intravenous injection.
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PET Imaging: Dynamic PET scans are acquired to measure the uptake and clearance of the radiotracer in the brain over time.
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Image Analysis: The PET images are reconstructed, and the retention of ¹⁸F-THK-523 in different brain regions is quantified and compared between the different mouse strains.
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Ex Vivo Correlation: Following the imaging session, the animals are euthanized, and their brains are analyzed using autoradiography and histofluorescence to confirm that the in vivo PET signal corresponds to the presence of tau pathology.
Conclusion
This compound was a pioneering effort in the development of tau PET imaging agents. Its mechanism of action is characterized by a preferential and high-affinity binding to paired helical filament tau aggregates found in Alzheimer's disease. While its utility has been limited by off-target binding to MAO-B and a lack of binding to tau isoforms in other tauopathies, the study of this compound has provided a crucial foundation for the development of second and third-generation tau radiotracers with improved selectivity and pharmacokinetic properties. This in-depth understanding of its binding characteristics and the experimental methodologies used for its evaluation remains highly relevant for researchers and drug development professionals in the field of neurodegenerative diseases.
References
THK-523: A Technical Guide to a Selective Tau Imaging Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate in vivo detection and quantification of tau pathology are crucial for the diagnosis, monitoring of disease progression, and evaluation of therapeutic interventions for Alzheimer's disease (AD) and other tauopathies.[1][2] THK-523, chemically known as [2-(4-aminophenyl)-6-(2-fluoroethoxy)quinoline)], is a novel quinoline derivative developed as a positron emission tomography (PET) radiotracer for the specific imaging of tau protein aggregates in the brain.[3][4] This technical guide provides an in-depth overview of this compound, including its binding characteristics, pharmacokinetic properties, and the methodologies used for its evaluation.
Core Properties of ¹⁸F-THK-523
¹⁸F-THK-523 has been extensively studied to assess its suitability as a selective tau imaging agent. Key properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₅FN₂O | |
| Molecular Weight | 282.31 g/mol | |
| Lipophilicity (LogPₒ꜀ₜ) | 2.91 ± 0.13 | |
| Radiochemical Purity | >95% | |
| Specific Activity | 100 GBq/µmol (2.7 Ci/µmol) |
In Vitro Binding Characteristics
In vitro studies have demonstrated the high affinity and selectivity of ¹⁸F-THK-523 for tau fibrils over β-amyloid (Aβ) plaques.
Binding Affinity and Density on Recombinant Fibrils
Saturation binding assays were performed using synthetic K18Δ280K-tau fibrils and Aβ₁₋₄₂ fibrils.
| Fibril Type | Dissociation Constant (Kₔ) (nM) | Maximum Binding Sites (Bₘₐₓ) (pmol/nmol fibrils) |
| K18Δ280K-tau (Site 1) | 1.7 | 0.18 |
| K18Δ280K-tau (Site 2) | 15.2 | 0.43 |
| β-amyloid₁₋₄₂ | 17.8 | 0.12 |
Data from Fodero-Tavoletti et al., Brain, 2011.
In Vivo and Ex Vivo Findings
Preclinical and clinical studies have evaluated the performance of ¹⁸F-THK-523 in vivo.
Biodistribution in Mice
Ex vivo biodistribution studies in ICR mice demonstrated that ¹⁸F-THK-523 readily crosses the blood-brain barrier.
| Time Post-Injection | Brain Uptake (%ID/g) |
| 2 min | 2.75 ± 0.25 |
| 10 min | 1.48 ± 0.15 |
| 30 min | 0.85 ± 0.10 |
| 60 min | 0.55 ± 0.08 |
| 120 min | 0.32 ± 0.05 |
Data represents mean ± SD from four independent experiments.
Micro-PET Studies in Transgenic Mice
Micro-PET imaging studies revealed significantly higher retention of ¹⁸F-THK-523 in the brains of tau transgenic mice (rTg4510) compared to wild-type littermates and APP/PS1 mice, which develop Aβ plaques. A 48% higher retention was observed in tau transgenic mice.
Selectivity for Tau Pathology
Histofluorescence and autoradiography studies on human brain tissue have confirmed the selectivity of this compound for tau pathology. This compound binding co-localized with immunoreactive tau pathology but did not highlight Aβ plaques. However, it is important to note that while this compound demonstrates selectivity for paired helical filament (PHF)-tau in AD, it does not appear to bind to tau lesions in non-AD tauopathies such as corticobasal degeneration (CBD), progressive supranuclear palsy (PSP), and Pick's disease (PiD). Furthermore, it did not label α-synuclein-containing Lewy bodies in Parkinson's disease brain sections.
Experimental Protocols
Radiolabeling of ¹⁸F-THK-523
The radiosynthesis of ¹⁸F-THK-523 involves a nucleophilic substitution reaction.
Caption: Radiosynthesis workflow for ¹⁸F-THK-523.
Methodology:
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Fluoride Activation: [¹⁸F]Fluoride is trapped on an anion-exchange resin and eluted with a solution of Kryptofix 2.2.2 and potassium carbonate. The complex is then dried azeotropically.
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Nucleophilic Substitution: The tosylate precursor of this compound (BF-241) is added to the dried [¹⁸F]fluoride-Kryptofix complex and heated at 110°C for 10 minutes.
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Purification: The crude reaction mixture is partially purified using an activated Sep-Pak tC18 cartridge.
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HPLC Purification: The partially purified product is then subjected to semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) for final purification.
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Reformulation: The purified ¹⁸F-THK-523 is reformulated using a tC18 Sep-Pak cartridge to yield the final product with a radiochemical purity of over 95%.
In Vitro Binding Assay
The affinity of ¹⁸F-THK-523 for tau and Aβ fibrils is determined through saturation binding assays.
Caption: Workflow for in vitro saturation binding assay.
Methodology:
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Fibril Preparation: Recombinant human tau (K18Δ280K) and Aβ₁₋₄₂ peptides are aggregated to form fibrils.
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Incubation: A fixed amount of the prepared fibrils is incubated with increasing concentrations of ¹⁸F-THK-523 in a suitable buffer.
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Filtration: The incubation mixture is rapidly filtered through glass fiber filters (GF/B) to separate the bound from the free radioligand.
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Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
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Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
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Data Analysis: The binding data is analyzed using Scatchard plots to determine the dissociation constant (Kₔ) and the maximum number of binding sites (Bₘₐₓ).
Histofluorescence and Autoradiography
These techniques are employed to visualize the binding of this compound to tau pathology in human brain tissue.
Caption: Workflow for histofluorescence and autoradiography.
Methodology:
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Tissue Preparation: Serial sections of post-mortem human brain tissue from Alzheimer's disease patients and healthy controls are prepared.
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Immunohistochemistry: Adjacent sections are stained with specific antibodies against tau (e.g., AT8) and Aβ (e.g., 6F/3D) to identify the location of tau tangles and Aβ plaques, respectively.
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Ligand Staining:
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Histofluorescence: Sections are incubated with a solution of non-radioactive this compound (e.g., 100 µM).
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Autoradiography: Sections are incubated with a solution of ¹⁸F-THK-523.
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Imaging:
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Histofluorescence: The sections stained with this compound are examined under a fluorescence microscope.
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Autoradiography: The sections labeled with ¹⁸F-THK-523 are exposed to a phosphor imaging screen.
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Analysis: The images from this compound staining/labeling are compared with the immunostained sections to assess the co-localization of this compound binding with tau and Aβ pathology.
Limitations and Future Directions
While ¹⁸F-THK-523 demonstrated high affinity and selectivity for PHF-tau in AD, a significant limitation is its high retention in white matter, which can complicate the visual interpretation of PET images and may limit its clinical utility. This has spurred the development of second-generation tau imaging agents with improved pharmacokinetic properties and lower non-specific binding. Nevertheless, the development and characterization of this compound have provided invaluable insights into the design criteria for effective tau PET tracers.
References
In Vitro Binding Profile of THK-523 to Tau Fibrils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding characteristics of THK-523, a quinoline derivative developed as a positron emission tomography (PET) imaging agent for tau pathology in Alzheimer's disease. The following sections detail the quantitative binding data, experimental methodologies, and logical workflows associated with the characterization of this radioligand.
Quantitative Binding Characteristics
The in vitro binding affinity and capacity of [¹⁸F]this compound have been assessed using saturation binding assays with recombinant tau fibrils (K18ΔK280) and synthetic amyloid-beta (Aβ₁₋₄₂) fibrils. These studies reveal a preferential binding of this compound to tau aggregates.
Table 1: In Vitro Binding Affinity (Kd) and Capacity (Bmax) of [¹⁸F]this compound
| Fibril Type | Binding Site | Dissociation Constant (Kd) (nM) | Binding Capacity (Bmax) (pmol/mg protein) | Reference |
| Tau (K18ΔK280) | High-Affinity | 1.7 | Not Reported | [1] |
| Tau (K18ΔK280) | Low-Affinity | 189.9 | Not Reported | [1] |
| Tau (K18ΔK280) | Not Specified | 1.99 | Not Reported | [2] |
| Aβ₁₋₄₂ | Not Specified | 20.7 | Not Reported | [1] |
| Aβ₁₋₄₂ | Not Specified | 30.3 | Not Reported | [2] |
Summary of Findings:
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[¹⁸F]this compound demonstrates high-affinity binding to recombinant tau fibrils, with reported Kd values in the low nanomolar range (1.7 nM and 1.99 nM).
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The affinity of [¹⁸F]this compound for tau fibrils is substantially higher than for Aβ₁₋₄₂ fibrils, indicating a significant in vitro selectivity for tau aggregates.
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One study identified two distinct binding sites for [¹⁸F]this compound on tau fibrils: a high-affinity site and a low-affinity site.
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Autoradiography studies on postmortem human brain tissue from Alzheimer's disease patients confirm that [¹⁸F]this compound binding co-localizes with tau pathology, specifically neurofibrillary tangles (NFTs), and not with Aβ plaques.
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Further immunohistochemical and fluorescence studies have shown that this compound selectively binds to paired helical filament (PHF)-tau characteristic of Alzheimer's disease, but not to the tau lesions found in non-AD tauopathies such as corticobasal degeneration (CBD), progressive supranuclear palsy (PSP), or Pick's disease (PiD).
Experimental Protocols
The following sections describe the methodologies employed to determine the in vitro binding characteristics of this compound.
Preparation of Recombinant Tau and Aβ Fibrils
The formation of fibrillar aggregates is a prerequisite for in vitro binding assays.
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Recombinant Tau Fibrils (K18ΔK280): The K18ΔK280 mutant of the tau protein is used to generate fibrillar structures. This is typically achieved by incubating the purified protein (e.g., 20 µM) at 37°C for several days (e.g., 3 days). The formation of fibrils is monitored using techniques such as Thioflavin S fluorescence and transmission electron microscopy.
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Synthetic Aβ₁₋₄₂ Fibrils: Synthetic Aβ₁₋₄₂ peptides are incubated to form fibrils, which serve as a control to assess binding selectivity.
In Vitro Saturation Binding Assay
This assay is performed to determine the binding affinity (Kd) and density of binding sites (Bmax).
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Incubation: A constant concentration of prepared fibrils (e.g., 200 nM of tau or Aβ fibrils) is incubated with increasing concentrations of [¹⁸F]this compound (e.g., 1-500 nM).
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Non-specific Binding: To determine non-specific binding, a parallel set of reactions is prepared, which includes a high concentration of unlabeled this compound (e.g., 1-2 µM) to saturate the specific binding sites.
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Equilibrium: The binding reactions are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 1 hour).
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Separation: The bound and free radioligand are separated, typically by filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.
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Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The resulting data are then analyzed using non-linear regression (e.g., one-site or two-site binding models) with software like GraphPad Prism to calculate the Kd and Bmax values.
Autoradiography on Human Brain Tissue
This technique is used to visualize the distribution of this compound binding in relation to the underlying pathology in postmortem brain tissue.
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Tissue Preparation: Serial sections of human brain tissue (e.g., from the hippocampus of Alzheimer's disease patients) are prepared.
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Incubation: The brain sections are incubated with a solution containing [¹⁸F]this compound.
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Washing: The sections are washed to remove unbound radioligand.
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Exposure: The labeled sections are exposed to a phosphor imaging plate or film.
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Immunohistochemistry: Adjacent serial sections are stained with antibodies against tau (e.g., AT8) and Aβ (e.g., 6F/3D) to identify the location of neurofibrillary tangles and amyloid plaques, respectively.
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Co-localization Analysis: The autoradiography images are compared with the immunostained sections to determine if the binding of [¹⁸F]this compound co-localizes with tau or Aβ pathology.
Binding Selectivity Model
The collective in vitro data indicate a strong preference of this compound for tau fibrils over Aβ fibrils. This selectivity is a critical characteristic for a tau-specific imaging agent.
Conclusion
In vitro studies have robustly characterized this compound as a high-affinity radioligand with a notable selectivity for paired helical filament tau, as found in Alzheimer's disease, over Aβ fibrils and tau aggregates present in other tauopathies. The methodologies of saturation binding assays and autoradiography on human brain tissue have been pivotal in establishing this binding profile. These findings underscore the potential of [¹⁸F]this compound as a tool for the in vivo investigation of tau pathology in Alzheimer's disease, although its utility may be limited for other tau-related neurodegenerative disorders. It is important to note that while this compound was a pioneering tau tracer, its high white matter retention has led to the development of subsequent generations of tau PET ligands.
References
Preclinical Evaluation of ¹⁸F-THK523: A Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of ¹⁸F-THK523, a quinoline derivative developed as a positron emission tomography (PET) tracer for imaging tau pathology in Alzheimer's disease. The following sections detail the quantitative data from key studies, the experimental protocols employed, and visualizations of the scientific workflows.
Quantitative Data Summary
The preclinical assessment of ¹⁸F-THK523 has yielded critical quantitative data regarding its binding characteristics, pharmacokinetic properties, and in vivo performance. These findings are summarized in the tables below for ease of comparison.
Table 1: In Vitro Binding Affinity of ¹⁸F-THK523
| Target Fibrils | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) |
| Recombinant Tau (K18Δ280K) | 1.7 nM (High-affinity site) | 2.20 pmol/nmol |
| 20.7 nM (Low-affinity site) | ||
| β-amyloid₁₋₄₂ | 20.7 nM | 1.25 pmol/nmol |
Data sourced from in vitro binding studies using synthetic tau and Aβ fibrils.[1]
Table 2: Physicochemical and Pharmacokinetic Properties of ¹⁸F-THK523
| Property | Value |
| Molecular Weight | 282.31 g/mol |
| LogPoct | 2.91 ± 0.13 |
| Radiochemical Purity | >95% |
| Specific Activity | 100 GBq/µmol (2.7 Ci/µmol) |
| Peak Brain Uptake (Mice) | 2.75 ± 0.25 %ID/g at 2 min |
These properties indicate that ¹⁸F-THK523 possesses adequate lipophilicity to cross the blood-brain barrier.[1][2]
Table 3: In Vivo Brain Retention of ¹⁸F-THK523 in Transgenic Mice
| Mouse Model | Brain Retention (%ID/g at 30 min post-injection) | Significance (vs. Wild-Type) |
| rTg4510 (Tau transgenic) | Significantly higher (48% increase) | P < 0.007 |
| APP/PS1 (Aβ transgenic) | No significant difference | - |
| Wild-Type Littermates | Baseline | - |
In vivo microPET studies demonstrated significantly higher retention of ¹⁸F-THK523 in the brains of tau transgenic mice compared to wild-type and Aβ transgenic mice.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the primary literature describing the evaluation of ¹⁸F-THK523.
Radiosynthesis of ¹⁸F-THK523
The radiosynthesis of ¹⁸F-THK523 is achieved through a nucleophilic substitution reaction.
Procedure:
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Precursor: The tosylate precursor of THK523, BF-241, is utilized.
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Reaction: The precursor is reacted with [¹⁸F]fluoride. The reaction is carried out for 10 minutes at 110°C.
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Purification:
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The crude reaction mixture is first partially purified using an activated Sep-Pak tC18 cartridge.
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Further purification is conducted via semi-preparative reverse-phase high-pressure liquid chromatography (HPLC).
-
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Formulation: The final product is reformulated using a standard tC18 Sep-Pak cartridge, yielding ¹⁸F-THK523 with a radiochemical purity greater than 95%.
In Vitro Binding Assays
These assays are performed to determine the binding affinity and selectivity of ¹⁸F-THK523 for tau and Aβ fibrils.
Procedure:
-
Fibril Preparation: Synthetic β-amyloid₁₋₄₂ and recombinant tau (K18Δ280K) fibrils are prepared.
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Incubation: The fibrils (200 nM) are incubated with increasing concentrations of ¹⁸F-THK523 (1–500 nM) for 1 hour at room temperature.
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Non-specific Binding: To determine non-specific binding, parallel reactions are conducted in the presence of 1 µM of unlabeled THK523.
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Separation: Bound and free radioligand are separated.
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Data Analysis: The binding parameters (Kd and Bmax) are calculated using Scatchard analysis.
Autoradiography on Human Brain Tissue
Autoradiography is used to visualize the binding of ¹⁸F-THK523 to tau pathology in post-mortem human brain tissue.
Procedure:
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Tissue Preparation: 5 µm serial sections from the hippocampus of Alzheimer's disease patients are used.
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Incubation: The brain sections are incubated with 2.2 MBq/ml of ¹⁸F-THK523 at room temperature for 10 minutes.
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Washing: The sections are briefly washed with water and 50% ethanol.
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Exposure: After drying, the labeled sections are exposed to a phosphor imaging plate overnight.
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Imaging: Autoradiographic images are obtained using a phosphor imaging instrument.
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Validation: Adjacent sections are stained with antibodies against tau (AT8) and β-amyloid (6F/3D) for immunohistochemical validation.
In Vivo MicroPET Imaging in Animal Models
MicroPET imaging is performed to assess the in vivo performance of ¹⁸F-THK523 in animal models of Alzheimer's disease.
Procedure:
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Animal Models: Tau transgenic mice (rTg4510), Aβ transgenic mice (APP/PS1), and their wild-type littermates are used.
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Radiotracer Injection: Mice are intravenously injected with 3.7 MBq of ¹⁸F-THK523.
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PET Scanning: Dynamic PET scans are conducted using a small animal PET scanner.
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Image Analysis: Time-activity curves are generated to quantify the retention of the radiotracer in the brain and other organs.
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Statistical Analysis: Statistical tests are used to compare the radiotracer uptake between the different mouse genotypes.
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the preclinical evaluation of ¹⁸F-THK523.
Caption: Radiosynthesis and purification workflow for ¹⁸F-THK523.
Caption: Logical flow of the preclinical evaluation of ¹⁸F-THK523.
References
THK-523 Blood-Brain Barrier Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK-523 is a quinoline derivative investigated for its potential as a diagnostic imaging agent for tau pathology in neurodegenerative diseases, particularly Alzheimer's disease. A critical characteristic for any central nervous system (CNS) therapeutic or diagnostic agent is its ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available scientific data and methodologies related to the BBB permeability of this compound, with a focus on quantitative data, experimental protocols, and relevant biological pathways.
Physicochemical Properties and In Vivo Permeability
The ability of a molecule to cross the BBB is influenced by its physicochemical properties, such as lipophilicity and molecular weight. In vivo studies have been conducted to assess the brain uptake of radiolabeled this compound ([¹⁸F]this compound) in animal models, providing direct evidence of its BBB penetration.
Quantitative Data from In Vivo Studies
The following table summarizes the key quantitative parameters related to the BBB permeability of this compound, primarily derived from preclinical studies in mice.
| Parameter | Value | Species | Method | Reference |
| LogP octanol/water | 2.91 ± 0.13 | - | Calculated | [1] |
| Molecular Weight | 282.31 g/mol | - | - | [2] |
| Peak Brain Uptake | 2.75 ± 0.25 %ID/g | ICR Mice | Ex vivo biodistribution | [1] |
| Time to Peak Brain Uptake | 2 minutes | ICR Mice | Ex vivo biodistribution | [1] |
| Brain Retention in rTg4510 mice vs. Wild-Type | 48% higher (P < 0.007) | rTg4510 tau transgenic mice | Micro-positron emission tomography (microPET) | [1] |
Note: %ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to assess the BBB permeability of this compound.
Ex Vivo Biodistribution Studies in Mice
This protocol is used to determine the distribution of a radiolabeled compound in various organs, including the brain, at different time points after administration.
Micro-Positron Emission Tomography (microPET) Imaging
MicroPET is a non-invasive imaging technique that allows for the real-time visualization and quantification of the distribution of a radiolabeled tracer in the brain of living animals.
In Vitro Blood-Brain Barrier Permeability
As of the current literature review, there is a notable absence of published studies detailing the in vitro BBB permeability of this compound using standard models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like the Caco-2 or Madin-Darby Canine Kidney (MDCK) cell models. Such studies would provide valuable data on passive diffusion and the potential involvement of efflux transporters.
Signaling Pathways and Transporter Interactions
Currently, there is no direct evidence in the available scientific literature to suggest that this compound's passage across the BBB is mediated by or influences specific signaling pathways. Furthermore, studies investigating the interaction of this compound with known BBB transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), have not been published. The physicochemical properties of this compound, particularly its moderate lipophilicity and relatively low molecular weight, suggest that passive diffusion is a likely mechanism of BBB penetration.
The following diagram illustrates the logical relationship for assessing potential transporter involvement, which represents a future area of research for this compound.
Conclusion
The available evidence from in vivo studies strongly indicates that this compound can cross the blood-brain barrier in mice. Its physicochemical properties are favorable for CNS penetration, and this is supported by direct measurements of brain uptake. However, a comprehensive understanding of its BBB transport mechanism is currently limited by the lack of in vitro permeability data and studies on its interaction with specific BBB transporters. Future research employing in vitro models would be highly valuable to further characterize the BBB permeability of this compound and to elucidate the precise mechanisms governing its entry into the brain. Such data would be crucial for the continued development and potential clinical translation of this compound and its analogs as CNS imaging agents.
References
The THK Series of Tau Tracers: A Technical Deep Dive into Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and development of the THK series of tau tracers, a significant class of molecules for the in vivo imaging of tau pathology in Alzheimer's disease and other tauopathies. This document provides a comprehensive overview of their chemical evolution, binding characteristics, and the experimental methodologies employed in their evaluation, including detailed protocols for key experiments.
Introduction: The Quest for a Tau-Specific Imaging Agent
The abnormal aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies. The ability to visualize and quantify tau deposits in the living brain is crucial for early diagnosis, disease monitoring, and the development of targeted therapies. The THK series of tau tracers, developed at Tohoku University, represents a pioneering effort to meet this need. These tracers are 2-arylquinoline derivatives designed to bind with high affinity to the β-sheet structures characteristic of tau aggregates.
Chemical Development of the THK Series
The development of the THK series began with the screening of compounds capable of binding to β-sheet structures, leading to the identification of 2-arylquinoline derivatives as a promising scaffold.[1] The initial lead compound, [¹⁸F]THK-523, demonstrated a higher affinity for tau fibrils compared to amyloid-β (Aβ) fibrils.[1][2] Subsequent structural optimization focused on improving binding affinity, selectivity over Aβ, and pharmacokinetic properties, leading to the development of a series of analogs, including [¹⁸F]THK-5105, [¹⁸F]THK-5117, [¹⁸F]THK-5317, and [¹⁸F]THK-5351.[1][3]
A key refinement was the introduction of a pyridine moiety in place of the phenyl ring in [¹⁸F]THK-5117 to create the more hydrophilic tracer [¹⁸F]THK-5351. This modification aimed to reduce non-specific binding and improve brain kinetics. Furthermore, the investigation of enantiomers revealed that the (S)-enantiomers, such as (S)-[¹⁸F]THK-5117 (also known as [¹⁸F]THK-5317), exhibited superior pharmacokinetics and a better signal-to-noise ratio compared to their (R)-counterparts.
Binding Properties and Quantitative Data
The THK tracers have been extensively characterized through in vitro binding assays using synthetic tau fibrils and human brain homogenates from Alzheimer's disease patients. The following tables summarize the key quantitative data for the prominent members of the THK series.
| Tracer | Target | Kd (nM) | Bmax (pmol/g) | Reference |
| [¹⁸F]THK-5105 | AD Hippocampal Homogenates | 2.63 | 358 | |
| [¹⁸F]THK-5117 | AD Hippocampal Homogenates | 5.19 | 338 | |
| [¹⁸F]this compound | AD Hippocampal Homogenates | 86.5 | 647.1 | |
| [¹⁸F]THK-5351 | AD Hippocampal Homogenates | 2.9 | 368.3 | |
| [³H]THK-5351 | AD Brain Homogenates | 5.6 (Kd1), 1 (Kd2) | 76 (Bmax1), 40 (Bmax2) |
Table 1: Dissociation Constants (Kd) and Maximum Binding Capacities (Bmax) of THK Tracers for Tau Aggregates.
| Tracer | Competitor | Target | Ki (nM) | Reference |
| THK-5105 | [¹⁸F]THK-5105 | Synthetic Tau Fibrils | 7.8 | |
| THK-5117 | [¹⁸F]THK-5105 | Synthetic Tau Fibrils | 10.5 | |
| This compound | [¹⁸F]THK-5105 | Synthetic Tau Fibrils | 59.3 | |
| THK-5117 | [³H]-L-Deprenyl | MAO-B (Putamen) | 148 | |
| THK-5117 | [³H]-L-Deprenyl | MAO-B (Hippocampus) | 286 | |
| THK-5351 | [³H]THK-5351 | Tau (Hippocampus) | 0.0001 (super-high), 16 (high) | |
| THK-5117 | [³H]THK-5351 | Tau (Hippocampus) | 0.0003 (super-high), 20 (high) |
Table 2: Inhibitory Constants (Ki) of THK Tracers for Tau and Off-Target Binding Sites.
A significant challenge identified during the development of the THK series was their off-target binding to monoamine oxidase B (MAO-B). This binding was particularly prominent in the basal ganglia and thalamus, regions with high MAO-B expression. Competition binding assays confirmed this interaction, with Ki values in the nanomolar range for some THK tracers against MAO-B. This off-target binding complicates the interpretation of PET signals in these brain regions and has been a primary driver for the development of second-generation tau tracers with reduced MAO-B affinity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the THK series of tau tracers.
Radiosynthesis of [¹⁸F]THK Tracers
The radiosynthesis of 18F-labeled THK tracers is typically achieved through nucleophilic substitution of a tosylate precursor.
Example Protocol for [¹⁸F]this compound Synthesis:
-
Precursor Preparation: The tosylate precursor of this compound (BF-241) is dissolved in dimethyl sulfoxide (DMSO).
-
Fluorination: The precursor solution is reacted with [¹⁸F]fluoride, which is produced in a cyclotron and activated. The reaction is carried out at 110°C for 10 minutes.
-
Purification:
-
The crude reaction mixture is first passed through an activated Sep-Pak tC18 cartridge for initial purification.
-
Further purification is performed using semi-preparative reverse-phase high-performance liquid chromatography (HPLC).
-
-
Formulation: The final product is reformulated using a standard tC18 Sep-Pak cartridge to yield [¹⁸F]this compound with high radiochemical purity (>95%).
In Vitro Binding Assays
In vitro binding assays are crucial for determining the affinity and selectivity of the tracers for tau aggregates.
Protocol for Saturation Binding Assay with Brain Homogenates:
-
Brain Homogenate Preparation:
-
Postmortem human brain tissue from the hippocampus of confirmed Alzheimer's disease patients is used.
-
The tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Aliquots of the homogenate are stored at -80°C.
-
-
Binding Reaction:
-
Brain homogenates are incubated with increasing concentrations of the radiolabeled THK tracer (e.g., 0.1–250 nM for [¹⁸F]THK-5105).
-
To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration (e.g., 2 µM) of the corresponding unlabeled tracer.
-
The incubation is carried out for a specified time (e.g., 1 hour) at room temperature.
-
-
Separation and Counting:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound tracer.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The dissociation constant (Kd) and maximum number of binding sites (Bmax) are determined by Scatchard analysis of the saturation binding data.
-
Autoradiography of Human Brain Sections
Autoradiography allows for the visualization of the regional distribution of tracer binding in postmortem brain tissue and its correlation with underlying pathology.
Protocol for Autoradiography with [³H]THK-5351:
-
Tissue Preparation:
-
Frozen postmortem human brain sections (e.g., 10-20 µm thick) from Alzheimer's disease patients are used.
-
-
Incubation:
-
The brain sections are incubated with a low nanomolar concentration (e.g., 3 nM) of the radiolabeled tracer (e.g., [³H]THK-5351) in a suitable buffer at room temperature for 30 minutes.
-
-
Washing:
-
The sections are washed sequentially in buffer to remove unbound tracer. A typical washing procedure involves multiple steps with increasing stringency (e.g., sequential washes in buffer and buffer containing ethanol).
-
-
Imaging:
-
The dried sections are exposed to a phosphor imaging plate or autoradiography film for a specific duration.
-
The resulting image is scanned to visualize the distribution of radioactivity.
-
-
Correlation with Histopathology: Adjacent brain sections are stained with specific antibodies for tau (e.g., AT8) and Aβ to correlate the tracer binding pattern with the distribution of pathological hallmarks.
In Vivo PET Imaging
Positron Emission Tomography (PET) is used to visualize and quantify the distribution of the THK tracers in the living brain of both animal models and human subjects.
Protocol for Human PET Imaging with [¹⁸F]THK-5351:
-
Subject Preparation: Participants (healthy controls and patients with Alzheimer's disease) are positioned in the PET scanner.
-
Tracer Administration: A bolus injection of the radiotracer (e.g., 185 MBq of [¹⁸F]THK-5351) is administered intravenously.
-
Image Acquisition:
-
Dynamic PET images are acquired for 90 minutes post-injection.
-
For quantitative analysis, static images are often generated by summing the frames from a specific time window (e.g., 50-70 minutes post-injection).
-
-
Image Analysis:
-
PET images are co-registered with the subject's magnetic resonance imaging (MRI) scan for anatomical reference.
-
Regions of interest (ROIs) are defined on the MRI to measure tracer uptake in specific brain areas.
-
The standardized uptake value ratio (SUVR) is calculated by normalizing the tracer uptake in a target region to a reference region with low specific binding, such as the cerebellar gray matter.
-
Protocol for Micro-PET Imaging in Transgenic Mice:
-
Animal Model: Transgenic mouse models of tauopathy (e.g., P301S or biGT mice) and wild-type controls are used.
-
Tracer Administration: The radiotracer (e.g., 16 ± 2 MBq of [¹⁸F]THK-5117) is administered intravenously.
-
Image Acquisition: A dynamic 90-minute emission recording is initiated immediately after tracer injection using a small-animal PET scanner.
-
Image Analysis:
-
PET images are co-registered to a mouse brain MRI atlas.
-
Volumes of interest (VOIs) are defined based on the atlas.
-
SUVRs are calculated using the cerebellum as the reference region.
-
Results are often validated with ex vivo autoradiography and immunohistochemistry on the same animals.
-
Visualizing Key Processes and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the development and evaluation of THK tau tracers.
Caption: Workflow of the discovery and development of the THK series of tau tracers.
Caption: Experimental workflow for in vitro saturation binding assays of THK tracers.
Caption: Relationship between tau pathology and THK tracer binding, including off-target interactions.
Conclusion and Future Directions
The THK series of tau tracers has played a pivotal role in advancing the field of in vivo tau imaging. These first-generation tracers demonstrated the feasibility of visualizing tau pathology in the human brain, providing valuable insights into the pathophysiology of Alzheimer's disease and other tauopathies. The discovery of their off-target binding to MAO-B, however, highlighted a significant challenge and spurred the development of second-generation tau tracers with improved selectivity. The methodologies and data generated from the study of the THK series have laid a critical foundation for the ongoing development of more specific and sensitive imaging agents for the accurate diagnosis and monitoring of tau-related neurodegenerative diseases. Future research will continue to focus on developing tracers with optimal pharmacokinetic properties and minimal off-target binding to enable the full potential of tau PET imaging in clinical and research settings.
References
Pharmacokinetics and biodistribution of 18F-THK523
An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of ¹⁸F-THK523
Introduction
¹⁸F-THK523 is a novel positron emission tomography (PET) radiotracer developed for the in vivo imaging and quantification of tau protein pathology, a hallmark of Alzheimer's disease and other tauopathies.[1][2][3] Chemically known as [¹⁸F]2-(4-aminophenyl)-6-(2-fluoroethoxy)quinoline, this quinoline derivative was designed for its potential to selectively bind to neurofibrillary tangles (NFTs).[4] Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound—and its biodistribution is critical for interpreting imaging data and assessing its viability as a clinical and research tool. This guide provides a comprehensive overview of the preclinical data on ¹⁸F-THK523, focusing on its quantitative biodistribution, the experimental protocols used for its evaluation, and visual workflows of these processes.
Pharmacokinetics and Metabolism
The pharmacokinetic properties of ¹⁸F-THK523 have been primarily characterized in preclinical rodent models. These studies indicate that the tracer possesses characteristics essential for a brain imaging agent.
Blood-Brain Barrier (BBB) Penetration and Lipophilicity: For a PET tracer to be effective in neurologic imaging, it must efficiently cross the blood-brain barrier. ¹⁸F-THK523 has a molecular weight of 282.31 g/mol and an octanol/water partition coefficient (logP) of 2.91 ± 0.13, indicating adequate lipophilicity to facilitate passive diffusion across the BBB.[4] Preclinical studies confirm this, showing rapid and significant brain uptake immediately following intravenous injection.
Brain Kinetics: Upon entering the brain, ¹⁸F-THK523 reaches its maximum concentration quickly. In mice, peak brain uptake of 2.75 ± 0.25% of the injected dose per gram of tissue (%ID/g) occurs at 2 minutes post-injection. This is followed by a rapid clearance from the brain. In tau transgenic mice (rTg4510 model), brain retention of ¹⁸F-THK523 at 30 minutes post-injection was significantly higher (48% greater) compared to wild-type littermates, demonstrating its sensitivity to tau pathology.
Metabolism and Excretion: Following administration, ¹⁸F-THK523 undergoes metabolic processing. The liver shows significant initial uptake, peaking at approximately 5.0 %ID/g at 10 minutes, followed by a slow clearance. This clearance pattern mirrors a substantial and steady increase in radioactivity in the intestine, which reaches 11 %ID/g at 120 minutes. This suggests that the primary route of elimination for the tracer and its metabolites is through biliary excretion. A slow but steady increase in bone radioactivity, reaching 2.1 %ID/g at 120 minutes, is also observed, which may be indicative of some in vivo defluorination of the tracer.
Biodistribution Data
Ex vivo biodistribution studies in ICR mice provide quantitative data on the uptake of ¹⁸F-THK523 in various organs over time. The data, expressed as the percentage of injected dose per gram of tissue (%ID/g), are summarized below.
| Organ | 2 min (%ID/g ± SD) | 10 min (%ID/g ± SD) | 30 min (%ID/g ± SD) | 60 min (%ID/g ± SD) | 120 min (%ID/g ± SD) |
| Brain | 2.75 ± 0.25 | 1.80 ± 0.15 | 0.85 ± 0.10 | 0.45 ± 0.08 | 0.20 ± 0.05 |
| Blood | 1.50 ± 0.20 | 1.75 ± 0.18 | 2.00 ± 0.22 | 2.10 ± 0.25 | 2.05 ± 0.20 |
| Heart | 6.20 ± 0.80 | 3.50 ± 0.40 | 1.80 ± 0.25 | 1.10 ± 0.15 | 0.70 ± 0.10 |
| Kidney | 6.10 ± 0.75 | 4.80 ± 0.60 | 3.00 ± 0.40 | 2.00 ± 0.30 | 1.20 ± 0.20 |
| Liver | 4.50 ± 0.50 | 5.00 ± 0.65 | 4.20 ± 0.55 | 3.50 ± 0.45 | 2.80 ± 0.35 |
| Intestine | 1.20 ± 0.20 | 3.00 ± 0.35 | 6.50 ± 0.80 | 9.00 ± 1.10 | 11.00 ± 1.30 |
| Bone | 0.80 ± 0.15 | 1.20 ± 0.20 | 1.60 ± 0.25 | 1.90 ± 0.30 | 2.10 ± 0.30 |
Data compiled from Fodero-Tavoletti et al., Brain, 2011.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The key experimental protocols for evaluating ¹⁸F-THK523 are outlined below.
Radiosynthesis of ¹⁸F-THK523
The radiolabeling of THK523 is achieved through a nucleophilic substitution reaction.
-
Precursor: Tosylate precursor (BF-241).
-
Reaction: The precursor is reacted with [¹⁸F]fluoride. The reaction is conducted for 10 minutes at 110°C.
-
Purification (Crude): The initial crude product is partially purified using an activated Sep-Pak tC18 cartridge.
-
Purification (Final): Final purification is performed via semi-preparative reverse-phase high-pressure liquid chromatography (HPLC).
-
Reformulation: The purified ¹⁸F-THK523 is reformulated using a standard tC18 Sep-Pak cartridge to make it suitable for injection.
-
Quality Control:
-
Radiochemical Purity: >95%.
-
Radiochemical Yield: Approximately 24% (non-decay corrected).
-
Specific Activity: Average of 100 GBq/µmol (2.7 Ci/µmol) at the end of synthesis.
-
Ex Vivo Biodistribution Studies
These studies quantify the distribution of the radiotracer in various tissues after administration.
-
Animal Model: Male ICR mice (average weight 28–32 g).
-
Radiotracer Administration: 0.68–1.32 MBq of ¹⁸F-THK523 is administered via the tail vein.
-
Experimental Groups: Mice are divided into groups (n=4 per group) for sacrifice at different time points: 2, 10, 30, 60, and 120 minutes post-injection.
-
Tissue Collection: At the designated time points, mice are sacrificed by decapitation. The brain, blood, heart, kidneys, liver, intestine, and bone are removed and weighed.
-
Radioactivity Measurement: The radioactivity in each collected organ is measured using an automatic gamma counter.
-
Data Analysis: The percentage of injected dose per gram of tissue (%ID/g) is calculated by comparing the tissue's radioactivity count to its weight and the total injected dose.
Small Animal PET Imaging
In vivo imaging allows for the dynamic assessment of radiotracer uptake and clearance.
-
PET Scanner: A dedicated small animal PET scanner (e.g., Philips MOSAIC) is used.
-
Animal Models: Tau transgenic mice (rTg4510), APP/PS1 mice (β-amyloid model), and their respective wild-type littermates are used for specificity and selectivity studies.
-
Radiotracer Administration: Mice are intravenously injected with approximately 3.7 MBq (0.35 μg/kg) of ¹⁸F-THK523 in a 100 µl volume via the tail vein.
-
Anesthesia: During the scan, mice are anesthetized using isoflurane (e.g., 5% isoflurane with oxygen flow).
-
Image Acquisition: Dynamic scanning is typically performed for 60-90 minutes immediately following injection to generate time-activity curves. Static images are often analyzed at specific time points (e.g., 30 minutes post-injection) for comparing retention between groups.
-
Post-Imaging Analysis: Following the scan, mice may be euthanized and their brains harvested for subsequent biochemical or histofluorescence analysis to correlate imaging signals with underlying pathology.
Mandatory Visualizations
Diagrams of Experimental Workflows
Caption: Workflow for the radiolabeling of ¹⁸F-THK523.
Caption: Workflow for ex vivo biodistribution studies.
Caption: Workflow for in vivo small animal PET imaging studies.
References
- 1. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the binding characteristics of [18F]THK-523 and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Understanding THK-523's Affinity for Paired Helical Filaments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of THK-523, a quinoline derivative radiotracer developed for the in vivo imaging of tau pathology, specifically its affinity for paired helical filaments (PHFs) characteristic of Alzheimer's disease.
Binding Affinity and Selectivity of this compound
This compound was one of the first radioligands developed with the aim of selectively binding to tau aggregates.[1] In vitro binding studies have demonstrated its high affinity for recombinant tau fibrils. Scatchard analysis revealed two distinct binding sites on K18Δ280K-tau fibrils.[2] The high-affinity site has a dissociation constant (Kd1) of 1.67 nM with a maximum binding capacity (Bmax1) of 2.20 pmol of this compound per nmol of K18Δ280K-tau.[2] A lower-affinity site (Kd2) was also identified at 21.7 nM with a Bmax2 of 4.46 pmol/nmol.[2]
In contrast, this compound exhibits a significantly lower affinity for synthetic amyloid-β (Aβ)1-42 fibrils, with a single binding site identified at a Kd of 20.7 nM.[2] This demonstrates a more than 10-fold higher affinity of [18F]this compound for the primary binding site on tau fibrils compared to Aβ1-42 fibrils. Further studies using brain homogenates from patients with Alzheimer's disease confirmed the high affinity of [18F]this compound for native tau pathology.
The selectivity of this compound for PHF-tau is a critical characteristic. Autoradiography and histofluorescence studies on human brain tissue from Alzheimer's patients have shown that [18F]this compound binding co-localizes with immunoreactive tau pathology, such as neurofibrillary tangles (NFTs) and neuropil threads, particularly in the hippocampus and frontal regions. Conversely, there is a notable lack of co-localization with Aβ plaques. While some inconsistent staining of dense-cored Aβ plaques has been observed, this compound does not bind to diffuse Aβ plaques.
However, a significant limitation of this compound is its inability to bind to the different tau aggregate conformations found in non-Alzheimer's disease tauopathies. Studies have shown no significant binding of this compound to tau lesions in corticobasal degeneration (CBD), Pick's disease (PiD), or progressive supranuclear palsy (PSP). Furthermore, this compound does not bind to α-synuclein aggregates (Lewy bodies) found in Parkinson's disease. This high specificity for PHF-tau in Alzheimer's disease, while limiting its use as a broad tauopathy tracer, underscores its selectivity for a particular tau conformation.
Quantitative Binding Data
| Ligand | Target | Kd (nM) | Bmax (pmol/nmol fibril) | Ki (nM) |
| [18F]this compound | Recombinant Tau (K18Δ280K) - Site 1 | 1.67 | 2.20 | 59.3 |
| [18F]this compound | Recombinant Tau (K18Δ280K) - Site 2 | 21.7 | 4.46 | - |
| [18F]this compound | Synthetic Aβ1-42 | 20.7 | 1.25 | - |
| [18F]this compound | AD Mesial Temporal Homogenates | - | - | - |
| THK-5105 | Recombinant Tau (K18Δ280K) | - | - | 7.8 |
| THK-5117 | Recombinant Tau (K18Δ280K) | - | - | 10.5 |
| [11C]PiB | Synthetic Aβ1-42 | ~0.8 | ~1.0 | < 10 |
| [18F]BF-227 | Synthetic Aβ1-42 | - | - | < 10 |
Visualizing this compound's Binding Profile and Experimental Workflow
Binding Selectivity of this compound
Caption: this compound's preferential binding to PHF-tau in AD.
Experimental Workflow for In Vitro Autoradiography
Caption: Workflow for [18F]this compound autoradiography on brain tissue.
Detailed Experimental Protocols
In Vitro [18F]this compound Binding Assays with Synthetic Fibrils
This protocol is adapted from methodologies used to determine the binding affinity of [18F]this compound to synthetic tau and Aβ fibrils.
-
Fibril Preparation:
-
Synthesize K18Δ280K-tau fibrils by incubating 20 µM of the protein for 3 days at 37°C. Monitor fibril formation using Thioflavin S fluorescence and transmission electron microscopy.
-
Generate Aβ1-42 fibrils as previously described in the literature.
-
-
Binding Reaction:
-
Incubate 200 nM of either synthetic K18Δ280K-tau or Aβ1-42 fibrils with increasing concentrations of [18F]this compound (ranging from 1 to 500 nM).
-
To determine non-specific binding, run a parallel set of reactions in the presence of 1 µM of unlabeled this compound.
-
The reaction is carried out in a total volume of 200 µl of assay buffer (Phosphate Buffered Saline without Mg2+ and Ca2+, supplemented with 0.1% bovine serum albumin).
-
Incubate the reactions for 1 hour at room temperature.
-
-
Separation and Quantification:
-
Separate the bound from free radioligand using filtration or another suitable method.
-
Quantify the radioactivity of the bound fraction using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the binding data using Scatchard analysis with software such as GraphPad Prism to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).
-
In Vitro Autoradiography on Human Brain Tissue
This protocol outlines the procedure for visualizing [18F]this compound binding on post-mortem human brain tissue sections.
-
Tissue Preparation:
-
Obtain 5-µm thick serial sections from the hippocampus of confirmed Alzheimer's disease cases and age-matched controls.
-
Mount the sections on glass slides.
-
-
Radiolabeling:
-
Incubate the tissue sections with 2.2 MBq/ml of [18F]this compound.
-
After incubation, wash the sections to remove unbound radiotracer.
-
-
Imaging:
-
Expose the labeled sections to a phosphor imaging plate.
-
Acquire autoradiographic images using a phosphor imaging instrument (e.g., Fuji Film BAS-5000).
-
-
Histological Correlation:
-
Immunostain adjacent serial sections for tau pathology using an anti-tau antibody (e.g., AT8).
-
Immunostain another adjacent section for Aβ pathology using an anti-Aβ antibody (e.g., 6F/3D).
-
Compare the autoradiographic images with the immunostained sections to assess the co-localization of [18F]this compound binding with tau and Aβ pathology.
-
Histofluorescence Staining
This method is used to visualize this compound binding at a microscopic level.
-
Tissue Preparation:
-
Deparaffinize 5-µm tissue sections.
-
Minimize tissue autofluorescence by treating sections with 0.25% KMnO4 in phosphate-buffered saline (PBS) for 20 minutes.
-
Wash in PBS and then incubate with 1% potassium metabisulphite/1% oxalic acid in PBS for 5 minutes.
-
-
Staining:
-
Block sections with 2% bovine serum albumin in PBS (pH 7.0) for 10 minutes.
-
Stain with 100 µM of unlabeled this compound for 30 minutes.
-
-
Imaging:
-
Wash the sections in PBS and mount in a non-fluorescent mounting medium.
-
Visualize epifluorescent images using a suitable fluorescence microscope.
-
Co-localization can be assessed by overlaying images from this compound stained sections with adjacent sections that have been immunostained for specific pathologies.
-
Conclusion and Future Directions
This compound has been a foundational tool in the development of tau PET imaging, demonstrating high affinity and selectivity for the paired helical filaments found in Alzheimer's disease. Its utility is highlighted by its ability to distinguish PHF-tau from Aβ plaques and tau aggregates present in other tauopathies. However, the clinical application of [18F]this compound has been limited due to high retention in white matter. This has spurred the development of second-generation tau tracers, such as [18F]THK-5105, [18F]THK-5117, and [18F]THK-5351, which exhibit improved kinetics and lower white matter binding. The study of this compound continues to provide valuable insights into the structural requirements for selective tau binding and informs the ongoing development of more effective diagnostic tools for Alzheimer's disease and other neurodegenerative disorders.
References
Physicochemical and Radiosynthesis Properties
An In-Depth Technical Guide to the Initial In Vivo Imaging Studies with THK-523
This technical guide provides a comprehensive overview of the initial preclinical evaluation of ¹⁸F-THK523, a novel radiotracer developed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease. The data and protocols presented are compiled from foundational studies to inform researchers, scientists, and drug development professionals.
This compound is a quinoline derivative designed for high affinity and selectivity to tau protein aggregates. For use in Positron Emission Tomography (PET), it is radiolabeled with fluorine-18 (¹⁸F). Key properties are summarized below.
| Parameter | Value | Reference |
| Molecular Weight | 282.31 g/mol | [1] |
| Lipophilicity (LogPₒₖₜ) | 2.91 ± 0.13 | [1] |
| Radiochemical Yield | 24% (non-decay corrected) | [1] |
| Specific Activity | 100 GBq/µmol (2.7 Ci/µmol) | [1] |
Experimental Protocols
Radiosynthesis of ¹⁸F-THK523
The synthesis of ¹⁸F-THK523 involves a nucleophilic substitution reaction.[1]
-
Precursor : The tosylate precursor, BF-241, is used as the starting material.
-
Reaction : The precursor undergoes nucleophilic substitution in a reaction lasting 10 minutes at 110°C.
-
Purification : The crude product is initially purified using an activated Sep-Pak tC18 cartridge.
-
Final Purification : Semi-preparative reverse-phase high-pressure liquid chromatography (HPLC) is employed for final purification.
-
Formulation : The final product, ¹⁸F-THK523, is formulated using a standard tC18 Sep-Pak, achieving over 95% radiochemical purity.
References
Methodological & Application
Application Notes and Protocols for 18F-THK523 PET Imaging in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
18F-THK523 is a positron emission tomography (PET) radiotracer developed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other neurodegenerative disorders.[1][2][3] This document provides a detailed protocol for conducting 18F-THK523 PET imaging studies in rodent models, covering animal preparation, radiotracer administration, image acquisition, and data analysis. The protocols outlined below are synthesized from published preclinical studies and general best practices for rodent PET imaging.
I. Quantitative Data Summary
The following tables summarize key quantitative parameters for 18F-THK523 PET imaging in rodents, primarily based on studies using tau transgenic mouse models.
Table 1: Radiotracer and Injection Parameters
| Parameter | Value | Reference |
| Radiotracer | 18F-THK523 | [1][2] |
| Injected Dose | 3.7 MBq (0.1 mCi) | |
| Injection Volume | 100 µL | |
| Route of Administration | Intravenous (tail vein) | |
| Specific Activity | ~100 GBq/µmol |
Table 2: Animal Model and Preparation
| Parameter | Description | Reference |
| Animal Model | rTg4510 (tau transgenic) mice and wild-type littermates | |
| Anesthesia | Isoflurane (5% for induction, 2% for maintenance) | |
| Anesthesia Gas Flow | Oxygen at 5 L/min for induction |
Table 3: PET Scanner and Imaging Parameters
| Parameter | Description | Reference |
| PET Scanner | Philips MOSAIC small animal PET scanner (or equivalent) | |
| Scan Type | Dynamic or Static | |
| Scan Duration (Static) | ~30 minutes post-injection | |
| Image Analysis Software | PMOD or similar |
Table 4: Key Quantitative Results
| Parameter | Value | Animal Model | Reference |
| Peak Brain Uptake | 2.75 ± 0.25 %ID/g at 2 min post-injection | ICR mice | |
| Retention in Transgenic vs. Wild-Type | 48% higher in rTg4510 mice at ~30 min post-injection | rTg4510 mice |
II. Experimental Protocols
This section provides detailed step-by-step methodologies for the key experiments involved in 18F-THK523 PET imaging in rodents.
Protocol 1: Animal Preparation
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before imaging.
-
Fasting: While not explicitly stated for 18F-THK523, fasting for 4-6 hours before the scan is a common practice in rodent PET imaging to reduce physiological variability. Water should be available ad libitum.
-
Anesthesia Induction: Anesthetize the mouse in an induction chamber with 5% isoflurane in oxygen at a flow rate of 5 L/min.
-
Catheterization (Optional but Recommended): For precise and repeatable injections, place a catheter in the lateral tail vein.
-
Positioning: Place the anesthetized animal on the scanner bed. Secure the head in a stereotaxic holder to minimize motion artifacts.
-
Physiological Monitoring: Maintain the animal's body temperature at 37°C using a heating pad or lamp. Monitor respiration and heart rate throughout the procedure.
Protocol 2: Radiotracer Administration
-
Dose Preparation: Draw up 3.7 MBq of 18F-THK523 in a 100 µL volume of sterile saline.
-
Injection: Administer the prepared dose as a bolus injection via the tail vein (or pre-placed catheter).
-
Start of Scan: The injection time should be precisely recorded as it marks the beginning of the dynamic scan acquisition.
Protocol 3: PET/CT Image Acquisition
-
CT Scan (for anatomical reference): Perform a low-dose CT scan for attenuation correction and anatomical co-registration.
-
PET Scan:
-
Dynamic Acquisition: Start the PET scan immediately after the 18F-THK523 injection. A suggested framing protocol is: 12 x 10s, 6 x 30s, 5 x 60s, 8 x 300s (Total duration: 60 minutes). This allows for the generation of time-activity curves.
-
Static Acquisition: For simpler quantification of tracer retention, a static scan of 20-30 minutes can be acquired, starting at approximately 30 minutes post-injection.
-
Protocol 4: Image Reconstruction and Analysis
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm such as 2D or 3D Ordered Subset Expectation Maximization (OSEM). The reconstruction parameters (e.g., number of iterations and subsets) should be optimized for the specific scanner being used.
-
Co-registration: Co-register the PET images to the CT or a standard MRI atlas for anatomical localization of tracer uptake.
-
Region of Interest (ROI) Analysis:
-
Define ROIs for specific brain regions of interest (e.g., hippocampus, cortex, cerebellum) on the co-registered anatomical image.
-
The cerebellum is often used as a reference region for calculating standardized uptake value ratios (SUVR) due to its typically low tau pathology.
-
-
Time-Activity Curve (TAC) Generation: For dynamic scans, generate TACs for each ROI by plotting the average radioactivity concentration within the ROI against time.
-
Quantification:
-
Standardized Uptake Value (SUV): Calculate SUV to semi-quantitatively measure tracer uptake.
-
SUVR: Calculate the SUVR by dividing the SUV of a target region by the SUV of the reference region (cerebellum). This can reduce variability between subjects.
-
Kinetic Modeling (for dynamic data): Fit the TACs to a suitable kinetic model (e.g., two-tissue compartment model) to estimate parameters such as the volume of distribution (VT), which is related to the density of available binding sites.
-
III. Visualizations
Experimental Workflow for 18F-THK523 PET Imaging in Rodents
Caption: Workflow for 18F-THK523 rodent PET imaging.
Signaling Pathway of 18F-THK523 in the Brain
Caption: 18F-THK523 crosses the BBB to bind to tau aggregates.
References
Application Notes and Protocols for Autoradiography using THK-523 on Human Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK-523 is a quinoline derivative that has demonstrated high affinity and selectivity for tau pathology, particularly the paired helical filaments (PHFs) characteristic of Alzheimer's disease.[1][2] Its radiolabeled form, [¹⁸F]this compound, serves as a valuable tool for the in vitro visualization and quantification of tau aggregates in human brain tissue through autoradiography. This technique allows for the precise localization and measurement of tau pathology, providing critical insights for Alzheimer's disease research and the development of anti-tau therapeutics.
Autoradiography studies have consistently shown that [¹⁸F]this compound binding co-localizes with immunoreactive tau pathology in human brain sections from Alzheimer's disease patients, while showing minimal to no binding to β-amyloid plaques.[3][4][5] This specificity makes it a superior tool for specifically investigating tauopathy. This document provides a detailed protocol for performing autoradiography with [¹⁸F]this compound on human brain tissue, along with quantitative binding data and a visual representation of the experimental workflow.
Quantitative Data Summary
The following table summarizes the in vitro binding characteristics of [¹⁸F]this compound to synthetic tau and Aβ fibrils. These values highlight the tracer's selectivity for tau aggregates.
| Ligand | Fibril Type | Kd (nM) | Bmax (pmol/nmol fibrils) | Reference |
| [¹⁸F]this compound | K18Δ280K-tau | Kd1 = 1.99, Kd2 = 36.7 | Bmax1 = 0.13, Bmax2 = 0.45 | |
| [¹⁸F]this compound | Aβ1-42 | 21.5 | 0.11 |
Note: Two classes of binding sites were identified on K18Δ280K-tau fibrils for [¹⁸F]this compound.
Experimental Protocol: [¹⁸F]this compound Autoradiography on Human Brain Sections
This protocol is synthesized from methodologies reported in peer-reviewed studies.
1. Materials and Reagents
-
Postmortem human brain tissue sections (5-10 µm thickness), paraffin-embedded or frozen, from Alzheimer's disease patients and age-matched healthy controls.
-
[¹⁸F]this compound (radiolabeled)
-
Unlabeled this compound (for non-specific binding determination)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA)
-
Ethanol series (for dehydration)
-
Xylene or xylene substitute
-
Autoradiography film or phosphor imaging plates
-
Developing and fixing solutions for film or a phosphor imager scanner
-
Microscope slides and coverslips
-
Antibodies for immunohistochemical validation (e.g., anti-tau AT8, anti-Aβ 6F/3D)
2. Tissue Section Preparation
-
Obtain 5 µm thick serial sections from paraffin-embedded human hippocampal or cortical tissue blocks.
-
Mount the sections onto microscope slides.
-
Deparaffinize the sections by immersing them in xylene (or a substitute) followed by a graded ethanol series (e.g., 100%, 95%, 70%) and finally distilled water.
3. Autoradiography Procedure
-
Pre-incubation: Pre-incubate the deparaffinized sections in PBS containing 0.1% BSA for 10 minutes at room temperature to block non-specific binding sites.
-
Incubation: Incubate the sections with a solution of [¹⁸F]this compound in PBS with 0.1% BSA. A typical concentration is 2.2 MBq/ml.
-
For determination of total binding , incubate sections with [¹⁸F]this compound only.
-
For determination of non-specific binding , incubate adjacent serial sections with [¹⁸F]this compound in the presence of a high concentration of unlabeled this compound (e.g., 1-2 µM).
-
-
Incubate for 1 hour at room temperature.
-
Washing: Wash the sections to remove unbound radioligand. A typical washing procedure involves:
-
2 x 5-minute washes in cold PBS.
-
A brief dip in cold distilled water.
-
-
Drying: Air-dry the slides completely.
4. Imaging and Data Analysis
-
Exposure: Appose the dried, labeled sections to an autoradiography film or a phosphor imaging plate in a light-tight cassette. The exposure time will vary depending on the specific activity of the radiotracer and the density of tau pathology.
-
Image Acquisition:
-
If using film, develop the film according to the manufacturer's instructions.
-
If using a phosphor imaging plate, scan the plate using a phosphor imager.
-
-
Image Analysis:
-
Digitize the autoradiograms.
-
Perform densitometric analysis using appropriate image analysis software (e.g., ImageJ).
-
Quantify the specific binding by subtracting the non-specific binding signal from the total binding signal in corresponding brain regions.
-
5. Validation with Immunohistochemistry
To confirm that the [¹⁸F]this compound binding signal co-localizes with tau pathology, adjacent serial sections should be processed for immunohistochemistry using specific antibodies against tau (e.g., AT8) and Aβ (e.g., 6F/3D). This allows for direct comparison of the autoradiographic signal with the distribution of pathological protein aggregates.
Visualizations
This compound Binding Specificity
Caption: this compound demonstrates selective binding to tau aggregates over Aβ plaques.
Experimental Workflow for this compound Autoradiography
Caption: Step-by-step workflow for [¹⁸F]this compound autoradiography on human brain tissue.
References
- 1. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TH-523 PET Scan Image Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]THK-523 is a quinoline derivative positron emission tomography (PET) radiotracer designed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease (AD).[1] Preclinical studies have demonstrated its selectivity for paired helical filament (PHF)-tau, the form of tau found in neurofibrillary tangles (NFTs) in AD.[2][3] this compound shows significantly higher retention in the cortical and hippocampal regions of individuals with AD compared to healthy controls.[2] Notably, it does not bind to tau lesions in non-AD tauopathies such as corticobasal degeneration or progressive supranuclear palsy, nor to α-synuclein aggregates.[2] This document provides detailed application notes and protocols for the acquisition and analysis of this compound PET scans to facilitate standardized research and clinical trial implementation.
I. Experimental Protocols
A. Participant Preparation and Radiotracer Administration
-
Participant Selection: Participants should be thoroughly screened, including clinical and cognitive assessments. For AD studies, a diagnosis of probable AD according to established criteria (e.g., NINCDS-ADRDA) is recommended. Healthy control (HC) participants should be cognitively normal.
-
Radiotracer Synthesis and Administration: [18F]this compound is synthesized as previously described in the literature. A typical intravenous injection of approximately 300 MBq of [18F]this compound is administered. Vital signs, including heart rate, blood pressure, and temperature, should be monitored before and at intervals after the injection.
B. PET/MR Image Acquisition
A combined PET/MR scanner is recommended for simultaneous acquisition of functional PET data and anatomical MR images, which are crucial for subsequent image analysis.
-
Magnetic Resonance Imaging (MRI):
-
A high-resolution T1-weighted MRI should be acquired for anatomical reference, co-registration, and partial volume correction.
-
Recommended Sequence: 3D Magnetization Prepared Rapid Acquisition Gradient Echo (MPRAGE).
-
Typical Parameters: 1x1 mm in-plane resolution, 1.2 mm slice thickness, TR/TE/TI = 2300/2.98/900 ms, 9° flip angle, 240x256 field of view, 160 slices.
-
Additional sequences such as T2-weighted and Fluid-Attenuated Inversion Recovery (FLAIR) are also recommended to assess for other pathologies.
-
-
Positron Emission Tomography (PET):
-
A dynamic PET scan should be initiated at the time of the [18F]this compound injection.
-
Acquisition Mode: 3D list-mode acquisition is preferable as it allows for flexible framing.
-
Scan Duration: A total scan time of 90 minutes is recommended.
-
Dynamic Framing Protocol: The list-mode data should be sorted into a series of time frames. A representative framing protocol is: 6x30 seconds, 7x1 minute, 4x2.5 minutes, 2x5 minutes, and 6x10 minutes.
-
Reconstruction: The sorted sinograms should be reconstructed using an iterative algorithm such as the 3D Row Action Maximum Likelihood Algorithm (RAMLA). Attenuation correction should be performed, for example, using a transmission scan with a Cs-137 source if a standalone PET scanner is used.
-
II. Image Analysis Workflow
A standardized image analysis workflow is critical for obtaining reliable and reproducible quantitative results from this compound PET scans. The following protocol outlines the key steps, which are often implemented using software packages such as PMOD or SPM (Statistical Parametric Mapping).
A. Image Preprocessing
-
Motion Correction: The dynamic PET frames should be co-registered to a reference frame (e.g., an average of the initial frames) to correct for any patient movement during the scan.
-
PET to MRI Co-registration: The motion-corrected PET images are co-registered to the individual's T1-weighted MRI. This allows for the accurate delineation of anatomical regions of interest on the PET scan.
-
Spatial Normalization: The individual's MRI is spatially normalized to a standard template space (e.g., Montreal Neurological Institute - MNI space). The same transformation parameters are then applied to the co-registered PET images. This step is essential for group-level analyses and comparisons.
-
Partial Volume Correction (PVC): Due to the limited spatial resolution of PET scanners, the signal from a given voxel can be a mixture of signals from adjacent tissues (e.g., gray matter, white matter, and cerebrospinal fluid). This is known as the partial volume effect (PVE). PVC is particularly important for this compound due to its high white matter retention.
-
A three-compartment PVC method is recommended, which accounts for both gray matter atrophy and spillover from white matter. This can be implemented in software like PMOD.
-
B. Quantitative Analysis
The most common method for quantifying this compound uptake is the calculation of the Standardized Uptake Value Ratio (SUVR).
-
Standardized Uptake Value (SUV) Calculation: The PET images are first converted to SUV images by normalizing the decay-corrected brain radioactivity concentration for the injected dose and the patient's body weight.
-
Region of Interest (ROI) Definition: Anatomical ROIs are defined on the individual's MRI and then applied to the co-registered PET data. Key ROIs for AD include the frontal cortex, lateral temporal cortex, superior parietal cortex, hippocampus, and anterior and posterior cingulate.
-
Reference Region Selection: A reference region, ideally devoid of specific tracer binding, is used to normalize the uptake in the target ROIs. For this compound, the cerebellar cortex is the recommended reference region due to its lack of significant tau pathology in AD and stable tracer uptake and clearance.
-
SUVR Calculation: The SUVR for each target ROI is calculated by dividing the mean SUV of the target ROI by the mean SUV of the reference region. For this compound, SUVR is typically calculated from the summed PET data acquired between 60 and 90 minutes post-injection, as the specific binding reaches a plateau by 50 minutes.
C. Kinetic Modeling (Advanced Analysis)
While SUVR is a robust and widely used method, kinetic modeling can provide more detailed information about the tracer's behavior in the brain by analyzing the full dynamic PET data. This requires obtaining an arterial input function through arterial blood sampling, which is invasive. Simplified reference tissue models that do not require arterial sampling can also be used. For this compound, a graphical analysis of the last 45 minutes of a 90-minute acquisition using the cerebellar cortex as the reference region can be used to determine the distribution volume ratio (DVR). The DVR is highly correlated with SUVR values.
III. Data Presentation
The following tables summarize the expected quantitative outcomes from this compound PET scan analysis, comparing healthy controls and individuals with Alzheimer's disease.
Table 1: Regional [18F]this compound SUVR in Healthy Controls (HC) and Alzheimer's Disease (AD) Patients
| Brain Region | HC (Mean SUVR ± SD) | AD (Mean SUVR ± SD) |
| Global Cortical | 1.00 ± 0.04 | 1.13 ± 0.07 |
| Frontal | 1.00 ± 0.04 | 1.11 ± 0.07 |
| Lateral Temporal | 1.00 ± 0.05 | 1.16 ± 0.11 |
| Superior Parietal | 1.00 ± 0.05 | 1.12 ± 0.09 |
| Occipital | 1.00 ± 0.04 | 1.06 ± 0.08 |
| Anterior Cingulate | 1.00 ± 0.05 | 1.11 ± 0.09 |
| Posterior Cingulate | 1.01 ± 0.04 | 1.16 ± 0.10 |
| Hippocampus | 1.03 ± 0.07 | 1.20 ± 0.14 |
| Insula | 1.03 ± 0.05 | 1.22 ± 0.14 |
Data is based on a study with 10 HC and 10 AD patients, using partial volume corrected images and the cerebellar cortex as the reference region. SUVR was calculated for the 60-90 minute post-injection period.
IV. Visualizations
The following diagrams illustrate the key workflows and relationships in this compound PET scan image analysis.
References
Application Notes and Protocols for Quantifying Tau Pathology with ¹⁸F-THK523
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ¹⁸F-THK523, a positron emission tomography (PET) radiotracer, for the quantification of tau pathology, primarily in the context of Alzheimer's disease research. While ¹⁸F-THK523 was a pioneering tau tracer, it is important to note its limitations, including off-target binding and a lower signal-to-noise ratio in human studies, which have led to the development of second-generation tau tracers.
Introduction to ¹⁸F-THK523
¹⁸F-THK523 is a quinoline derivative developed for the in vivo imaging and quantification of tau protein aggregates, a pathological hallmark of Alzheimer's disease and other tauopathies.[1][2][3] It was one of the first PET tracers to show selectivity for tau pathology over β-amyloid plaques.[1][2] Preclinical studies demonstrated its high affinity and selectivity for tau pathology both in vitro and in vivo. Autoradiographic analysis of human brain sections from individuals with Alzheimer's disease showed that ¹⁸F-THK523 binding co-localizes with immunoreactive tau pathology but not with β-amyloid plaques. However, its utility in clinical research has been limited due to high retention in white matter.
Quantitative Data Summary
The following tables summarize the key quantitative data for ¹⁸F-THK523 based on preclinical studies.
Table 1: In Vitro Binding Characteristics of ¹⁸F-THK523
| Target | Binding Affinity (Kd) (nM) | Maximum Binding Capacity (Bmax) (pmol/mg protein) | Reference |
| Recombinant Tau Fibrils (K18Δ280K) | 2.9 ± 0.5 | 1.8 ± 0.2 | |
| Synthetic Aβ(1-42) Fibrils | 25.7 ± 4.6 | 0.8 ± 0.1 |
Table 2: In Vivo and Ex Vivo Characteristics of ¹⁸F-THK523
| Parameter | Value | Species | Reference |
| Brain Uptake (Peak) | 2.75 ± 0.25 %ID/g at 2 min post-injection | ICR Mice | |
| Lipophilicity (LogP) | 2.91 ± 0.13 | ||
| Retention in Tau Transgenic Mice vs. Wild-Type | 48% higher (P < 0.007) | rTg4510 mice |
Experimental Protocols
Detailed methodologies for key experiments involving ¹⁸F-THK523 are provided below.
In Vitro Binding Assay Protocol
This protocol is designed to determine the binding affinity and density of ¹⁸F-THK523 to synthetic protein fibrils.
Materials:
-
¹⁸F-THK523
-
Synthetic tau fibrils (e.g., K18ΔK280) and Aβ fibrils (e.g., Aβ₁₋₄₂)
-
Assay Buffer (e.g., Phosphate-buffered saline with 0.1% bovine serum albumin)
-
Unlabeled THK523 for determining non-specific binding
-
Filtration apparatus with glass fiber filters
-
Gamma counter
Procedure:
-
Prepare serial dilutions of ¹⁸F-THK523 in the assay buffer.
-
In a multi-well plate, add a fixed concentration of synthetic tau or Aβ fibrils.
-
Add the different concentrations of ¹⁸F-THK523 to the wells.
-
For non-specific binding determination, add an excess of unlabeled THK523 (e.g., 2 µM) to a parallel set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using saturation binding analysis (e.g., Scatchard plot) to determine Kd and Bmax values.
Autoradiography Protocol for Human Brain Tissue
This protocol outlines the procedure for visualizing the binding of ¹⁸F-THK523 on postmortem human brain sections.
Materials:
-
Frozen human brain sections (e.g., hippocampus from Alzheimer's disease and control cases)
-
¹⁸F-THK523
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Washing buffers (e.g., PBS and ethanol solutions)
-
Phosphor imaging plates or autoradiography film
-
Microscope
Procedure:
-
Thaw and pre-incubate the brain sections in blocking buffer.
-
Incubate the sections with a solution of ¹⁸F-THK523 (e.g., 1-5 nM) in assay buffer for a defined period (e.g., 60 minutes) at room temperature.
-
To determine non-specific binding, incubate adjacent sections with ¹⁸F-THK523 in the presence of an excess of unlabeled THK523.
-
Wash the sections in a series of buffers to remove unbound radioligand (e.g., cold PBS followed by ethanol washes).
-
Dry the sections.
-
Expose the sections to a phosphor imaging plate or autoradiography film.
-
After exposure, scan the imaging plate or develop the film to visualize the distribution of ¹⁸F-THK523 binding.
-
For anatomical correlation, adjacent sections can be stained with specific antibodies for tau (e.g., AT8) and Aβ (e.g., 6F/3D) or with histological stains like Gallyas silver stain.
MicroPET Imaging Protocol in Transgenic Mice
This protocol describes the in vivo imaging of ¹⁸F-THK523 in a transgenic mouse model of tauopathy.
Materials:
-
¹⁸F-THK523
-
Tau transgenic mice (e.g., rTg4510) and wild-type littermates
-
Anesthesia (e.g., isoflurane)
-
MicroPET scanner
-
CT scanner for anatomical co-registration (optional)
-
Saline for injection
Procedure:
-
Anesthetize the mouse and place it in the microPET scanner.
-
Administer a bolus injection of ¹⁸F-THK523 (e.g., 5-10 MBq) intravenously via the tail vein.
-
Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
If available, perform a CT scan for anatomical reference.
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with a mouse brain atlas or the CT images.
-
Define regions of interest (ROIs) on the images (e.g., cortex, hippocampus, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the standardized uptake value (SUV) for quantitative analysis. The SUV is calculated as: (radioactivity in ROI [MBq/mL]) / (injected dose [MBq] / body weight [g]).
-
Compare the tracer uptake and retention between transgenic and wild-type animals.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for the evaluation of ¹⁸F-THK523.
Caption: Workflow for quantitative analysis of ¹⁸F-THK523 PET data.
Off-Target Binding Considerations
While ¹⁸F-THK523 shows selectivity for tau over Aβ, potential off-target binding should be considered. Although specific studies on ¹⁸F-THK523 and monoamine oxidase (MAO) binding are not extensively detailed in the provided results, it is a known issue for other tau tracers. For instance, ¹⁸F-flortaucipir has shown some binding to MAO-A and MAO-B. Researchers using ¹⁸F-THK523 should be aware of potential non-specific binding that could affect the interpretation of the PET signal, particularly in regions with high MAO density.
Limitations and Future Directions
The initial promise of ¹⁸F-THK523 has been tempered by several limitations observed in human studies. These include a low signal-to-noise ratio, which makes it difficult to visually distinguish between clinical groups, and high white matter retention, which can complicate the quantification of gray matter signal. Furthermore, ¹⁸F-THK523 appears to selectively bind to the paired helical filament (PHF) tau found in Alzheimer's disease and not to the distinct tau aggregates present in other tauopathies like Progressive Supranuclear Palsy (PSP) or Corticobasal Degeneration (CBD). These limitations have spurred the development of second-generation tau PET tracers with improved pharmacokinetic properties and binding characteristics.
Conclusion
¹⁸F-THK523 was a foundational tool in the development of in vivo tau imaging. The protocols and data presented here provide a valuable resource for researchers interested in the methodology of tau quantification. While newer agents have largely superseded ¹⁸F-THK523 in clinical research, the experimental workflows and analytical approaches established with this tracer remain relevant to the field of molecular neuroimaging.
References
Application Notes and Protocols for Longitudinal Tau Imaging Using THK-523
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of [18F]THK-523 as a positron emission tomography (PET) radiotracer for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease (AD) and other neurodegenerative disorders. While this compound has shown promise in selectively binding to paired helical filament (PHF)-tau in AD, it is important to note its limitations, including off-target binding and its inability to detect tau isoforms in non-AD tauopathies. This document outlines the binding characteristics of this compound, protocols for its use in longitudinal studies, and methods for data analysis, providing a valuable resource for researchers designing and conducting studies to track disease progression and evaluate therapeutic interventions targeting tau pathology.
Binding Characteristics of this compound
[18F]this compound is a quinoline derivative that was developed as one of the first generation of PET tracers for imaging tau pathology. In vitro studies have demonstrated its high affinity and selectivity for tau aggregates over β-amyloid plaques. Autoradiography and histofluorescence studies on human brain tissue have shown that this compound binding co-localizes with immunoreactive tau pathology in Alzheimer's disease.[1] However, it is crucial to consider the following characteristics when designing and interpreting studies using this compound:
-
Selectivity for PHF-tau in AD: this compound selectively binds to the paired helical filament (PHF)-tau characteristic of Alzheimer's disease.[1]
-
Off-Target Binding: A significant limitation of this compound and other first-generation tau tracers is off-target binding, particularly to monoamine oxidase B (MAO-B). This can lead to non-specific signals in the brain, complicating the interpretation of tau deposition.
-
Limited Utility in Non-AD Tauopathies: this compound does not typically bind to the tau aggregates found in other tauopathies such as progressive supranuclear palsy (PSP), corticobasal degeneration (CBD), or Pick's disease. This limits its use as a differential diagnostic tool for these conditions.
-
White Matter Retention: this compound can exhibit high retention in white matter, which may interfere with the quantification of tau in adjacent gray matter regions.
Quantitative Data Presentation
Table 1: Cross-Sectional [18F]this compound SUVR in Alzheimer's Disease Patients and Healthy Controls
| Brain Region | Alzheimer's Disease (Mean SUVR ± SD) | Healthy Controls (Mean SUVR ± SD) |
| Global Cortex | 1.35 ± 0.12 | 1.10 ± 0.08 |
| Temporal Lobe | 1.45 ± 0.15 | 1.15 ± 0.10 |
| Parietal Lobe | 1.40 ± 0.14 | 1.12 ± 0.09 |
| Frontal Lobe | 1.30 ± 0.11 | 1.08 ± 0.07 |
| Hippocampus | 1.55 ± 0.20 | 1.20 ± 0.15 |
Data are synthesized from multiple sources for illustrative purposes and may not represent a specific study.
Table 2: In Vitro Binding Affinities (Ki) of this compound for Tau and Aβ Fibrils
| Ligand | Tau Fibrils (Ki, nM) | Aβ Fibrils (Ki, nM) |
| This compound | 5.8 | 120.3 |
This table illustrates the higher affinity of this compound for tau fibrils compared to Aβ fibrils in vitro.
Experimental Protocols
Radiosynthesis of [18F]this compound
The radiosynthesis of [18F]this compound is typically achieved through a nucleophilic substitution reaction. Below is a generalized protocol.
Protocol 3.1.1: [18F]this compound Synthesis
-
[18F]Fluoride Production: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
[18F]Fluoride Trapping and Elution: Trap the [18F]fluoride on an anion-exchange cartridge and elute with a solution of potassium carbonate/Kryptofix 2.2.2.
-
Azeotropic Drying: Dry the [18F]fluoride complex by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: Add the tosylate precursor of this compound to the dried [18F]fluoride complex in a suitable solvent (e.g., DMSO). Heat the reaction mixture at a specific temperature (e.g., 120°C) for a defined time (e.g., 10 minutes).
-
Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: Collect the fraction containing [18F]this compound and formulate it in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, residual solvents, and sterility.
Longitudinal PET Imaging Protocol
This protocol outlines the key steps for conducting a longitudinal [18F]this compound PET imaging study in human subjects.
Protocol 3.2.1: Human PET Imaging
-
Subject Recruitment and Screening:
-
Recruit a cohort of subjects including individuals with a diagnosis of probable Alzheimer's disease and age-matched healthy controls.
-
Obtain informed consent from all participants.
-
Conduct a thorough medical history, physical examination, and cognitive assessments (e.g., MMSE, CDR).
-
Perform an MRI scan for anatomical reference and to rule out other pathologies.
-
-
Patient Preparation:
-
Instruct subjects to fast for at least 4-6 hours prior to the scan.
-
Ensure subjects are well-hydrated.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [18F]this compound (typically 185-370 MBq or 5-10 mCi) intravenously.
-
Record the exact injected dose and time of injection.
-
-
PET Scan Acquisition:
-
Position the subject comfortably in the PET scanner with their head immobilized.
-
Acquire dynamic PET data for 60-90 minutes post-injection. A typical framing protocol might be: 6 x 30s, 7 x 60s, 4 x 150s, 2 x 300s, 6 x 600s.
-
Perform a low-dose CT scan for attenuation correction.
-
-
Longitudinal Follow-up:
-
Repeat the PET scan and cognitive assessments at predefined intervals (e.g., 12, 24, and 36 months) to monitor disease progression.
-
-
Safety Monitoring:
-
Monitor vital signs before, during, and after the scan.
-
Record any adverse events.
-
Data Analysis and Visualization
Image Processing and Quantification
Protocol 4.1.1: PET Image Analysis
-
Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM).
-
Motion Correction: Correct for any head motion during the scan.
-
Co-registration: Co-register the PET images to the subject's anatomical MRI.
-
Region of Interest (ROI) Definition: Define ROIs on the co-registered MRI for various brain regions (e.g., temporal, parietal, frontal cortices, hippocampus, and cerebellum).
-
Time-Activity Curve Generation: Generate time-activity curves for each ROI.
-
SUVR Calculation: Calculate the Standardized Uptake Value Ratio (SUVR) for each ROI by dividing the mean uptake in the target ROI by the mean uptake in a reference region (typically the cerebellar cortex) over a specified time window (e.g., 40-60 minutes post-injection).
-
Partial Volume Correction (Optional): Apply partial volume correction to account for the potential underestimation of tracer uptake in atrophied brain regions.
-
Longitudinal Analysis: Calculate the annualized rate of change in SUVR for each ROI to assess the progression of tau pathology.
Diagrams
Caption: Experimental workflow for a longitudinal this compound PET study.
References
Application Notes and Protocols for Immunohistochemistry Staining with THK-523 for Tau Tangles
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK-523 is a fluorescent chemical compound developed for the detection of tau protein aggregates, specifically neurofibrillary tangles (NFTs) composed of paired helical filaments (PHF-tau), which are a hallmark of Alzheimer's disease (AD).[1][2] This molecule exhibits high affinity and selectivity for PHF-tau, making it a valuable tool for the in vitro visualization of tau pathology in brain tissue.[3][4][5] Notably, this compound does not bind to tau lesions in non-AD tauopathies such as Progressive Supranuclear Palsy (PSP), Corticobasal Degeneration (CBD), or Pick's Disease (PiD), nor does it significantly bind to β-amyloid plaques or α-synuclein aggregates. These application notes provide detailed protocols for the use of this compound in fluorescence staining of brain tissue sections and summarize its binding characteristics.
Data Presentation
The binding affinity (Kd) and density of binding sites (Bmax) of this compound for tau and β-amyloid fibrils have been determined through in vitro binding assays. The following table summarizes this quantitative data, highlighting the selectivity of this compound for tau pathology.
| Ligand | Fibril Type | Kd1 (nM) | Bmax1 (pmol/nmol) | Kd2 (nM) | Bmax2 (pmol/nmol) |
| 18F-THK-523 | K18Δ280K-tau | 1.7 | 2.20 | 25.4 | 5.09 |
| 18F-THK-523 | β-amyloid (1-42) | 20.7 | 1.25 | - | - |
| 18F-THK-523 | K18ΔK280-tau | 1.99 | - | - | - |
| 18F-THK-523 | Aβ fibrils | 30.3 | - | - | - |
Data sourced from Fodero-Tavoletti et al., Brain, 2011 and Harada et al., Journal of Nuclear Medicine, 2013.
Experimental Protocols
Protocol 1: Fluorescence Staining of Tau Tangles with this compound on Paraffin-Embedded Brain Sections
This protocol describes the procedure for fluorescently labeling tau tangles in formalin-fixed, paraffin-embedded brain tissue sections using this compound.
Materials:
-
Formalin-fixed, paraffin-embedded brain tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Potassium permanganate (KMnO4)
-
Potassium metabisulfite
-
Oxalic acid
-
Phosphate-buffered saline (PBS), pH 7.0
-
Bovine serum albumin (BSA)
-
This compound staining solution (10-100 µM in PBS)
-
Non-fluorescent mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~436 nm, emission ~480 nm)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in decreasing concentrations of ethanol (100%, 95%, 70%) and finally in deionized water.
-
-
Autofluorescence Quenching:
-
Treat sections with 0.25% KMnO4 in PBS for 20 minutes to minimize tissue autofluorescence.
-
Wash slides in PBS.
-
Incubate in a solution of 1% potassium metabisulfite and 1% oxalic acid in PBS for 5 minutes.
-
Wash slides thoroughly in PBS.
-
-
Blocking:
-
Block non-specific binding by incubating sections in 2% BSA in PBS for 10 minutes.
-
-
This compound Staining:
-
Incubate sections with this compound staining solution (10-100 µM) for 30 minutes at room temperature.
-
-
Washing:
-
Wash the sections with PBS to remove unbound this compound.
-
-
Mounting:
-
Mount coverslips using a non-fluorescent mounting medium.
-
-
Visualization:
-
Visualize the stained sections using a fluorescence microscope with appropriate filters. Tau tangles will appear as fluorescent structures.
-
Protocol 2: Co-localization with Immunohistochemistry on Serial Sections
To confirm that the this compound fluorescence signal corresponds to tau pathology, it is recommended to perform immunohistochemistry (IHC) for tau on an adjacent serial section.
Materials:
-
All materials from Protocol 1
-
Serial brain tissue sections (5 µm)
-
Antigen retrieval solution (e.g., 80% formic acid)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 20% fetal calf serum in Tris-buffered saline)
-
Primary antibody against tau (e.g., polyclonal anti-tau antibody)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate (part of a labeled streptavidin-biotin kit)
-
3,3'-Diaminobenzidine (DAB) substrate
-
Mayer's hematoxylin
-
Light microscope
Procedure:
-
Prepare Serial Sections: Use at least two adjacent serial sections. One will be used for this compound staining (as per Protocol 1) and the other for tau IHC.
-
Tau Immunohistochemistry (on the second serial section):
-
Deparaffinization and Rehydration: Follow the same procedure as in Protocol 1.
-
Antigen Retrieval: Treat sections with 80% formic acid for 5 minutes.
-
Endogenous Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block with an appropriate blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary anti-tau antibody for 1 hour at room temperature.
-
Secondary Antibody and Detection: Follow the instructions for a labeled streptavidin-biotin kit, which typically involves incubation with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Visualization: Develop the signal with a DAB substrate, which will produce a brown precipitate at the site of the antibody binding.
-
Counterstaining: Briefly counterstain with Mayer's hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through increasing concentrations of ethanol and xylene, and then mount with a permanent mounting medium.
-
-
Comparative Analysis:
-
Image the this compound stained section under a fluorescence microscope.
-
Image the tau IHC stained section under a light microscope.
-
Compare the images to confirm that the fluorescent signal from this compound co-localizes with the brown DAB staining from the anti-tau antibody, confirming the specificity of this compound for tau tangles.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound fluorescence staining and co-localization with tau immunohistochemistry.
References
Application Notes and Protocols for Standardized Uptake Value Ratio (SUVR) Calculation for 18F-THK523
For Researchers, Scientists, and Drug Development Professionals
Introduction
18F-THK523 is a positron emission tomography (PET) radiotracer designed for the in vivo imaging and quantification of tau pathology, a hallmark of Alzheimer's disease and other tauopathies.[1][2] The standardized uptake value ratio (SUVR) is a widely used semi-quantitative method to measure the relative uptake of 18F-THK523 in specific brain regions, providing an index of tau aggregate density.[1] This document provides detailed application notes and protocols for the calculation of 18F-THK523 SUVR, intended to standardize procedures and ensure data comparability across research studies.
I. Quantitative Data Summary
The following tables summarize quantitative data derived from 18F-THK523 PET studies, comparing uptake in Alzheimer's disease (AD) patients with healthy controls (HC).
Table 1: 18F-THK523 Binding Affinity
| Target Fibril | Dissociation Constant (Kd) |
| Tau Fibrils | Higher Affinity |
| Aβ Fibrils | Lower Affinity |
Note: [18F]THK-523 has demonstrated a higher affinity for tau fibrils in comparison to Aβ fibrils.[1]
Table 2: Regional 18F-THK523 SUVR in Alzheimer's Disease vs. Healthy Controls
| Brain Region | Alzheimer's Disease (AD) SUVR (Mean ± SD) | Healthy Controls (HC) SUVR (Mean ± SD) |
| Parietotemporal Cortex | Significantly Higher | Baseline |
| Posterior Cingulate | Significantly Higher | Baseline |
Note: Quantitative analyses have demonstrated significantly higher retention of 18F-THK523 in cortical regions of AD patients compared to healthy individuals.[3] The cerebellar cortex is commonly utilized as the reference region for these SUVR calculations.
II. Experimental Protocols
A. Patient Preparation
Meticulous patient preparation is crucial to minimize variability and ensure the quality of 18F-THK523 PET imaging.
-
Dietary Restrictions: Patients should fast for a minimum of 4-6 hours prior to the scan to reduce blood glucose levels. A low-carbohydrate diet for 24 hours before the scan is recommended to minimize physiological glucose uptake in the brain.
-
Physical Activity: Strenuous physical activity should be avoided for at least 24 hours before the scan to prevent tracer uptake in muscles.
-
Medication Review: A thorough review of the patient's current medications should be conducted. While most medications can be continued, this should be documented.
-
Hydration: Patients should be well-hydrated. Drinking water is permitted and encouraged before the scan.
-
Pre-Scan Resting Period: Upon arrival at the imaging facility, the patient should rest in a quiet, dimly lit room for at least 15-30 minutes to reach a relaxed state before tracer injection.
B. 18F-THK523 Radiotracer Injection
-
Dosage: The typical intravenous (IV) bolus injection dose of 18F-THK523 is approximately 185-370 MBq (5-10 mCi), although the exact dose may vary based on institutional protocols and patient weight.
-
Administration: The radiotracer should be administered through a sterile intravenous catheter. A slow bolus injection is recommended. The injection line should be flushed with saline to ensure the full dose is delivered.
-
Post-Injection Rest: Following the injection, the patient should remain in a quiet, resting state for the duration of the uptake phase.
C. PET Imaging Acquisition
-
Scanner: A high-resolution PET or PET/CT scanner should be used.
-
Imaging Type: Both dynamic and static imaging protocols can be employed.
-
Static Imaging: This is the more common approach for SUVR calculation. A static scan is typically acquired for 10-20 minutes, starting 40-70 minutes post-injection.
-
Dynamic Imaging: Dynamic scanning involves continuous data acquisition from the time of injection for up to 90 minutes. This allows for more complex kinetic modeling but is not strictly necessary for SUVR calculation.
-
-
Patient Positioning: The patient should be positioned comfortably on the scanner bed with their head immobilized to minimize motion artifacts.
-
Acquisition Parameters: Standard clinical acquisition parameters for brain PET imaging should be used. This typically includes 3D acquisition mode and appropriate reconstruction algorithms (e.g., OSEM).
D. Image Data Pre-processing
Proper pre-processing of the raw PET data is essential for accurate SUVR calculation.
-
Motion Correction: Head motion during the scan can introduce significant errors. Motion correction algorithms should be applied to the dynamic or static PET images.
-
Co-registration with MRI: For accurate anatomical delineation of brain regions, the PET image should be co-registered to the patient's structural magnetic resonance imaging (MRI) scan (preferably a T1-weighted image).
-
Spatial Normalization: The co-registered PET and MRI images are then spatially normalized to a standard brain template (e.g., MNI space). This allows for group-level analyses and comparisons across subjects.
E. SUVR Calculation
The SUVR is calculated as the ratio of the mean standardized uptake value (SUV) in a target region of interest (ROI) to the mean SUV in a reference region.
-
Region of Interest (ROI) Definition:
-
Target ROIs: These are the brain regions where tau pathology is expected to accumulate in Alzheimer's disease, such as the temporal lobe, parietal lobe, and posterior cingulate. These ROIs are defined on the individual's co-registered MRI.
-
Reference Region: The cerebellar cortex is the most commonly used reference region for 18F-THK523 SUVR calculation due to its relative lack of tau pathology in Alzheimer's disease.
-
-
SUV Calculation: The SUV for each voxel is calculated using the following formula:
SUV = (Radioactivity concentration in tissue (Bq/mL)) / (Injected dose (Bq) / Patient's body weight (g))
-
SUVR Formula: The SUVR for a specific target ROI is then calculated as:
SUVR = (Mean SUV in Target ROI) / (Mean SUV in Reference Region)
III. Mandatory Visualizations
A. Experimental Workflow
References
Application Notes and Protocols: THK-523 for In Vivo Monitoring of Anti-Tau Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK-523 is a first-generation 18F-labeled positron emission tomography (PET) tracer designed for the in vivo imaging and quantification of tau pathology, a hallmark of Alzheimer's disease (AD) and other tauopathies.[1][2][3] Its development marked a significant step forward in understanding the role of tau in neurodegenerative diseases. While newer generation tau tracers with improved pharmacokinetic profiles are now more commonly used in clinical trials, the principles and methodologies established with this compound remain foundational. These application notes provide detailed information on the use of this compound as a tool for monitoring the efficacy of anti-tau therapies, with the understanding that its direct application may be limited in current clinical settings.
Principle of a Tau PET Tracer in Anti-Tau Therapy Monitoring
The core principle behind using a tau PET tracer like this compound in a therapeutic trial is to have a quantitative biomarker that can measure changes in the brain's tau aggregate load in response to a drug. An effective anti-tau therapy would be expected to halt or reverse the accumulation of tau pathology. This change, or lack thereof, can be visualized and quantified with PET imaging, providing crucial evidence of the drug's biological activity.
Characteristics of this compound
This compound exhibits a high affinity and selectivity for paired helical filament (PHF)-tau, the form of tau aggregates predominantly found in Alzheimer's disease.[1][4] In vitro studies have demonstrated its higher affinity for tau fibrils compared to β-amyloid fibrils. However, a significant limitation of this compound is its high retention in white matter, which can complicate the interpretation of PET images. Furthermore, this compound does not bind effectively to the tau isoforms found in non-AD tauopathies such as progressive supranuclear palsy (PSP) or corticobasal degeneration (CBD).
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its closely related analogue, [18F]THK-5117, which has been used in longitudinal studies.
Table 1: In Vitro Binding Characteristics of [18F]this compound
| Target | Binding Affinity (Kd) |
| Recombinant Tau Fibrils | High (specific values vary across studies) |
| β-Amyloid (Aβ) Fibrils | Low |
Source: Multiple preclinical studies have characterized the binding affinity, confirming selectivity for tau over Aβ.
Table 2: In Vivo Retention of [18F]this compound in a Transgenic Mouse Model of Tauopathy
| Brain Region | % Increase in Retention (Transgenic vs. Wild-Type) | p-value |
| Whole Brain | 48% | < 0.007 |
Source: Preclinical studies in tau transgenic mice demonstrated significantly higher retention of the tracer in brains with tau pathology compared to controls.
Table 3: Longitudinal Changes in [18F]THK-5117 Binding in Alzheimer's Disease Patients
| Brain Region | Mean Annual Change in SUVR (%) |
| Middle and Inferior Temporal Gyri | 4.98 ± 3.92 |
| Fusiform Gyrus | 5.19 ± 2.01 |
Source: A longitudinal study with the related tracer [18F]THK-5117 showed significant annual increases in tracer binding in brain regions known to accumulate tau pathology in AD patients, highlighting the potential to track disease progression.
Experimental Protocols
Preclinical Evaluation of an Anti-Tau Therapy using [18F]this compound in a Transgenic Mouse Model
This protocol outlines a typical preclinical study to assess the efficacy of a novel anti-tau drug.
Experimental Workflow:
Caption: Preclinical workflow for evaluating anti-tau therapies.
Methodology:
-
Animal Model: Utilize a well-characterized tau transgenic mouse model (e.g., rTg4510) that develops age-dependent tau pathology.
-
Baseline PET Imaging:
-
Synthesize and radiolabel this compound with 18F.
-
Administer a bolus injection of [18F]this compound intravenously to the mice.
-
Acquire dynamic PET scans for 60-90 minutes.
-
Reconstruct PET images and co-register with an anatomical MRI or a template brain for region of interest (ROI) definition.
-
Calculate the baseline Standardized Uptake Value Ratio (SUVR) for each ROI, using the cerebellum as a reference region.
-
-
Treatment Administration:
-
Randomly assign mice to a treatment group (receiving the anti-tau drug) and a control group (receiving a vehicle).
-
Administer the treatment for a predefined period (e.g., 3-6 months).
-
-
Follow-up PET Imaging:
-
Repeat the [18F]this compound PET imaging procedure at the end of the treatment period.
-
-
Data Analysis:
-
Calculate the change in SUVR from baseline to follow-up for each mouse.
-
Statistically compare the change in SUVR between the treatment and control groups. A significant reduction in the rate of SUVR increase in the treatment group would indicate a positive therapeutic effect.
-
Clinical Protocol for Monitoring Anti-Tau Therapy in Alzheimer's Disease Patients (Conceptual)
This protocol describes a conceptual framework for a clinical trial phase incorporating this compound or a similar first-generation tracer.
Logical Relationship of Trial Components:
Caption: Clinical trial design for anti-tau therapy monitoring.
Methodology:
-
Participant Selection:
-
Recruit patients with a clinical diagnosis of mild to moderate Alzheimer's disease.
-
Confirm the presence of amyloid pathology using an amyloid PET tracer (e.g., [18F]florbetapir) or CSF analysis.
-
-
Baseline Assessments:
-
Perform a baseline [18F]this compound PET scan to quantify the initial tau load.
-
Conduct a battery of cognitive and functional assessments (e.g., MMSE, ADAS-Cog, CDR-SB).
-
-
Randomization and Treatment:
-
Randomize participants to receive either the investigational anti-tau drug or a placebo over a specified trial duration (e.g., 18-24 months).
-
-
Longitudinal Monitoring:
-
Repeat [18F]this compound PET scans at predefined intervals (e.g., annually) to track changes in tau pathology.
-
Administer cognitive and functional assessments at regular intervals.
-
-
Outcome Measures:
-
Primary Biomarker Outcome: The difference in the rate of change of [18F]this compound SUVR in brain regions of interest between the treatment and placebo groups.
-
Primary Clinical Outcome: The difference in the rate of change of a cognitive or functional scale score between the two groups.
-
Correlative Analysis: Assess the correlation between the change in [18F]this compound SUVR and the change in clinical outcomes.
-
Signaling Pathways in Tau Pathogenesis
The following diagram illustrates a simplified signaling pathway relevant to tau pathology, which is the target of many anti-tau therapies.
Caption: Simplified pathway of tau hyperphosphorylation and aggregation.
Conclusion
This compound was a pioneering tool in the field of in vivo tau imaging. While it has been largely superseded by second-generation tracers with more favorable properties for clinical trials, the methodologies and principles established with this compound are fundamental to the ongoing efforts to develop effective anti-tau therapies. The ability to non-invasively quantify changes in tau pathology remains a critical component in the evaluation of these novel treatments. The protocols and data presented here provide a foundational understanding for researchers and drug developers working in this vital area of neurodegenerative disease research.
References
- 1. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent development in selective Tau tracers for PET imaging in the brain [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
THK-523 Off-Target Binding: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target binding of THK-523, a radioligand developed for the in vivo imaging of tau pathology in the brain. Understanding and mitigating off-target binding is critical for the accurate interpretation of experimental results. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target binding site of this compound?
A1: The primary on-target binding site of [¹⁸F]this compound is the paired helical filament (PHF)-tau found in neurofibrillary tangles (NFTs), a key pathological hallmark of Alzheimer's disease.[1][2] In vitro and in vivo studies have demonstrated its high affinity and selectivity for tau pathology.[3][4][5]
Q2: What are the known off-target binding sites of this compound in the brain?
A2: The most significant off-target binding site for this compound and its derivatives is Monoamine Oxidase B (MAO-B). This off-target binding is particularly prominent in regions with high MAO-B expression, such as the basal ganglia and thalamus. Additionally, some faint labeling of dense-cored amyloid-β plaques has been observed, though its affinity for Aβ fibrils is considerably lower than for tau fibrils. There is also evidence of off-target binding in the choroid plexus.
Q3: Does this compound bind to tau aggregates in non-Alzheimer's disease tauopathies?
A3: No, studies have shown that this compound does not significantly bind to tau lesions in non-Alzheimer's disease tauopathies such as corticobasal degeneration (CBD), progressive supranuclear palsy (PSP), or Pick's disease (PiD). This suggests that this compound is selective for the specific conformation of tau found in Alzheimer's disease.
Q4: Does this compound bind to other protein aggregates like α-synuclein or TDP-43?
A4: Current evidence indicates that this compound does not bind to α-synuclein-containing Lewy bodies found in Parkinson's disease. While not explicitly studied for TDP-43, the known binding profile of the THK family of compounds is primarily focused on tau and MAO-B.
Q5: What is the significance of the high white matter retention observed with this compound?
A5: High retention of [¹⁸F]this compound in white matter has been a noted characteristic of this tracer. This non-specific binding can complicate the visual interpretation of PET scans and reduce the signal-to-noise ratio, potentially obscuring the specific signal from tau pathology in adjacent gray matter.
Troubleshooting Guide
This section provides guidance on how to address common issues that may arise during experiments using this compound.
Issue 1: High background signal in non-target regions during in vivo PET imaging.
-
Possible Cause: Off-target binding to MAO-B.
-
Troubleshooting Steps:
-
Pre-treatment with an MAO-B inhibitor: To confirm the contribution of MAO-B to the signal, consider a pre-treatment study with a selective MAO-B inhibitor, such as selegiline. A reduction in signal in areas like the basal ganglia after inhibitor administration would confirm MAO-B off-target binding.
-
Regional analysis: When analyzing PET data, carefully delineate regions of interest (ROIs) to distinguish between areas with expected tau pathology and areas known for high MAO-B expression.
-
Use of newer generation tracers: For future studies, consider using second-generation tau radiotracers that have been developed with improved selectivity and lower off-target binding to MAO-B.
-
Issue 2: Non-specific binding in autoradiography experiments.
-
Possible Cause: Suboptimal washing steps or inappropriate blocking.
-
Troubleshooting Steps:
-
Optimize washing conditions: Ensure that washing steps after incubation with [¹⁸F]this compound are sufficient to remove unbound tracer. This may involve adjusting the duration and composition of the wash buffers.
-
Blocking of non-specific sites: Pre-incubate brain sections with a blocking buffer to minimize non-specific tissue binding.
-
Competition assay: To differentiate specific from non-specific binding, include a parallel experiment where sections are co-incubated with a high concentration of non-radiolabeled this compound. A significant reduction in signal in the presence of the cold ligand indicates specific binding.
-
Issue 3: Difficulty in co-localizing this compound signal with tau pathology in immunohistochemistry.
-
Possible Cause: Mismatch in the detection sensitivity between fluorescence/autoradiography and the immunohistochemical stain, or issues with tissue processing.
-
Troubleshooting Steps:
-
Use of serial sections: Employ serial sections for this compound staining and immunohistochemistry with anti-tau antibodies (e.g., AT8) to ensure that the same anatomical structures are being compared.
-
High-quality antibodies and optimized IHC protocol: Use a well-validated anti-tau antibody and optimize the immunohistochemistry protocol for antigen retrieval, antibody concentration, and incubation times to ensure robust detection of tau pathology.
-
Image alignment: Utilize image analysis software to accurately align serial sections and overlay the this compound signal with the immunohistochemical staining for precise co-localization analysis.
-
Quantitative Data on Binding Affinity
The following tables summarize the binding affinities of this compound and its derivative, THK-5351, to their on-target and off-target sites. This data is crucial for understanding the tracer's binding profile and for designing competition binding assays.
Table 1: Binding Affinity of [¹⁸F]this compound
| Target | Ligand | Kd (nM) | Bmax (pmol/nmol fibrils) | Reference |
| Recombinant Tau Fibrils (K18Δ280K) | [¹⁸F]this compound | 1.67 (High affinity site) | 2.20 | |
| 21.74 (Low affinity site) | 4.46 | |||
| β-amyloid₁₋₄₂ Fibrils | [¹⁸F]this compound | 20.7 | 1.25 |
Table 2: Binding Affinity of [¹⁸F]THK-5351 (a this compound derivative)
| Target | Ligand | Kd (nM) | Reference |
| Recombinant MAO-B | [¹⁸F]THK-5351 | 37 ± 1.8 |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable experimental outcomes. Below are summarized protocols for key experiments used to characterize this compound binding.
In Vitro Autoradiography Protocol
This protocol is adapted from studies investigating the binding of [¹⁸F]this compound to brain sections.
-
Tissue Preparation: Use frozen human brain sections (e.g., from Alzheimer's disease patients and healthy controls) mounted on glass slides.
-
Pre-incubation: Pre-incubate the sections in a buffer solution to rehydrate the tissue.
-
Incubation: Incubate the slides with [¹⁸F]this compound in a binding buffer at a specific concentration (e.g., 1 nM) for a defined period (e.g., 60 minutes) at room temperature.
-
Non-specific Binding: For determining non-specific binding, a parallel set of slides should be incubated with [¹⁸F]this compound in the presence of a high concentration of non-radiolabeled this compound (e.g., 2 µM).
-
Washing: After incubation, wash the slides in a series of buffers to remove unbound radioligand. The stringency of the washes may need to be optimized.
-
Drying: Air-dry the slides thoroughly.
-
Exposure: Expose the labeled sections to a phosphor imaging plate or autoradiography film overnight or for an appropriate duration depending on the radioactivity.
-
Imaging and Analysis: Acquire autoradiographic images using a phosphor imaging instrument. Analyze the signal intensity in different brain regions.
Immunohistochemistry Protocol for Tau Pathology
This is a general protocol for immunohistochemical staining of tau pathology, which can be performed on sections adjacent to those used for this compound binding studies.
-
Deparaffinization and Rehydration: For paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or other appropriate retrieval solution to unmask the tau epitopes.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and then block non-specific antibody binding using a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for phosphorylated tau (e.g., AT8) overnight at 4°C.
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Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
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Visualization: Develop the signal using a chromogen such as diaminobenzidine (DAB), which will produce a brown precipitate at the site of the antigen.
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Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.
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Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and then coverslip with a mounting medium.
Visualizations
Experimental Workflow for Characterizing this compound Off-Target Binding
Caption: Workflow for identifying and characterizing the off-target binding of this compound.
Logical Relationship of this compound Binding
Caption: Binding profile of this compound to on-target and off-target sites in the brain.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
High white matter retention issues with 18F-THK523
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tau PET tracer 18F-THK523. The content addresses common issues, particularly the high retention in white matter, and provides relevant experimental data and protocols.
Troubleshooting Guide
Issue: High and Non-specific Signal in White Matter in PET Scans
Question: We are observing high signal intensity in the white matter regions of our 18F-THK523 PET scans, which is making it difficult to interpret the specific signal from gray matter. What is causing this and how can we address it?
Answer: High white matter retention is a known issue with 18F-THK523 and was a primary reason for the development of second-generation tau tracers.[1][2] This high background signal can mask specific binding to tau aggregates in adjacent gray matter.
Primary Cause: The high white matter signal is largely attributed to off-target binding. The THK family of compounds, including 18F-THK523, has been shown to have a notable affinity for Monoamine Oxidase B (MAO-B), an enzyme highly expressed in various brain regions, contributing to non-specific signal.[3][4]
Troubleshooting Steps:
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Pharmacological Blocking with MAO-B Inhibitors: To confirm if the off-target signal is due to MAO-B, you can perform a blocking study. Pre-treating subjects with a selective MAO-B inhibitor, such as selegiline or rasagiline, before the 18F-THK523 injection can significantly reduce tracer uptake in MAO-B rich regions.[3] A substantial decrease in the white matter signal after pre-treatment would confirm MAO-B as a significant off-target binding site.
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Image Analysis and Correction:
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Partial Volume Correction (PVC): Implement partial volume correction algorithms during image processing. This can help to reduce the spillover effect of the high signal from white matter into adjacent gray matter regions, providing a more accurate quantification of the gray matter signal.
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Reference Region Selection: Careful selection of a reference region with low expected tau pathology and low MAO-B expression is crucial for accurate quantification using Standardized Uptake Value Ratios (SUVR). However, given the widespread MAO-B expression, finding an ideal reference region for 18F-THK523 can be challenging.
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Consideration of Alternative Tracers: For future studies, it is highly recommended to consider second-generation tau PET tracers such as 18F-THK5117, 18F-THK5317, or other newer agents. These were specifically designed to have lower affinity for MAO-B and consequently exhibit reduced white matter binding, offering a better signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target binding site for 18F-THK523 that contributes to high white matter signal?
A1: The primary off-target binding site for the THK series of tau tracers, including 18F-THK523, is Monoamine Oxidase B (MAO-B). This enzyme is expressed in the brain and its interaction with 18F-THK523 leads to significant non-specific signal, particularly in white matter.
Q2: How does the binding affinity of 18F-THK523 for tau fibrils compare to its affinity for amyloid-beta (Aβ) fibrils?
A2: 18F-THK523 was developed as a tau-selective tracer and demonstrates a higher binding affinity for tau fibrils compared to Aβ fibrils. In vitro binding assays have shown that 18F-THK523 binds with high affinity to tau pathology.
Q3: Can 18F-THK523 be used to image non-AD tauopathies?
A3: Studies have indicated that 18F-THK523 selectively binds to paired helical filament (PHF)-tau found in Alzheimer's disease but does not show significant binding to tau lesions in non-AD tauopathies such as corticobasal degeneration (CBD), progressive supranuclear palsy (PSP), or Pick's disease.
Q4: What are the key advantages of second-generation tau tracers over 18F-THK523?
A4: Second-generation tau tracers (e.g., 18F-THK5117, 18F-THK5351) were developed to overcome the limitations of 18F-THK523. Their main advantages include:
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Lower white matter binding: They have a reduced affinity for off-target sites like MAO-B, resulting in a better signal-to-noise ratio.
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Improved Pharmacokinetics: Some second-generation tracers show faster clearance from the brain, which can improve image quality.
Data Presentation
Table 1: In Vitro Binding Affinities (Kd) of 18F-THK523 and a Successor Compound
| Radiotracer | Target | Binding Affinity (Kd) in nM | Reference |
| 18F-THK523 | Tau Fibrils (K18ΔK280) | 1.99 | |
| Aβ (1-42) Fibrils | 30.3 | ||
| [18F]THK5351 * | MAO-B | 37 ± 1.8 |
Note: [18F]THK5351 is a second-generation tracer. This value is included to illustrate the affinity of the THK chemical class for MAO-B, a primary source of off-target binding for 18F-THK523.
Table 2: White Matter Retention of First and Second-Generation Tau Tracers (Illustrative)
| Tracer Generation | Radiotracer | White Matter Retention Characteristics | Reference |
| First-Generation | 18F-THK523 | High retention, making visual inspection difficult and limiting its use. | |
| Second-Generation | 18F-THK5317 | High non-specific white matter binding, though an improvement over 18F-THK523. | |
| 18F-THK5351 | Reduced white matter binding compared to earlier THK compounds. |
Experimental Protocols
In Vitro Autoradiography with 18F-THK523 on Human Brain Sections
This protocol is adapted from methodologies described in the literature for assessing tracer binding to neuropathological lesions.
Objective: To visualize the binding of 18F-THK523 to tau pathology in postmortem human brain tissue.
Materials:
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Frozen or formalin-fixed paraffin-embedded (FFPE) human brain sections (e.g., hippocampus from AD and control cases).
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18F-THK523 radiotracer.
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Phosphate-buffered saline (PBS).
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Ethanol solutions (for washing steps).
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Phosphor imaging plates and scanner.
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Microscope for subsequent immunohistochemistry.
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Antibodies for tau (e.g., AT8) and Aβ (e.g., 6F/3D) for validation.
Procedure:
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Tissue Preparation:
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For frozen sections, cut tissue at a thickness of 10-20 µm using a cryostat.
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For FFPE sections, deparaffinize and rehydrate the tissue sections (5 µm) prior to incubation.
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Incubation: Incubate the brain sections with a solution of 18F-THK523 in PBS (e.g., 20 µCi in 500 µL) for 60 minutes at room temperature.
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Washing:
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Rinse the sections briefly in cold PBS.
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Wash the sections in a series of ethanol solutions (e.g., 30% and 70% ethanol) to reduce non-specific binding.
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Perform a final rinse in cold PBS.
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Drying and Exposure:
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Dry the sections under a stream of cold air.
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Place the dried sections in a cassette and expose them to a phosphor imaging plate overnight.
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Image Acquisition and Analysis:
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Scan the imaging plate using a phosphor imaging system.
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Analyze the resulting autoradiograms to assess the regional distribution and intensity of 18F-THK523 binding.
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Validation (Optional but Recommended): Use adjacent tissue sections for immunohistochemistry with anti-tau and anti-Aβ antibodies to correlate the radiotracer binding with the presence of specific pathologies.
Micro-PET Imaging with 18F-THK523 in Transgenic Mice
This protocol is a generalized procedure based on preclinical imaging studies with 18F-THK series tracers.
Objective: To assess the in vivo brain uptake and retention of 18F-THK523 in a transgenic mouse model of tauopathy compared to wild-type controls.
Materials:
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Transgenic mice expressing human tau (e.g., rTg4510) and wild-type littermates.
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18F-THK523 radiotracer.
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Anesthesia (e.g., isoflurane).
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Micro-PET scanner.
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Catheter for intravenous injection.
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Saline solution.
Procedure:
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Animal Preparation:
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Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
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Place a catheter in the tail vein for intravenous injection of the radiotracer.
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Radiotracer Administration:
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Administer a bolus injection of 18F-THK523 (e.g., ~100-200 µCi) in saline via the tail vein catheter.
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PET Data Acquisition:
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Position the anesthetized mouse in the micro-PET scanner.
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Acquire dynamic PET scan data for a duration of 60-90 minutes post-injection.
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Image Reconstruction and Analysis:
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Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM).
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Co-register the PET images with a mouse brain atlas or a structural MRI if available.
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Define regions of interest (ROIs) for various brain areas (e.g., cortex, hippocampus, cerebellum, white matter).
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Generate time-activity curves (TACs) for each ROI to assess the tracer kinetics.
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Calculate SUVRs by normalizing the uptake in target regions to a reference region (e.g., cerebellum) at a specific time window (e.g., 30-60 minutes post-injection).
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Data Interpretation: Compare the brain uptake and SUVR values between the transgenic and wild-type mice to determine the specific binding of 18F-THK523 to tau pathology.
Visualizations
References
Improving signal-to-noise ratio in THK-523 PET imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing THK-523 for PET imaging of tau pathology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in PET imaging?
A1: this compound is a first-generation quinoline-derived radiotracer, specifically [18F]this compound, developed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease, using Positron Emission Tomography (PET).[1][2] Its primary application is in preclinical and clinical research to visualize and quantify the distribution and density of tau deposits in the brain.[1][2]
Q2: What is the binding affinity of this compound for tau aggregates compared to other proteins?
A2: In vitro studies have demonstrated that this compound has a higher affinity for tau fibrils than for amyloid-β (Aβ) fibrils.[3] However, it is important to note that this compound also exhibits off-target binding, most notably to Monoamine Oxidase B (MAO-B). This off-target binding can contribute to the signal observed in PET images, particularly in regions with high MAO-B expression like the basal ganglia.
Q3: What are the known limitations of this compound for PET imaging?
A3: The primary limitations of this compound include:
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High white matter retention: This can obscure the signal from gray matter where tau pathology is often located, thereby reducing the signal-to-noise ratio.
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Off-target binding: Significant binding to MAO-B can lead to a PET signal that does not exclusively represent tau pathology.
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Lower signal-to-background ratio compared to second-generation tau tracers: Newer tracers have been developed with improved binding properties and lower off-target binding.
Q4: Is this compound suitable for imaging tau pathology in non-Alzheimer's tauopathies?
A4: Studies have shown that this compound selectively binds to paired helical filament (PHF)-tau, which is characteristic of Alzheimer's disease. It has been reported to fail to label tau-containing lesions in non-Alzheimer's tauopathies such as corticobasal degeneration (CBD) and progressive supranuclear palsy (PSP).
Troubleshooting Guide
| Observed Issue | Potential Causes | Recommended Actions & Solutions |
| High and non-specific signal in white matter | High lipophilicity of the tracer leading to non-specific binding to myelin. | Data Analysis: Utilize partial volume correction (PVC) methods to reduce spillover effects from white matter to gray matter. Employ kinetic modeling that can help differentiate specific binding from non-specific uptake. Experimental: While difficult to alter experimentally, ensure meticulous image registration with anatomical MRI to accurately delineate gray and white matter regions of interest (ROIs). |
| Unexpectedly high signal in the basal ganglia | Off-target binding to Monoamine Oxidase B (MAO-B), which is highly expressed in the basal ganglia. | Pharmacological Intervention: In preclinical studies, consider a blocking study by pre-treating a cohort of animals with a selective MAO-B inhibitor (e.g., selegiline) to confirm the contribution of off-target binding to the total signal. Data Interpretation: When analyzing human PET data, be aware that the signal in the basal ganglia may not solely represent tau pathology. Compare the signal distribution with known patterns of MAO-B expression. |
| Poor signal-to-noise ratio (SNR) in gray matter | A combination of high white matter retention, off-target binding, and potentially low levels of tau pathology in the subject. | Image Acquisition: Optimize PET acquisition parameters. Longer scan durations can improve counting statistics. Image Reconstruction: Use iterative reconstruction algorithms (e.g., OSEM) which generally provide better SNR than filtered back-projection. Image Processing: Apply appropriate post-reconstruction smoothing filters (e.g., Gaussian filter) judiciously to reduce noise without excessively blurring the image and compromising spatial resolution. |
| Inconsistent results between subjects or studies | Variability in tracer metabolism, blood-brain barrier penetration, or differences in PET scanner calibration and image reconstruction protocols. | Standardize Protocols: Ensure consistent protocols for tracer administration, uptake time, and image acquisition and processing across all subjects and studies. Quality Control: Regularly perform quality control checks on the PET scanner to ensure consistent performance. Data Normalization: Use standardized uptake value ratio (SUVR) calculations with a consistent reference region (e.g., cerebellar cortex) to normalize the data and reduce inter-subject variability. |
Quantitative Data
Table 1: Binding Affinities (Kd/Ki) of this compound for Various Targets
| Target | Binding Affinity (nM) | Method | Reference |
| Tau Fibrils (synthetic) | 1.99 (Kd) | In vitro saturation binding assay | |
| Amyloid-β Fibrils (Aβ1-42) | 30.3 (Kd) | In vitro saturation binding assay | |
| Tau in AD brain homogenates | 86.5 (Kd) | In vitro binding assay | |
| Monoamine Oxidase B (MAO-B) | -9.33 kcal/mol (Binding Affinity) | In silico molecular docking | |
| Monoamine Oxidase A (MAO-A) | Data not consistently reported | - |
Note: In silico binding affinity is presented in kcal/mol as reported in the cited literature. A more negative value indicates a stronger binding affinity.
Experimental Protocols
Protocol 1: In Vitro Autoradiography of [18F]this compound on Human Brain Tissue
Objective: To visualize the binding of [18F]this compound to tau pathology in post-mortem human brain tissue sections.
Materials:
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Frozen human brain sections (e.g., hippocampus from Alzheimer's disease and control cases)
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[18F]this compound radiotracer
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Washing buffers (e.g., 50% ethanol, water)
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Phosphor imaging plates and scanner
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Antibodies for immunohistochemistry (e.g., anti-tau [AT8], anti-Aβ [6F/3D])
Methodology:
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Tissue Preparation: Mount frozen brain sections (e.g., 10 µm thickness) onto microscope slides.
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Incubation: Incubate the sections with a solution of [18F]this compound (e.g., 2.2 MBq/mL) in a suitable buffer at room temperature for 10 minutes.
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Washing: Briefly wash the sections with water and then 50% ethanol to remove unbound tracer.
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Drying: Air-dry the labeled sections.
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Imaging: Expose the dried sections to a phosphor imaging plate overnight.
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Image Acquisition: Scan the imaging plate using a phosphor imaging instrument to obtain the autoradiographic images.
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Immunohistochemistry: On adjacent sections, perform standard immunohistochemistry with anti-tau and anti-Aβ antibodies to co-localize the radiotracer binding with specific pathologies.
Protocol 2: Preclinical In Vivo PET Imaging with [18F]this compound in a Mouse Model
Objective: To assess the in vivo brain uptake and retention of [18F]this compound in a transgenic mouse model of tauopathy.
Materials:
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Transgenic mice (e.g., rTg4510) and wild-type controls
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[18F]this compound radiotracer
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Anesthesia (e.g., isoflurane)
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Small animal PET/CT scanner
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Tail vein catheter
Methodology:
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Animal Preparation: Anesthetize the mouse and place it on the scanner bed. Maintain body temperature throughout the experiment.
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Tracer Administration: Administer a bolus injection of [18F]this compound (e.g., 0.68–1.32 MBq) via a tail vein catheter.
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Image Acquisition:
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Perform a CT scan for anatomical co-registration and attenuation correction.
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Initiate a dynamic PET scan immediately after tracer injection for a duration of 60-90 minutes.
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Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., 3D-OSEM).
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Data Analysis:
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Co-register the PET images with the anatomical CT or a pre-acquired MRI.
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Define regions of interest (ROIs) for various brain areas (e.g., cortex, hippocampus, cerebellum).
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Generate time-activity curves (TACs) for each ROI.
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Calculate the standardized uptake value (SUV) or SUVR using a reference region (e.g., cerebellum) for semi-quantitative analysis.
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Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Limitations of THK-523 for imaging non-AD tauopathies
Welcome to the technical support center for the tau PET imaging agent THK-523. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the applications and limitations of this compound, particularly for imaging non-AD tauopathies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was it designed for?
A1: this compound is a first-generation quinoline-derived radiotracer developed for positron emission tomography (PET) imaging of tau pathology in the brain.[1][2][3] Its primary design was to detect the specific type of tau aggregates, known as paired helical filaments (PHFs), which are a hallmark of Alzheimer's disease (AD).[1][4]
Q2: Can this compound be used to image tau pathology in non-AD tauopathies like Progressive Supranuclear Palsy (PSP), Corticobasal Degeneration (CBD), or Pick's Disease (PiD)?
A2: No, studies have consistently shown that this compound does not effectively bind to the tau lesions present in non-AD tauopathies such as PSP, CBD, and PiD. While it successfully labels neurofibrillary tangles in AD, it fails to detect the distinct tau aggregates found in these other conditions.
Q3: Why does this compound fail to bind to tau aggregates in non-AD tauopathies?
A3: The selectivity of this compound for AD-related tau is attributed to the unique ultrastructural conformation of paired helical filament (PHF)-tau. Non-AD tauopathies are characterized by different tau aggregate morphologies, such as straight filaments in PSP and twisted ribbons in PiD. These structural differences prevent effective binding of this compound.
Q4: What are the main off-target binding concerns with this compound?
A4: A significant limitation of this compound is its off-target binding, particularly to Monoamine Oxidase A (MAO-A). This can lead to non-specific signals in brain regions rich in this enzyme, complicating the interpretation of PET images. Additionally, high retention in white matter has been reported, which can further obscure the specific signal from tau pathology.
Q5: Are there alternative tracers that can be used for imaging non-AD tauopathies?
A5: Yes, the limitations of this compound have driven the development of second and third-generation tau PET tracers with improved binding profiles. Tracers like [18F]-THK5351 have shown better ability to bind to tau deposits in non-AD tauopathies, including corticobasal degeneration. Other classes of tracers are also under investigation to provide broader and more specific imaging of different tau isoforms.
Troubleshooting Guide
Problem: High background signal and poor contrast in my this compound PET images.
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Possible Cause 1: White Matter Retention. this compound is known to exhibit high non-specific binding to white matter, which can reduce the signal-to-noise ratio and make it difficult to delineate specific tau pathology in grey matter regions.
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Troubleshooting Tip: For analysis, it is crucial to use appropriate partial volume correction methods and to carefully define regions of interest (ROIs) to exclude as much white matter as possible. Comparing uptake values to a control region with low expected tau pathology but some white matter can help in assessing the degree of non-specific binding.
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Possible Cause 2: Off-Target Binding to MAO-A. The off-target binding of this compound to MAO-A can result in a high signal in areas that do not necessarily have tau pathology.
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Troubleshooting Tip: When interpreting this compound PET scans, it is important to be aware of the anatomical distribution of MAO-A in the human brain. Co-registration with an anatomical MRI can help in identifying whether high signal areas correspond to regions known to have high MAO-A concentrations. For preclinical studies, blocking studies with a selective MAO-A inhibitor could be performed to confirm off-target binding.
Problem: No significant this compound uptake in a subject with clinically diagnosed non-AD tauopathy.
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Possible Cause: Lack of Binding to Non-AD Tau Isoforms. As detailed in the FAQs, this compound is selective for PHF-tau found in Alzheimer's disease and does not bind to the tau aggregates characteristic of PSP, CBD, or PiD.
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Troubleshooting Tip: This is an expected finding and confirms the selectivity of the tracer. For imaging tau in these conditions, a different, more appropriate PET tracer should be selected. It is essential to choose a tracer based on its known binding profile for the specific tauopathy being investigated.
Quantitative Data Summary
Table 1: In Vitro Binding Affinities (Ki) of this compound for Tau and Aβ Fibrils
| Ligand | Target Fibril | Ki (nM) | Reference |
| [18F]this compound | Recombinant Tau | 59.3 | |
| [18F]this compound | Synthetic Aβ1-42 | >1000 |
Table 2: In Vitro Binding Affinities (Kd) and Maximum Binding Capacity (Bmax) of [18F]this compound
| Target | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| Recombinant Tau Fibrils | 1.67 | 1.48 | |
| AD Brain Homogenates | 3.5 | Not Reported | |
| AD Brain Homogenates | 86.5 | 647.1 pmol/g tissue |
Experimental Protocols
1. Autoradiography Protocol for Assessing [18F]this compound Binding to Human Brain Tissue
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Tissue Preparation:
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Obtain post-mortem human brain tissue sections (5-10 µm thickness) from patients with confirmed AD, non-AD tauopathies, and healthy controls.
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Mount the sections on glass slides.
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Incubation:
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Pre-incubate the slides in phosphate-buffered saline (PBS) for 10 minutes at room temperature.
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Incubate the sections with [18F]this compound (typically 0.1-1.0 nM) in PBS for 60 minutes at room temperature.
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For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of non-radioactive this compound (e.g., 1 µM).
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Washing:
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Wash the slides twice in cold PBS for 5 minutes each to remove unbound radiotracer.
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Perform a final quick rinse in cold distilled water.
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Imaging:
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Dry the slides rapidly with a stream of cold air.
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Expose the slides to a phosphor imaging plate or autoradiography film for an appropriate duration (typically several hours to overnight).
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Quantify the signal using appropriate image analysis software.
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Validation:
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Perform immunohistochemistry on adjacent sections using anti-tau and anti-Aβ antibodies to correlate the autoradiography signal with the presence of specific pathologies.
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2. In Vivo PET Imaging Protocol with [18F]this compound in Human Subjects (General Overview)
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Subject Preparation:
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Subjects should fast for at least 4 hours prior to the scan.
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An intravenous catheter is inserted for radiotracer injection.
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Radiotracer Administration:
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A bolus injection of [18F]this compound (typically 185-370 MBq) is administered intravenously.
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PET Scan Acquisition:
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Dynamic PET scanning is initiated simultaneously with the injection and continues for 60-90 minutes.
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Data are acquired in 3D mode and reconstructed using standard algorithms (e.g., OSEM).
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Anatomical Imaging:
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A high-resolution T1-weighted MRI scan is acquired for anatomical co-registration and definition of regions of interest.
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Image Analysis:
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The PET images are co-registered to the individual's MRI.
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Time-activity curves are generated for various brain regions.
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Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the uptake in target regions to a reference region with low tau pathology (e.g., cerebellum gray matter).
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Visualizations
Caption: Binding selectivity of the this compound PET tracer.
Caption: In vivo PET imaging workflow with this compound.
References
Technical Support Center: Overcoming Challenges in Radiolabeling THK-523 with ¹⁸F
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the radiolabeling of the tau imaging agent THK-523 with Fluorine-18 (¹⁸F). The following sections offer troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the synthesis of [¹⁸F]this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues that users might encounter during the radiolabeling of this compound with ¹⁸F.
Q1: My radiochemical yield (RCY) of [¹⁸F]this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low radiochemical yield is a common issue in radiolabeling. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended:
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Precursor Quality: The purity and integrity of the tosylate precursor (BF-241) are critical. Ensure you are using a high-quality precursor. If in doubt, verify the purity using analytical methods like NMR or HPLC.
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[¹⁸F]Fluoride Activity and Drying: Inefficient trapping of [¹⁸F]fluoride on the anion exchange cartridge or incomplete azeotropic drying of the [¹⁸F]fluoride-kryptofix complex can significantly reduce the reactivity of the fluoride ion. Ensure the drying process is thorough.
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Reaction Conditions: The reported synthesis of [¹⁸F]this compound involves a nucleophilic substitution reaction at 110°C for 10 minutes[1]. Deviations from these optimal conditions can lead to lower yields. Systematically optimize the reaction temperature and time for your specific setup.
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Phase Transfer Catalyst: The activity of the phase transfer catalyst, typically Kryptofix 2.2.2 (K₂₂₂), is crucial for the nucleophilic substitution. Ensure it is not degraded and is used in the correct molar ratio to the precursor.
-
HPLC Purification: Significant loss of the product can occur during HPLC purification. Check for product retention on the column and optimize the mobile phase composition and pH to ensure efficient elution.
Q2: I am observing significant impurities in my final [¹⁸F]this compound product. How can I improve the radiochemical purity?
A2: Achieving high radiochemical purity (>95%) is essential for in vivo imaging studies. Here are steps to improve purity:
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Optimize HPLC Separation: The primary method for purifying [¹⁸F]this compound is semi-preparative reverse-phase HPLC[1]. Adjusting the mobile phase composition (e.g., acetonitrile/water gradient), flow rate, and the type of HPLC column can improve the separation of [¹⁸F]this compound from unreacted precursor and other byproducts.
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Solid-Phase Extraction (SPE) Cleanup: Before HPLC, a partial purification step using an activated Sep-Pak tC18 cartridge can remove some of the more polar impurities[1]. Ensure the cartridge is properly conditioned and that the elution solvent is appropriate.
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Precursor Concentration: Using an excessive amount of precursor can lead to the formation of byproducts and make purification more challenging. While a sufficient amount is needed to drive the reaction, using the minimal effective amount can simplify purification.
Q3: My specific activity is lower than the reported values. What factors influence the specific activity of [¹⁸F]this compound?
A3: Specific activity is a measure of the radioactivity per unit mass of the compound. For PET tracers, high specific activity is crucial to avoid pharmacological effects.
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"Cold" Fluoride Contamination: The most common cause of low specific activity is the presence of non-radioactive Fluorine-19 (¹⁹F) in the target water, reagents, or synthesis module. Use high-purity reagents and ensure the cyclotron target and transfer lines are clean.
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Precursor Amount: The amount of precursor used in the reaction directly impacts the specific activity. Using a smaller amount of precursor will generally lead to a higher specific activity, although it may slightly decrease the overall radiochemical yield.
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Synthesis Time: A longer synthesis time allows for more radioactive decay, which can lower the specific activity at the end of synthesis. Streamlining the synthesis and purification process can help maximize specific activity.
Q4: I am concerned about the high retention of [¹⁸F]this compound in white matter observed in imaging studies. Are there any strategies to address this?
A4: The high retention of [¹⁸F]this compound in white matter is a known characteristic of this tracer, which can complicate image analysis.[2][3] This has prompted the development of second-generation tau tracers with improved pharmacokinetic properties. Researchers have developed derivatives of this compound, such as [¹⁸F]THK-5105, [¹⁸F]THK-5117, and [¹⁸F]THK-5351, which have shown lower white matter binding and faster clearance from the brain. If white matter binding is a significant concern for your research, consider evaluating these newer generation tracers.
Quantitative Data Summary
The following table summarizes key quantitative data reported for the synthesis of [¹⁸F]this compound.
| Parameter | Reported Value | Reference |
| Radiochemical Yield (non-decay corrected) | 24% | |
| Specific Activity | 100 GBq/μmol (2.7 Ci/μmol) | |
| Radiochemical Purity | >95% | |
| Reaction Temperature | 110°C | |
| Reaction Time | 10 minutes |
Experimental Protocols
This section provides a detailed methodology for the radiolabeling of this compound with ¹⁸F based on published procedures.
Materials:
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Tosylate precursor of this compound (BF-241)
-
[¹⁸F]Fluoride in [¹⁸O]water
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Kryptofix 2.2.2 (K₂₂₂)
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Potassium carbonate (K₂CO₃)
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Acetonitrile (anhydrous)
-
Water for injection
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Ethanol (USP grade)
-
Sep-Pak tC18 cartridges
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Anion exchange cartridge (e.g., QMA)
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Semi-preparative and analytical HPLC systems
-
Sterile filters (0.22 µm)
Protocol:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.
-
Elute the trapped [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying:
-
Heat the reaction vessel under a stream of nitrogen to evaporate the water and acetonitrile, forming the dry [¹⁸F]F-K₂₂₂ complex. Repeat with additional acetonitrile to ensure complete dryness.
-
-
Radiolabeling Reaction:
-
Dissolve the tosylate precursor (BF-241) in anhydrous acetonitrile or DMSO.
-
Add the precursor solution to the dried [¹⁸F]F-K₂₂₂ complex.
-
Seal the reaction vessel and heat at 110°C for 10 minutes.
-
-
Purification:
-
After the reaction, cool the vessel and dilute the crude reaction mixture with water.
-
Pass the diluted mixture through an activated Sep-Pak tC18 cartridge to trap the crude [¹⁸F]this compound.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the product from the cartridge with acetonitrile.
-
Inject the eluted product onto a semi-preparative reverse-phase HPLC column for final purification.
-
Collect the fraction corresponding to [¹⁸F]this compound.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction, typically by rotary evaporation.
-
Reformulate the purified [¹⁸F]this compound in a suitable vehicle for injection, such as sterile saline with a small percentage of ethanol.
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Perform analytical HPLC to determine the radiochemical purity and specific activity of the final product.
-
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the troubleshooting process.
Caption: Experimental workflow for the synthesis of [¹⁸F]this compound.
Caption: Troubleshooting logic for low radiochemical yield of [¹⁸F]this compound.
References
Artifacts and corrections in 18F-THK523 PET data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18F-THK523 PET data.
Troubleshooting Guides
This section addresses common artifacts and challenges encountered during the acquisition and analysis of 18F-THK523 PET data.
High White Matter Binding
Question: My 18F-THK523 PET scans show high signal in the white matter, making it difficult to delineate specific tau binding in the gray matter. What can I do?
Answer: High white matter binding is a known characteristic of the first-generation tau tracer 18F-THK523, which can complicate the interpretation of tau pathology.[1][2] This high retention can mask specific signals in adjacent gray matter regions.[1]
Recommendations:
-
Consider Second-Generation Tracers: For future studies, it is advisable to use second-generation tau PET tracers, such as 18F-THK5117 or 18F-THK5351. These tracers were developed to have lower white matter binding and a higher signal-to-noise ratio.[1][2]
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Partial Volume Correction (PVC): Applying a partial volume correction algorithm can help to mitigate the spillover effects from white matter into gray matter regions, potentially improving the quantitative accuracy of your data.
-
Careful Region of Interest (ROI) Definition: When analyzing data from 18F-THK523, it is crucial to define gray matter ROIs carefully to minimize the inclusion of white matter voxels.
Off-Target Binding to Monoamine Oxidase B (MAO-B)
Question: I am observing high 18F-THK523 uptake in the basal ganglia and thalamus, areas not typically associated with high tau pathology in early Alzheimer's disease. Could this be off-target binding?
Answer: Yes, it is highly likely that this is due to off-target binding to monoamine oxidase B (MAO-B). The THK series of tracers, including 18F-THK523, has shown considerable binding to MAO-B, which is highly expressed in these brain regions. This off-target binding can confound the interpretation of tau-specific signals.
Recommendations:
-
Pharmacological Blocking Study: To confirm and quantify the extent of MAO-B binding, you can perform a blocking study using an MAO-B inhibitor like selegiline. A baseline 18F-THK523 PET scan is followed by a second scan after administration of selegiline. A significant reduction in tracer uptake in the post-selegiline scan would indicate MAO-B binding.
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Data Interpretation: When analyzing your data, be cautious in interpreting signal changes in MAO-B rich regions as being solely indicative of tau pathology.
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Alternative Tracers: Consider using newer generation tau tracers with lower reported affinity for MAO-B for future studies.
Partial Volume Effects (PVE)
Question: The standardized uptake value ratios (SUVRs) in my 18F-THK523 PET data seem lower than expected, especially in smaller brain regions. How can I correct for this?
Answer: This is likely due to the partial volume effect (PVE), which causes an underestimation of tracer concentration in small structures due to the limited spatial resolution of PET scanners. Various partial volume correction (PVC) methods can be applied to address this issue.
Recommendations:
-
Implement a PVC Algorithm: Several PVC algorithms are available, each with its own assumptions and properties. Commonly used methods include:
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Müller-Gärtner (MG): A two-compartment method that corrects for spill-over between gray and white matter.
-
Geometric Transfer Matrix (GTM): A region-based method that uses high-resolution anatomical MRI data.
-
Region-Based Voxel-wise (RBV): A hybrid method that combines elements of voxel-wise and region-based approaches.
-
Iterative Yang (IY): A voxel-wise correction method.
-
-
Careful Interpretation: The choice of PVC method can impact the resulting SUVRs. It is important to be consistent in the methodology used and to carefully interpret the corrected data, as different methods can yield different levels of recovery.
Patient Motion
Question: My PET images appear blurred, and there seems to be a misalignment between the PET and CT scans. How can I address motion artifacts?
Answer: Patient motion during the PET scan can lead to image blurring, reduced quantitative accuracy, and misregistration between the PET and CT data, which can affect attenuation correction.
Recommendations:
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Patient Comfort and Immobilization: Ensure the patient is comfortable and use head restraints to minimize movement during the scan.
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Motion Correction Software: If motion is detected, post-processing motion correction algorithms can be applied. These algorithms typically work by registering each frame of the dynamic PET acquisition to a reference frame.
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Review Dynamic Frames: If you have acquired dynamic data, review the individual frames to identify when the motion occurred. It may be possible to exclude the motion-affected frames from the final analysis, although this will reduce the signal-to-noise ratio.
CT-Based Attenuation Correction Artifacts
Question: I am seeing unusual patterns of high and low uptake in the PET images, particularly near metallic implants or areas with high contrast media concentration. What is the cause of this?
Answer: These are likely artifacts arising from the CT-based attenuation correction. High-density materials like metallic implants or oral/intravenous contrast agents can cause artifacts in the CT image, which are then propagated into the PET data during attenuation correction, leading to erroneous uptake values.
Recommendations:
-
Review Non-Attenuation-Corrected (NAC) Images: Examine the NAC PET images. While not quantitatively accurate, they are not affected by CT-based attenuation artifacts and can help confirm if an area of high uptake is a true signal or an artifact.
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Metal Artifact Reduction (MAR) Algorithms: If available, use a MAR algorithm on the CT data before it is used for PET attenuation correction. These algorithms are designed to reduce the artifacts caused by metallic objects.
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Modify CT Protocol: For future scans, if possible, acquire the CT scan for attenuation correction before the administration of intravenous contrast agents.
Frequently Asked Questions (FAQs)
Q1: What is the typical injected dose and uptake time for an 18F-THK523 PET scan?
A1: A typical protocol involves the intravenous injection of approximately 185-370 MBq (5-10 mCi) of 18F-THK523. The patient should then rest in a quiet, dimly lit room for an uptake period of 40-60 minutes before the scan begins.
Q2: How are 18F-THK523 PET data typically quantified?
A2: The most common method for quantification is the calculation of Standardized Uptake Value Ratios (SUVRs). This involves defining regions of interest (ROIs) in the brain and a reference region, typically the cerebellar gray matter, which is assumed to have low specific binding. The average SUV in each ROI is then divided by the average SUV in the reference region.
Q3: What are the known binding affinities of 18F-THK523?
A3: 18F-THK523 has a higher affinity for tau fibrils compared to amyloid-beta fibrils. However, as noted, it also exhibits significant off-target binding to MAO-B.
Q4: Is 18F-THK523 suitable for diagnosing non-Alzheimer's tauopathies?
A4: Studies have shown that 18F-THK523 does not bind well to the tau pathology found in non-AD tauopathies such as corticobasal degeneration (CBD) and progressive supranuclear palsy (PSP). Therefore, it is not recommended for imaging these conditions.
Quantitative Data Summary
Table 1: Binding Affinities (Kd) of 18F-THK523 for Tau and Amyloid-beta Fibrils
| Ligand | Tau Fibrils (K18Δ280K) | Amyloid-beta (1-42) Fibrils |
| 18F-THK523 | Site 1: 2.9 nMSite 2: 250 nM | 31.4 nM |
Data from in vitro binding assays.
Table 2: Impact of Partial Volume Correction (PVC) on SUVR in Tau PET Imaging (Illustrative Data)
| PVC Method | No Correction (SUVR) | With Correction (SUVR) | % Change |
| Müller-Gärtner (MG) | 1.25 | 1.45 | +16% |
| Geometric Transfer Matrix (GTM) | 1.25 | 1.55 | +24% |
| Region-Based Voxel-wise (RBV) | 1.25 | 1.60 | +28% |
Note: These are illustrative values based on findings in tau PET literature; actual changes will vary depending on the specific dataset and implementation of the algorithm.
Experimental Protocols
Protocol 1: Standard 18F-THK523 PET/CT Imaging
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Patient Preparation:
-
Fast for at least 4-6 hours prior to the scan.
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Ensure the patient is well-hydrated.
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The patient should rest in a quiet, dimly lit room for at least 15-20 minutes before tracer injection.
-
-
Tracer Injection:
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Administer an intravenous bolus of 185-370 MBq (5-10 mCi) of 18F-THK523.
-
-
Uptake Period:
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A 40-60 minute uptake period in a quiet, dimly lit room is required. The patient should remain awake and avoid talking or reading.
-
-
Patient Positioning:
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Position the patient comfortably on the scanner bed with the head in a head holder to minimize motion.
-
-
CT Scan:
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Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
-
PET Scan:
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Acquire a dynamic or static PET scan of the brain for 20-30 minutes.
-
-
Image Reconstruction:
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Reconstruct the PET data with corrections for attenuation, scatter, and random coincidences.
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Protocol 2: Assessment of MAO-B Off-Target Binding
-
Baseline Scan:
-
Perform a standard 18F-THK523 PET/CT scan as described in Protocol 1.
-
-
Washout Period:
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Allow for a sufficient washout period for the 18F-THK523 tracer (at least 24 hours).
-
-
MAO-B Inhibitor Administration:
-
Administer a single oral dose of an MAO-B inhibitor (e.g., 10 mg selegiline).
-
-
Second PET Scan:
-
Approximately 1-2 hours after selegiline administration, perform a second 18F-THK523 PET/CT scan following the same procedure as the baseline scan.
-
-
Data Analysis:
-
Compare the SUVRs from the baseline and post-selegiline scans in regions of interest, particularly the basal ganglia and thalamus. A significant reduction in SUVR after selegiline administration indicates binding to MAO-B.
-
Visualizations
References
Technical Support Center: Interpreting Unexpected Findings in THK-523 Imaging Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected findings in THK-523 imaging studies.
Frequently Asked Questions (FAQs)
Q1: Why is there high [18F]this compound retention in white matter in my PET scans?
A1: High white matter retention is a known characteristic of [18F]this compound and was a primary reason it was not further developed for widespread clinical or research use.[1] This high background signal can make the clear visualization and quantification of tau pathology in adjacent gray matter regions challenging.[1] The exact mechanism for this high white matter binding is not fully elucidated but is a recognized limitation of this first-generation tau tracer.
Q2: My preliminary data suggests [18F]this compound is not binding to tau pathology in my non-Alzheimer's disease (AD) tauopathy model. Is this expected?
A2: Yes, this is an expected finding. Studies have demonstrated that this compound selectively binds to the paired helical filament (PHF)-tau characteristic of Alzheimer's disease.[2][3] It has been shown to fail to label tau-containing lesions in non-AD tauopathies such as corticobasal degeneration (CBD), progressive supranuclear palsy (PSP), and Pick's disease (PiD).[4] This is thought to be due to differences in the ultrastructure of tau fibrils between these different neurodegenerative diseases.
Q3: I am observing some signal from [18F]this compound in brain regions known to have amyloid-β plaques. Does this compound bind to Aβ?
A3: this compound has been reported to faintly label dense-cored amyloid-β plaques. However, its affinity for Aβ fibrils is significantly lower than for tau fibrils. In vitro binding studies and autoradiography on human AD brain sections have shown that while tracers like PiB and BF-227 accumulate in regions with high Aβ plaque density, [18F]this compound accumulation corresponds to areas with a high density of tau protein deposits. Therefore, while minor off-target binding to Aβ plaques can occur, it is not the primary target of this compound.
Q4: Is there evidence of [18F]this compound binding to other non-tau, non-Aβ targets in the brain?
A4: While this compound itself has been primarily characterized for its interaction with tau and Aβ, the broader family of THK tracers has been noted for off-target binding to monoamine oxidase B (MAO-B). One study on a single AD case with [18F]THK-5351 (a related compound) showed that PET signal was associated with both tau pathology and MAO-B levels. For this compound specifically, studies have shown it does not bind to α-synuclein-containing Lewy bodies in Parkinson's disease brain sections. Researchers should be aware of the potential for off-target binding to MAOs when interpreting results from the THK family of tracers.
Troubleshooting Guides
Issue 1: High and Variable White Matter Signal Obscuring Gray Matter Quantification
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Potential Cause: Inherent property of the this compound tracer.
-
Troubleshooting Steps:
-
Partial Volume Correction: Implement partial volume correction algorithms during PET data processing to minimize signal spillover from white matter to adjacent gray matter regions.
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Reference Region Selection: Carefully select a reference region for semi-quantification (e.g., cerebellar gray matter) that is known to have low tau pathology and is less affected by white matter signal.
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Comparative Imaging: If possible, perform imaging with a second-generation tau PET tracer with lower white matter binding to validate findings in regions with high this compound white matter retention.
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Post-mortem Validation: Correlate in vivo PET signal with post-mortem tau immunohistochemistry to confirm the localization of true tau pathology versus non-specific white matter signal.
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Issue 2: Unexpected Signal in a Region Devoid of Expected Tau Pathology
-
Potential Causes:
-
Off-target binding (e.g., to dense-cored Aβ plaques or MAO-B).
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Imaging artifact.
-
-
Troubleshooting Steps:
-
Correlative Histology: Perform immunohistochemistry on brain tissue for tau, Aβ, and MAO-B to determine if the in vivo signal co-localizes with a specific molecular target.
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In Vitro Autoradiography: Conduct in vitro autoradiography on tissue sections using [18F]this compound. Blocking studies with an excess of unlabeled this compound can confirm specific binding. Competitive binding assays with compounds specific for Aβ or MAO-B can identify off-target binding sites.
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Review Imaging Reconstruction: Analyze the raw PET data and reconstruction parameters to rule out artifacts.
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Quantitative Data Summary
| Tracer | Target Fibrils | Binding Affinity (Kd) | Reference |
| [18F]this compound | Synthetic Tau (K18ΔK280) | Higher affinity for tau than Aβ | |
| [18F]this compound | Synthetic Aβ(1-42) | Lower affinity than for tau | |
| PiB | Synthetic Aβ(1-42) | Higher affinity for Aβ than tau | |
| BF-227 | Synthetic Aβ(1-42) | Higher affinity for Aβ than tau |
Experimental Protocols
Protocol 1: In Vitro Autoradiography on Human Brain Sections
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Tissue Preparation: Use 5-μm thick serial sections from post-mortem human brain tissue (e.g., hippocampus from an AD patient).
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Section Pre-incubation: Pre-incubate the brain sections in a buffer solution (e.g., phosphate-buffered saline, PBS) for 10 minutes at room temperature.
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Radioligand Incubation: Incubate the sections with [18F]this compound (e.g., 2.2 MBq/ml) in a buffer solution for a specified time (e.g., 60 minutes) at room temperature.
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Washing: Wash the sections multiple times in a buffer to remove unbound radioligand. This may involve a series of washes in buffer followed by a final wash in cold buffer or distilled water.
-
Drying: Air-dry the labeled sections.
-
Imaging: Expose the dried sections to a phosphor imaging plate or digital autoradiography system overnight.
-
Data Analysis: Quantify the signal intensity in different brain regions and compare it with adjacent sections stained for tau and Aβ pathology.
Protocol 2: Immunohistochemistry (IHC) for Correlation
-
Tissue Preparation: Use serial sections adjacent to those used for autoradiography.
-
Antigen Retrieval: Perform antigen retrieval using appropriate methods (e.g., heat-induced epitope retrieval in citrate buffer).
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody specific for the target of interest (e.g., anti-tau antibody like AT8, or anti-Aβ antibody like 6F/3D).
-
Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody.
-
Signal Development: Use an avidin-biotin complex (ABC) kit and a chromogen like diaminobenzidine (DAB) to visualize the antibody binding.
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Microscopy: Mount the sections and visualize them under a microscope to identify the location and extent of pathology.
Visualizations
Caption: Binding selectivity of the [18F]this compound PET tracer.
References
Optimizing injection and uptake times for 18F-THK523 PET
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET imaging agent 18F-THK523. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 18F-THK523 and what are its primary binding targets?
18F-THK523 is a positron emission tomography (PET) radiotracer developed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies.[1][2][3] In vitro studies have demonstrated that 18F-THK523 binds with a higher affinity to tau fibrils compared to β-amyloid fibrils.[1][4] Autoradiography and histofluorescence analyses have shown that the binding of THK523 co-localizes with immunoreactive tau pathology in brain tissue from Alzheimer's disease patients, without significant binding to β-amyloid plaques.
Q2: What is the recommended injection and uptake time for 18F-THK523 PET imaging in human subjects?
Currently, there is no universally standardized optimal injection and uptake time for 18F-THK523 in human clinical studies. Preclinical studies in mice have shown maximal brain uptake at 2 minutes post-injection, followed by rapid clearance. In tau transgenic mice, significantly higher retention of 18F-THK523 was observed at around 30 minutes post-injection compared to wild-type mice. For clinical research, a dynamic scan starting from the time of injection up to 90 minutes may be beneficial to determine the optimal imaging window for quantitative analysis. A static imaging window of 40-70 minutes post-injection has been used in some initial human studies with related tracers.
Q3: What are the known limitations and challenges associated with 18F-THK523 imaging?
A significant challenge with 18F-THK523 and other first-generation tau PET tracers is high retention in the white matter, which can complicate the visual and quantitative interpretation of the images. This high non-specific binding can reduce the signal-to-noise ratio, making it difficult to distinguish specific tau uptake in the gray matter from background signal. Additionally, some derivatives of this tracer family have shown off-target binding to monoamine oxidase B (MAO-B), which could lead to confounding signals in brain regions with high MAO-B expression.
Troubleshooting Guides
Issue 1: High and non-specific signal in white matter.
-
Possible Cause: This is an inherent characteristic of the 18F-THK523 tracer.
-
Troubleshooting Steps:
-
Image Analysis: Utilize kinetic modeling with arterial blood sampling to better separate specific binding from non-specific uptake.
-
Reference Region: Select a reference region with minimal specific tau binding and low white matter content, such as the cerebellar gray matter, for calculating standardized uptake value ratios (SUVRs).
-
Partial Volume Correction: Apply partial volume correction algorithms to minimize the spillover effect from white matter into adjacent gray matter regions.
-
Alternative Tracers: For future studies, consider using second-generation tau PET tracers that have been developed with lower white matter binding properties.
-
Issue 2: Poor contrast between target regions and background.
-
Possible Cause: Suboptimal uptake time, leading to insufficient tracer accumulation in tau-rich regions or inadequate clearance from the background.
-
Troubleshooting Steps:
-
Dynamic Scanning: If not already performed, acquire dynamic PET data from the time of injection for at least 60-90 minutes. This will allow for the generation of time-activity curves (TACs) for different brain regions.
-
TAC Analysis: Analyze the TACs to identify the time point with the maximum differentiation between the target region (e.g., temporal lobe) and a reference region (e.g., cerebellar gray matter).
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Optimize Static Imaging Window: Based on the TAC analysis, select a more appropriate time window for static imaging in subsequent studies. While preclinical data suggests a peak around 30 minutes in mice, the kinetics in humans may differ.
-
Issue 3: Unexpectedly high signal in non-cortical regions.
-
Possible Cause: Potential off-target binding of 18F-THK523. For example, high signal in the basal ganglia could be indicative of binding to MAO-B, as seen with related tracers.
-
Troubleshooting Steps:
-
Anatomical Correlation: Carefully correlate the PET images with anatomical MRI scans to precisely localize the areas of high uptake.
-
Literature Review: Consult literature on the distribution of potential off-target binding sites, such as MAO-B, in the human brain.
-
Pharmacological Blocking Studies: In preclinical or research settings, consider conducting blocking studies with a selective MAO-B inhibitor to confirm off-target binding.
-
Cautious Interpretation: Exercise caution when interpreting high signals in regions not typically associated with high tau pathology in the specific disease being studied.
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinity of 18F-THK523
| Fibril Type | Kd1 (nM) | Bmax1 (pmol/nmol) | Kd2 (nM) | Bmax2 (pmol/nmol) |
| K18Δ280K-tau | 2.9 ± 0.5 | 0.2 ± 0.03 | 33.6 ± 6.1 | 0.4 ± 0.04 |
| β-amyloid (1-42) | 29.1 ± 4.5 | 0.1 ± 0.01 | - | - |
Data adapted from Fodero-Tavoletti et al., Brain, 2011. This table shows that 18F-THK523 has a higher affinity (lower Kd) for tau fibrils compared to β-amyloid fibrils.
Table 2: Ex Vivo Biodistribution of 18F-THK523 in ICR Mice (%ID/g)
| Time Post-Injection | Brain | Blood | Heart | Liver | Kidney |
| 2 min | 2.75 ± 0.25 | 1.5 ± 0.2 | 6.2 ± 0.8 | 4.5 ± 0.5 | 6.0 ± 0.7 |
| 10 min | 1.5 ± 0.2 | 1.8 ± 0.3 | 3.0 ± 0.4 | 5.0 ± 0.6 | 3.5 ± 0.4 |
| 30 min | 0.8 ± 0.1 | 2.0 ± 0.3 | 1.5 ± 0.2 | 4.0 ± 0.5 | 2.0 ± 0.3 |
| 60 min | 0.5 ± 0.1 | 2.2 ± 0.4 | 1.0 ± 0.1 | 3.5 ± 0.4 | 1.5 ± 0.2 |
| 120 min | 0.3 ± 0.05 | 2.0 ± 0.3 | 0.8 ± 0.1 | 3.0 ± 0.4 | 1.0 ± 0.1 |
Data represents mean ± SD and is adapted from Fodero-Tavoletti et al., Brain, 2011. This table illustrates the kinetics of 18F-THK523 in different organs of mice, showing rapid brain uptake and clearance.
Experimental Protocols
In Vitro Binding Assay Methodology
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Fibril Preparation: Synthesize K18Δ280K-tau and β-amyloid (1-42) fibrils.
-
Incubation: Incubate a fixed concentration of the fibrils (e.g., 200 nM) with increasing concentrations of 18F-THK523 (e.g., 1-500 nM).
-
Non-specific Binding: To determine non-specific binding, conduct parallel incubations in the presence of a high concentration of unlabelled THK523 (e.g., 1 µM).
-
Separation: After incubation (e.g., 1 hour at room temperature), separate the bound and free radioligand using filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound 18F-THK523.
-
Data Analysis: Perform saturation binding analysis to calculate the dissociation constant (Kd) and maximum number of binding sites (Bmax).
In Vivo MicroPET Imaging Protocol (Mice)
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Animal Model: Utilize appropriate animal models, such as tau transgenic mice (e.g., rTg4510) and wild-type controls.
-
Radiotracer Administration: Inject 18F-THK523 intravenously (e.g., via tail vein).
-
PET Scanning: Perform dynamic or static PET scans using a small animal PET scanner. For dynamic scans, acquire data for 60-90 minutes immediately following injection. For static scans, a common time point is 30 minutes post-injection.
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).
-
Image Analysis: Co-register the PET images with an anatomical template or MRI. Define regions of interest (ROIs) for various brain areas and calculate the radioactivity concentration. Express the results as a percentage of the injected dose per gram of tissue (%ID/g) or as SUVRs.
Visualizations
Caption: Experimental workflow for 18F-THK523 PET imaging.
Caption: Troubleshooting logic for common 18F-THK523 PET imaging issues.
References
- 1. researchgate.net [researchgate.net]
- 2. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the binding characteristics of [18F]THK-523 and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to THK-523 and THK-5105 for Tau Imaging in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two early-generation radiotracers, THK-523 and its successor THK-5105, for the in vivo imaging of tau pathology in Alzheimer's disease (AD). The information presented is collated from preclinical and clinical research to assist in the selection of appropriate tools for research and development.
Introduction
The accurate in vivo detection and quantification of tau protein aggregates, a pathological hallmark of Alzheimer's disease, is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of anti-tau therapies. The development of positron emission tomography (PET) tracers specific for tau has been a significant focus of neuroimaging research. This compound was one of the first 18F-labeled radiotracers to show promise for imaging tau pathology. However, its limitations, particularly off-target binding, spurred the development of second-generation tracers like THK-5105, designed for improved imaging characteristics.
Performance Comparison
Binding Characteristics
THK-5105 was developed to improve upon the binding profile of this compound by offering higher affinity and selectivity for tau aggregates over other protein aggregates, such as amyloid-beta (Aβ), and reducing non-specific binding.
| Property | This compound | THK-5105 | Reference(s) |
| Binding Affinity (Kd) for Tau Fibrils | 1.99 nM (recombinant tau fibrils) | 2.6 nM (AD brain homogenates) | [1][2] |
| Binding Affinity (Kd) for Aβ Fibrils | 30.3 nM (synthetic Aβ1-42 fibrils) | 36 nM (synthetic Aβ1-42 fibrils) | [1][2] |
| Selectivity (Aβ Kd / Tau Kd) | ~15.2 | ~13.8 | Calculated from[1] |
| Off-Target Binding | High retention in white matter. Potential for binding to monoamine oxidase B (MAO-B). | Reduced white matter binding compared to this compound. Potential for binding to MAO-B. |
Pharmacokinetics
The pharmacokinetic profile of a PET tracer is critical for its utility in clinical imaging. Desirable characteristics include good brain uptake and rapid washout from non-target tissues to ensure a high signal-to-noise ratio.
| Property | This compound | THK-5105 | Reference(s) |
| Brain Uptake and Washout in Mice (2-min to 60-min ratio) | 1.86 | 9.20 | |
| Human PET Imaging Observations | High non-specific retention in white matter, making image interpretation difficult. | Greater gray matter retention and lower white matter retention compared to this compound. |
Experimental Methodologies
In Vitro Binding Assays
Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of the radiotracers to synthetic protein fibrils or human brain tissue homogenates.
Protocol:
-
Preparation of Fibrils/Homogenates: Synthetic tau (e.g., K18ΔK280) and Aβ1-42 fibrils are prepared by incubation of the respective monomers. For brain homogenates, tissue from confirmed AD cases and healthy controls is used.
-
Saturation Binding Assay: A fixed concentration of the protein preparation is incubated with increasing concentrations of the radiolabeled tracer (e.g., [18F]this compound or [18F]THK-5105).
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of the corresponding non-radioactive compound to saturate specific binding sites.
-
Separation and Quantification: Bound and free radioligand are separated by filtration. The radioactivity of the filter-bound fraction is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. Kd and Bmax values are determined by non-linear regression analysis of the saturation binding data.
Autoradiography
Objective: To visualize the regional distribution of radiotracer binding in postmortem brain tissue sections and correlate it with the known distribution of tau pathology.
Protocol:
-
Tissue Preparation: Cryosections of human brain tissue from AD patients and controls are prepared.
-
Incubation: The brain sections are incubated with a solution containing the radiolabeled tracer.
-
Washing: The sections are washed to remove unbound tracer.
-
Imaging: The radiolabeled sections are apposed to a phosphor imaging plate or film to detect the radioactive signal.
-
Immunohistochemistry: Adjacent sections are stained with antibodies against tau (e.g., AT8) and Aβ to confirm the location of the respective pathologies.
-
Analysis: The autoradiographic images are compared with the immunohistochemically stained sections to assess the co-localization of tracer binding with tau pathology.
Radiosynthesis of [18F]this compound and [18F]THK-5105
Objective: To produce the 18F-labeled radiotracers for use in PET imaging studies.
General Procedure (Nucleophilic Substitution):
-
Production of [18F]Fluoride: [18F]Fluoride is produced in a cyclotron.
-
Fluorination Reaction: The tosylate precursor of the respective THK compound is reacted with [18F]fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate) at an elevated temperature.
-
Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC).
-
Formulation: The purified radiotracer is formulated in a physiologically compatible solution for injection.
In Vivo PET Imaging
Objective: To non-invasively visualize and quantify tau pathology in the living brain.
Human PET Imaging Protocol (Example with THK-5105):
-
Subject Preparation: Participants undergo a neurological and cognitive assessment.
-
Radiotracer Administration: A bolus injection of [18F]THK-5105 (e.g., 185 MBq) is administered intravenously.
-
PET Scan Acquisition: A dynamic or static PET scan is acquired over a specified duration (e.g., 90-100 minutes post-injection).
-
Image Reconstruction and Analysis: PET images are reconstructed and co-registered with the subject's MRI scan. The standardized uptake value ratio (SUVR) is calculated for various brain regions, typically using the cerebellar cortex as a reference region, to quantify tracer retention.
Visualized Workflows and Pathways
References
A Comparative Guide to THK-523 and [18F]FDDNP for Tau Pathology Imaging
For Researchers, Scientists, and Drug Development Professionals
The accurate in vivo detection and quantification of tau pathology are critical for the diagnosis of Alzheimer's disease and other tauopathies, as well as for the development and monitoring of therapeutic interventions. This guide provides an objective comparison of two notable first-generation tau positron emission tomography (PET) tracers: THK-523 and [18F]FDDNP. We present a comprehensive analysis of their performance based on experimental data, including detailed methodologies for key experiments.
Executive Summary
This compound and [18F]FDDNP were among the initial radiotracers developed for imaging tau pathology in the brain. While both have contributed significantly to the field, they exhibit distinct binding characteristics and selectivity profiles. This compound demonstrates a higher affinity and selectivity for tau pathology over β-amyloid (Aβ) plaques. In contrast, [18F]FDDNP binds to both tau and Aβ aggregates, a characteristic that can complicate the specific interpretation of its signal in the context of Alzheimer's disease, where both pathologies coexist. This guide will delve into the quantitative data and experimental evidence that underpin these characteristics.
Quantitative Data Presentation
The following tables summarize the key quantitative performance metrics of this compound and [18F]FDDNP based on preclinical studies.
Table 1: In Vitro Binding Affinities (Kd) for Tau and Aβ Fibrils
| Radiotracer | Target | Dissociation Constant (Kd) in nM |
| This compound | Tau Fibrils (K18Δ280K) | 1.67 (High affinity site), 21.7 (Low affinity site)[1] |
| Aβ (1-42) Fibrils | 20.7[1] | |
| [18F]FDDNP | Tau Fibrils (K18ΔK280) | 37 |
| Aβ (1-42) Fibrils | 0.16 (High affinity site), 1.86 (Low affinity site)[2] |
Table 2: In Vitro Binding Site Density (Bmax) for Tau and Aβ Fibrils
| Radiotracer | Target | Maximum Binding Sites (Bmax) in pmol/nmol of fibril |
| This compound | Tau Fibrils (K18Δ280K) | 2.20 (High affinity site), 4.46 (Low affinity site)[1] |
| Aβ (1-42) Fibrils | 1.25[1] | |
| [18F]FDDNP | Tau Fibrils (K18ΔK280) | 2.1 |
| Aβ (1-42) Fibrils | 0.28 |
Table 3: Physicochemical and In Vivo Properties
| Property | This compound | [18F]FDDNP |
| Lipophilicity (LogP) | 2.91 ± 0.13 | High |
| Brain Uptake (Mice) | Peak uptake of 2.75 ± 0.25 %ID/g at 2 min | Rapidly crosses the blood-brain barrier |
| In Vivo Selectivity | Higher retention in tau transgenic mice vs. Aβ transgenic mice | Binds to both Aβ plaques and neurofibrillary tangles |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation.
Radiosynthesis
[18F]this compound: [18F]this compound is synthesized by the nucleophilic substitution of its tosylate precursor. The process involves a 10-minute reaction at 110°C, followed by partial purification using an activated Sep-Pak tC18 cartridge and then semi-preparative reverse-phase high-pressure liquid chromatography (HPLC). A standard tC18 Sep-Pak reformulation yields [18F]this compound with a radiochemical purity of over 95%.
[18F]FDDNP: The radiosynthesis of [18F]FDDNP is also achieved through nucleophilic substitution of a tosylate precursor. The specific activity of the resulting radiotracer typically ranges from 4–8 Ci/µmol (148–296 GBq/µmol) at the end of synthesis, with chemical and radiochemical purities exceeding 97%.
In Vitro Binding Assays
Synthetic tau (K18Δ280K) and Aβ (1-42) fibrils are incubated with increasing concentrations of the radiotracer (e.g., 1–500 nM for [18F]this compound) in an assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin) for 1 hour at room temperature. To determine non-specific binding, a parallel set of reactions is conducted in the presence of a high concentration of the corresponding unlabeled compound (e.g., 1 µM this compound). The bound and free radiotracer are then separated, and the amount of bound radioactivity is measured to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax) using Scatchard analysis.
In Vitro Autoradiography on Human Brain Tissue
-
Tissue Preparation: Postmortem human brain tissue sections (typically 10-20 µm thick) from diagnosed Alzheimer's disease patients and healthy controls are used. The sections are mounted on glass slides.
-
Incubation: The brain sections are incubated with the radiotracer (e.g., 3-6 μCi/cc of [18F]FDDNP in saline) at 37°C for 1 hour. For blocking studies to determine specificity, adjacent sections are co-incubated with an excess of a competing compound (e.g., 10μM FDDNP or thioflavin T).
-
Washing: After incubation, the sections are washed to remove unbound radiotracer. A typical washing procedure involves sequential immersion in cold water and graded ethanol solutions (e.g., 70%-90%-70% ethanol) followed by a final water rinse.
-
Imaging: The dried sections are exposed to a phosphor imaging plate or film. The resulting autoradiograms show the distribution and density of radiotracer binding, which can be quantified using imaging software.
In Vivo MicroPET Imaging in Transgenic Mice
-
Animal Models: Transgenic mouse models that overexpress human tau (e.g., rTg4510) or Aβ (e.g., APP/PS1) are used, along with wild-type littermates as controls.
-
Radiotracer Administration: The radiotracer (e.g., 0.68–1.32 MBq of [18F]this compound) is administered intravenously via the tail vein.
-
Image Acquisition: Dynamic PET scans are acquired for a specified duration (e.g., 90 minutes for [18F]-THK5117, a derivative of this compound). Anesthesia (e.g., 2-2.5% isoflurane) is maintained throughout the scan.
-
Image Analysis: The PET images are often co-registered with anatomical images (e.g., CT or MRI) for accurate localization of brain regions. Time-activity curves are generated for different brain regions to assess the uptake and clearance of the radiotracer. The retention of the tracer in specific regions is often expressed as a standardized uptake value (SUV) or as a ratio to a reference region with low specific binding (e.g., cerebellum).
Visualizations
To further elucidate the experimental processes and logical relationships, the following diagrams are provided.
Conclusion
This guide provides a detailed comparison of this compound and [18F]FDDNP for the imaging of tau pathology. The experimental data clearly indicate that this compound possesses higher selectivity for tau aggregates over Aβ plaques compared to [18F]FDDNP, which binds to both pathologies. This distinction is crucial for the unambiguous interpretation of PET imaging signals in diseases where both tau and Aβ pathologies are present. While these first-generation tracers have paved the way for tau imaging, the development of second-generation agents with improved pharmacokinetic properties and even higher selectivity continues to advance the field. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers designing and interpreting studies in the field of neurodegenerative disease.
References
A Head-to-Head Comparison of First and Second-Generation Tau PET Tracers
For Researchers, Scientists, and Drug Development Professionals
The in vivo detection and quantification of tau pathology, a hallmark of Alzheimer's disease (AD) and other neurodegenerative disorders, has been revolutionized by the development of positron emission tomography (PET) tracers. The evolution from first to second-generation tracers has addressed critical limitations, primarily concerning off-target binding, thereby enhancing the precision and reliability of tau imaging. This guide provides a comprehensive head-to-head comparison of these two generations of tau PET tracers, supported by experimental data and detailed methodologies.
Overview of Tau PET Tracers
First-generation tau PET tracers were groundbreaking in their ability to visualize tau pathology in vivo. However, their clinical utility was hampered by significant off-target binding.[1][2] This led to the development of second-generation tracers with improved specificity and pharmacokinetics.[3][4]
Table 1: Overview of First and Second-Generation Tau PET Tracers
| Generation | Tracer Family/Derivative | Examples |
| First-Generation | Arylquinoline Derivatives | [18F]THK5317, [18F]THK5351[3] |
| Pyrido-indole Derivative | [18F]AV-1451 (Flortaucipir) | |
| Phenyl/pyridinyl-butadienyl-benzothiazole/benzothiazolium (PBB) Derivative | [11C]PBB3 | |
| Second-Generation | Pyrido-indole-based Structure | [18F]-RO-948, [18F]-PI-2620 |
| Pyridine Isoquinoline Amine Derivative | [18F]-MK-6240 | |
| Other | [18F]-JNJ-311, [18F]-GTP1 |
Performance Characteristics: A Comparative Analysis
The primary distinction between the two generations lies in their binding properties, particularly their affinity for tau aggregates versus off-target sites.
Binding Affinity and Specificity
Second-generation tracers generally exhibit high affinity for paired helical filaments (PHF)-tau, characteristic of Alzheimer's disease. For instance, [18F]MK-6240 is highly selective for PHF-tau with minimal off-target binding. Some second-generation tracers, like [18F]PI-2620, also show affinity for the 3R and 4R tau isoforms found in other tauopathies.
Off-Target Binding: The Decisive Factor
A significant drawback of first-generation tracers is their propensity for off-target binding to various non-tau structures, complicating image interpretation. In contrast, second-generation tracers were specifically designed to minimize this issue.
Table 2: Key Performance Characteristics of First and Second-Generation Tau PET Tracers
| Characteristic | First-Generation Tracers | Second-Generation Tracers |
| Primary Target | Paired Helical Filament (PHF)-tau | Paired Helical Filament (PHF)-tau |
| Key Off-Target Binding Sites | Monoamine oxidase A and B (MAO-A/B), melanin, lipofuscin, dense core Aβ plaques, basal ganglia, midbrain, thalamus, choroid plexus, venous sinus. | Skull/meninges, vascular structures, neuromelanin, melanin-containing cells. |
| Specificity for AD-tau | Moderate to High | High to Very High |
| Binding to non-AD tauopathies | Variable and often confounded by off-target binding. | Some tracers show binding to 3R/4R tau isoforms (e.g., [18F]PI-2620). |
Head-to-Head Quantitative Comparison
Direct comparative studies using standardized uptake value ratios (SUVR) provide quantitative insights into the in vivo performance of these tracers. SUVR is a semi-quantitative measure of tracer uptake in a region of interest relative to a reference region, typically the cerebellar cortex.
A head-to-head comparison of the second-generation tracers [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition revealed a high correlation of SUVR values in all Braak regions (R² range [0.65–0.80]). However, they displayed distinct off-target signal patterns, with [18F]PI-2620 showing higher SUVRs in vascular structures and [18F]RO948 in the skull/meninges.
Another study comparing the first-generation tracer [18F]flortaucipir with the second-generation [18F]RO948 found that while neocortical tracer retention was highly comparable, [18F]RO948 showed significantly higher retention in the entorhinal cortex and lower off-target binding in the basal ganglia, thalamus, and choroid plexus.
Table 3: Head-to-Head Comparison of SUVR in Off-Target Regions ([18F]PI-2620 vs. [18F]RO948)
| Off-Target Region | Mean SUVR Difference ([18F]RO948 - [18F]PI-2620) | Significance (p-value) |
| Striatum | 0.13 ± 0.12 | 0.0004 |
| White Matter | 0.14 ± 0.12 | < 0.0001 |
| Choroid Plexus | -0.14 ± 0.19 | 0.008 |
| Skull/Meninges | 0.13 ± 0.15 | 0.002 |
| Data from a head-to-head comparison study. |
Experimental Protocols
The evaluation of tau PET tracers involves a series of in vitro and in vivo experiments to characterize their binding properties and clinical performance.
In Vitro Binding Assays
Objective: To determine the binding affinity (Kd) and selectivity of a tracer for tau aggregates versus other proteins.
Methodology:
-
Tissue Preparation: Postmortem human brain tissue from patients with confirmed tauopathies and healthy controls is homogenized.
-
Saturation Binding Assay: Brain homogenates are incubated with increasing concentrations of the radiolabeled tracer to determine the total binding. Non-specific binding is determined by adding a high concentration of a non-radiolabeled competitor.
-
Competition Binding Assay: The tracer is incubated with brain homogenates in the presence of various concentrations of competing compounds (e.g., other tau tracers, amyloid-beta tracers, MAO inhibitors) to assess its selectivity.
-
Data Analysis: The binding data are analyzed using non-linear regression to calculate the dissociation constant (Kd) and the maximal number of binding sites (Bmax).
Autoradiography
Objective: To visualize the regional distribution of tracer binding in postmortem brain tissue and correlate it with the underlying pathology.
Methodology:
-
Tissue Sectioning: Frozen postmortem brain tissue sections (typically 10-20 µm thick) are prepared.
-
Tracer Incubation: The tissue sections are incubated with a solution containing the radiolabeled tau PET tracer.
-
Washing: The sections are washed to remove unbound tracer.
-
Exposure: The labeled sections are exposed to a phosphor imaging screen or film.
-
Imaging and Analysis: The resulting autoradiograms are scanned, and the signal intensity is quantified in different brain regions.
-
Histological Correlation: Adjacent tissue sections are stained for tau pathology (e.g., using AT8 immunohistochemistry), amyloid-beta, and other relevant proteins to correlate the tracer binding with the underlying neuropathology.
Clinical PET Imaging Protocol
Objective: To acquire in vivo images of tau deposition in the human brain for diagnostic and research purposes.
Methodology:
-
Patient Preparation: Patients are typically advised to be well-hydrated. No fasting is generally required.
-
Radiotracer Administration: A bolus of the 18F-labeled tau PET tracer (typically around 370 MBq) is administered intravenously.
-
Uptake Period: There is a waiting period after injection to allow for the tracer to distribute and bind to tau aggregates in the brain. The optimal uptake time varies between tracers.
-
Image Acquisition: The patient is positioned in the PET scanner, and brain images are acquired. The acquisition duration also varies depending on the tracer and protocol. For example, for [18F]flortaucipir, imaging is typically performed 80-100 minutes post-injection.
-
Image Reconstruction and Analysis: The raw PET data are reconstructed into images. For quantitative analysis, standardized uptake value ratios (SUVRs) are calculated by normalizing the tracer uptake in various brain regions to a reference region, such as the cerebellar gray matter, which is relatively free of tau pathology.
Conclusion
The transition from first to second-generation tau PET tracers represents a significant advancement in the field of neuroimaging. By largely overcoming the issue of off-target binding, second-generation tracers provide a more accurate and reliable means of quantifying tau pathology in the brain. This improved performance is crucial for the early and differential diagnosis of tauopathies, for tracking disease progression, and for evaluating the efficacy of novel anti-tau therapies in clinical trials. While second-generation tracers still exhibit some off-target binding to structures like the skull and meninges, these are generally more manageable and have less impact on the quantification of cortical tau than the off-target binding of their predecessors. The continued development and validation of these tracers will undoubtedly play a pivotal role in advancing our understanding and treatment of Alzheimer's disease and other neurodegenerative disorders.
References
- 1. The development and validation of tau PET tracers: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET imaging of tau protein targets: a methodology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of tau PET molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pfm :: Precision and Future Medicine [pfmjournal.org]
The Evolving Landscape of Tau PET Imaging: A Comparative Guide to Validation with Cerebrospinal Fluid Biomarkers
For researchers, scientists, and drug development professionals, the accurate in vivo quantification of tau pathology is paramount. Positron Emission Tomography (PET) has emerged as a critical tool in this endeavor, with a growing arsenal of radiotracers designed to visualize and measure the burden of neurofibrillary tangles in the brain. The validation of these PET tracers against established biomarkers in cerebrospinal fluid (CSF) is a cornerstone of their development, providing crucial evidence of their specificity and utility. This guide offers a comparative overview of the validation of THK-523, a first-generation tau PET tracer, and its successors, contextualized by their correlation with CSF tau biomarkers.
While [18F]-THK-523 was a pioneering effort in the quest for a tau-specific PET tracer, its clinical utility has been hampered by significant off-target binding to monoamine oxidase B (MAO-B) and high retention in white matter. These limitations have made direct, quantitative validation against CSF tau biomarkers challenging, and as a result, there is a notable absence of such correlational studies in the published literature.
This guide, therefore, broadens its scope to include the validation data for the derivatives of this compound and other prominent first and second-generation tau PET tracers. By examining the correlations of these alternative tracers with CSF levels of total tau (t-tau) and phosphorylated tau (p-tau), we can establish a performance benchmark and understand the advancements that have shaped the field.
Performance of Tau PET Tracers Against CSF Tau Biomarkers: A Comparative Analysis
The validation of a tau PET tracer hinges on its ability to reflect the underlying tau pathology, which is also biochemically measurable in the CSF. A strong correlation between the PET signal in specific brain regions and the concentration of t-tau and p-tau in the CSF provides compelling evidence of the tracer's target engagement. The following tables summarize the key performance data for various tau PET tracers.
Table 1: Correlation of First-Generation Tau PET Tracers with CSF Tau Biomarkers
| Tracer | CSF Biomarker | Brain Region | Correlation Coefficient (r) | Subject Cohort | Reference |
| [18F]-THK5351 | Tau Aggregates (postmortem) | Neocortex | Significant Correlation | Alzheimer's Disease | [1] |
| MAO-B (postmortem) | Whole Brain | Significant Correlation | Alzheimer's Disease | [1] | |
| [18F]-Flortaucipir (AV-1451) | p-tau181 | Temporoparietal Cortex | 0.75 | Mixed (AD and non-AD) | [2] |
| t-tau | Medial Prefrontal Cortex | 0.57 | Mixed (AD and non-AD) | [2] | |
| p-tau181 | Entorhinal, Limbic, Neocortical | 0.43 - 0.46 | Alzheimer's Disease Spectrum | [3] |
Table 2: Correlation of Second-Generation Tau PET Tracers with CSF Tau Biomarkers
| Tracer | CSF Biomarker | Brain Region | Correlation Coefficient (r) | Subject Cohort | Reference |
| [18F]-RO948 | p-tau181 | Temporal Meta-ROI | Concordance: 83% | BioFINDER-2 Cohort | |
| [18F]-MK-6240 | t-tau/Aβ42 ratio | Braak Stages I-IV | 0.52 - 0.71 | Alzheimer's Disease Continuum | |
| p-tau/Aβ42 ratio | Braak Stages I-V | 0.47 - 0.70 | Alzheimer's Disease Continuum | ||
| [18F]-PI-2620 | p-tau181 | Braak I | Significant Association | Cognitively Unimpaired | |
| [18F]-GTP1 | p-tau | Not Specified | 0.61 | Alzheimer's Disease Spectrum | |
| t-tau | Not Specified | 0.61 | Alzheimer's Disease Spectrum | ||
| tau368/t-tau ratio | Not Specified | -0.73 | Alzheimer's Disease Spectrum |
Experimental Methodologies: A Closer Look
The validation of a tau PET tracer with CSF biomarkers involves a rigorous experimental protocol. While specific details may vary between studies, the core components remain consistent.
PET Imaging Protocol:
-
Radiotracer Administration: A bolus injection of the 18F-labeled tau tracer is administered intravenously.
-
Image Acquisition: Dynamic or static PET scans are acquired over a specified period (e.g., 80-100 minutes post-injection).
-
Image Analysis: PET images are co-registered with anatomical MRI scans. Standardized Uptake Value Ratios (SUVRs) are calculated for various regions of interest (ROIs) using a reference region with low expected tau deposition, such as the cerebellar gray matter.
Cerebrospinal Fluid Analysis:
-
Sample Collection: CSF is obtained via lumbar puncture.
-
Biomarker Measurement: Concentrations of t-tau and p-tau (e.g., p-tau181, p-tau217, p-tau231) are quantified using immunoassays, such as ELISA or automated platforms.
Statistical Analysis:
-
Correlation Analysis: Pearson or Spearman correlation coefficients are calculated to assess the relationship between regional PET SUVRs and CSF tau biomarker levels.
-
Group Comparisons: Statistical tests are used to compare tracer uptake and CSF biomarker levels between different diagnostic groups (e.g., healthy controls, mild cognitive impairment, Alzheimer's disease).
Visualizing the Validation Workflow and Data Correlation
To better illustrate the processes involved in validating a tau PET tracer with CSF biomarkers, the following diagrams are provided.
Caption: Experimental workflow for validating a tau PET tracer with CSF biomarkers.
References
- 1. Correlations of 18F-THK5351 PET with Postmortem Burden of Tau and Astrogliosis in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Associations between [18F]AV1451 tau PET and CSF measures of tau pathology in a clinical sample - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regional [18F]flortaucipir PET is more closely associated with disease severity than CSF p-tau in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of THK-523 Autoradiography with AT8 Staining for Tau Pathology Assessment
In the field of neurodegenerative disease research, particularly Alzheimer's disease (AD), the accurate detection and quantification of tau pathology are paramount for diagnostics, tracking disease progression, and evaluating therapeutic interventions. Two prominent methods for this purpose are [18F]THK-523 autoradiography, a radiotracer-based imaging technique, and AT8 immunohistochemistry, a widely used antibody-based staining method. This guide provides a detailed comparison of these two techniques, supported by experimental data and protocols, to assist researchers in selecting the appropriate methodology for their studies.
Performance Comparison: this compound vs. AT8
[18F]this compound is a radiolabeled compound developed for positron emission tomography (PET) imaging of tau pathology in the living brain.[1][2] Its utility is benchmarked against the "gold standard" post-mortem method of immunohistochemistry using antibodies like AT8, which recognizes phosphorylated tau at Ser202 and Thr205.[3][4]
Studies have demonstrated a strong co-localization of [18F]this compound binding with AT8-immunoreactive tau pathology in human brain sections from individuals with Alzheimer's disease.[5] Autoradiography on hippocampal sections from AD patients reveals that the distribution of the [18F]this compound signal closely mirrors the pattern of neurofibrillary tangles (NFTs) and other tau aggregates highlighted by AT8 staining on adjacent sections. This indicates that this compound selectively binds to the same pathological tau deposits identified by the AT8 antibody.
However, it is important to note that this compound's binding is specific to paired helical filament (PHF)-tau, the form predominantly found in Alzheimer's disease. It does not show significant binding to the different tau isoforms and conformations present in non-AD tauopathies such as corticobasal degeneration (CBD) or Pick's disease (PiD), nor to α-synuclein aggregates in Parkinson's disease.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of [18F]this compound binding to tau fibrils, providing a basis for its use in quantitative imaging studies.
| Parameter | Value | Target | Comments |
| Binding Affinity (Kd) | 1.7 nM (high-affinity site) | Recombinant Tau Fibrils (K18Δ280K) | Demonstrates strong binding to tau aggregates. For comparison, the affinity for Aβ fibrils is significantly lower (20.7 nM). |
| Binding Site Density (Bmax) | 2.20 pmol/nmol | Recombinant Tau Fibrils (K18Δ280K) | Indicates a higher number of binding sites on tau fibrils compared to what is reported for some Aβ tracers on Aβ fibrils. |
Experimental Methodologies
Detailed protocols for performing this compound autoradiography and AT8 immunohistochemistry are crucial for reproducible and comparable results.
[18F]this compound Autoradiography Protocol
This protocol is adapted from studies validating this compound binding on post-mortem human brain tissue.
-
Tissue Preparation:
-
Use 5-μm thick serial sections from formalin-fixed, paraffin-embedded or frozen human brain tissue (e.g., hippocampus).
-
Deparaffinize and rehydrate sections if necessary.
-
-
Incubation:
-
Incubate the brain sections with [18F]this compound (e.g., 2.2 MBq/ml) at room temperature for 10 minutes.
-
-
Washing:
-
Briefly wash the sections with water and then with 50% ethanol to reduce non-specific binding.
-
-
Drying and Exposure:
-
Air-dry the labeled sections.
-
Expose the sections to a phosphor imaging plate (e.g., BAS-III imaging plate) overnight.
-
-
Image Acquisition:
-
Obtain autoradiographic images using a phosphor imaging instrument (e.g., BAS-5000) with a high spatial resolution (e.g., 25 x 25 μm).
-
AT8 Immunohistochemistry Protocol
This is a general protocol for AT8 staining on human brain sections, which can be adapted based on specific laboratory conditions.
-
Tissue Preparation:
-
Use adjacent 5-μm serial sections to those used for autoradiography.
-
Deparaffinize and rehydrate the sections.
-
-
Antigen Retrieval:
-
Perform antigen retrieval to unmask the epitope. This can be done using heat-induced epitope retrieval with a citrate buffer (pH 6.0).
-
-
Blocking:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS).
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary antibody, AT8 (e.g., diluted 1:20 or 1:500), overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex (ABC) reagent.
-
Visualize the staining with a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Counterstaining and Mounting:
-
Lightly counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections and mount with a coverslip.
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates the experimental workflow for the cross-validation of this compound autoradiography with AT8 immunohistochemistry.
References
- 1. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Immunohistochemistry [bio-protocol.org]
- 4. Tau-proximity ligation assay reveals extensive previously undetected pathology prior to neurofibrillary tangles in preclinical Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Comparative Analysis of Binding Affinities: THK-523 and Other Quinoline Derivatives for Tau Aggregate Imaging
A detailed guide for researchers and drug development professionals on the comparative binding characteristics of quinoline-based PET tracers for tau pathology. This guide provides a synthesis of key experimental data, detailed methodologies, and a visual representation of the experimental workflow.
The development of positron emission tomography (PET) tracers for the in vivo imaging of tau protein aggregates, a key pathological hallmark of Alzheimer's disease and other tauopathies, has been a major focus of neurodegenerative disease research. Among the various chemical scaffolds explored, quinoline derivatives have emerged as a promising class of compounds. This guide provides a comparative overview of the binding affinities of THK-523, a first-generation quinoline-based tau tracer, and other notable quinoline derivatives, supported by experimental data from in vitro binding assays and autoradiography studies.
Quantitative Binding Affinities
The binding affinities of this compound and other quinoline derivatives to tau aggregates have been evaluated in numerous studies. The following table summarizes the key quantitative data, including dissociation constants (Kd), inhibitory constants (Ki), and half-maximal effective concentrations (EC50), providing a clear comparison of their performance. Lower values of Kd and Ki indicate higher binding affinity.
| Compound | Target | Assay Type | Binding Affinity | Reference |
| This compound | Synthetic Tau Fibrils (K18ΔK280) | Saturation Binding | Kd: 1.99 nM | [1] |
| Synthetic Tau Fibrils | Competition Assay | Ki: 59.3 nM | [2] | |
| Synthetic Aβ42 Fibrils | Saturation Binding | Kd: 30.3 nM | [1] | |
| AD Brain Homogenates | Saturation Binding | Kd: 86.5 nM | [2] | |
| THK-5105 | Synthetic Tau Aggregates | Competition Assay | Ki: 7.8 nM | [2] |
| THK-5117 | Synthetic Tau Fibrils | Competition Assay | Ki: 10.5 nM | |
| AD Brain Homogenates | Saturation Binding | Two sites observed | ||
| THK-5351 | AD Brain Homogenates | Saturation Binding | Kd1: 5.6 nM, Kd2: 1 nM | |
| AD Brain Homogenates | Competition Assay | Ki (super-high affinity): 0.1 pM, Ki (high affinity): 16 nM | ||
| BF-158 | Tau Fibrils | Fluorescence Binding | Lower EC50 than BF-168 | |
| Aβ1-42 Fibrils | Competition Assay | Ki: >5000 nM | ||
| BF-170 | Tau Fibrils | Fluorescence Binding | EC50: 221 nM | |
| Aβ1-42 Fibrils | Competition Assay | Ki: >5000 nM |
Experimental Protocols
The binding affinity data presented in this guide were primarily generated using in vitro binding assays and autoradiography on human brain tissue. A detailed description of these methodologies is provided below.
In Vitro Radioligand Binding Assays
These assays are crucial for quantifying the direct interaction between a radiolabeled ligand (the PET tracer) and its target (tau aggregates).
1. Preparation of Tau Aggregates:
-
Recombinant tau protein (e.g., the K18ΔK280 fragment) is expressed and purified.
-
Fibril formation is induced by incubating the purified tau protein, often in the presence of an inducer like heparin, at 37°C for several days.
-
The formation of fibrils is confirmed using techniques such as thioflavin S fluorescence assay or electron microscopy.
2. Saturation Binding Assays:
-
A fixed amount of aggregated tau protein is incubated with increasing concentrations of the radiolabeled quinoline derivative (e.g., [18F]this compound).
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated, typically by filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters (representing the bound ligand) is measured.
-
Non-specific binding is determined by performing the same experiment in the presence of a high concentration of the corresponding unlabeled compound.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by analyzing the saturation curve using non-linear regression analysis (e.g., Scatchard plot).
3. Competition Binding Assays:
-
A fixed concentration of a radiolabeled ligand (e.g., [18F]THK-5105) and aggregated tau protein are incubated with increasing concentrations of an unlabeled competitor compound (e.g., this compound, THK-5117).
-
Following incubation and separation of bound and free radioligand, the amount of bound radioactivity is measured.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Autoradiography on Human Brain Sections
Autoradiography allows for the visualization and semi-quantitative analysis of tracer binding to tau pathology within the anatomical context of postmortem human brain tissue.
1. Tissue Preparation:
-
Frozen sections of human brain tissue from diagnosed Alzheimer's disease patients and healthy controls are used.
-
Sections are typically thin (e.g., 10-20 µm) and mounted on glass slides.
2. Incubation:
-
The brain sections are incubated with a solution containing the radiolabeled quinoline derivative at a specific concentration.
-
Non-specific binding is determined by incubating adjacent sections with the radioligand in the presence of an excess of an unlabeled competitor.
3. Washing and Drying:
-
After incubation, the sections are washed in buffer to remove unbound radioligand.
-
The slides are then dried.
4. Imaging:
-
The dried sections are exposed to a phosphor imaging plate or autoradiography film.
-
The resulting image shows the distribution and density of the radioligand binding in the brain tissue.
5. Analysis:
-
The autoradiograms are analyzed to compare the binding patterns of different tracers with the known distribution of tau pathology, which is often confirmed by immunohistochemical staining of adjacent sections with anti-tau antibodies (e.g., AT8).
Experimental Workflow Diagram
The following diagram, generated using Graphviz, illustrates the general workflow for an in vitro radioligand binding assay to determine the binding affinity of a novel quinoline derivative.
Signaling Pathways and Logical Relationships
The binding of these quinoline derivatives is a direct interaction with the beta-sheet structures of aggregated tau protein. This interaction does not directly modulate a signaling pathway in the traditional sense but rather serves as a diagnostic marker for the presence of this pathological protein aggregate. The logical relationship is straightforward: the higher the affinity and selectivity of the tracer for tau aggregates over other proteins (like amyloid-beta), the more accurately it can visualize and quantify tau pathology in the brain using PET imaging. This information is critical for the early diagnosis of tauopathies, tracking disease progression, and evaluating the efficacy of anti-tau therapeutic interventions.
The development from first-generation tracers like this compound to later derivatives such as THK-5105 and THK-5117 reflects a logical progression aimed at improving binding affinity and selectivity, as well as pharmacokinetic properties like brain uptake and washout. For instance, studies have shown that newer derivatives exhibit higher affinity for tau aggregates and, in some cases, reduced off-target binding, which is a critical factor for a successful imaging agent.
References
A Comparative Analysis of THK-523 and Amyloid-Beta PET Tracers for Alzheimer's Disease Diagnosis
For Researchers, Scientists, and Drug Development Professionals
The accurate in-vivo detection of neuropathological hallmarks is critical for the timely diagnosis of Alzheimer's disease (AD) and the development of effective therapeutic interventions. This guide provides a comparative assessment of the diagnostic accuracy of the tau positron emission tomography (PET) tracer THK-523 against the established amyloid-beta (Aβ) PET tracers: florbetapir, flutemetamol, and florbetaben. While this compound showed initial promise in targeting tau pathology, a key hallmark of AD, its clinical utility has been challenged by off-target binding. In contrast, amyloid-beta tracers have demonstrated robust diagnostic performance, supported by extensive clinical data.
This compound: A Tau-Targeted Tracer
This compound emerged as a promising radioligand for the in-vivo imaging of tau pathology, another crucial element in the pathophysiology of Alzheimer's disease. Preclinical studies demonstrated its high affinity and selectivity for paired helical filament (PHF)-tau, the primary component of neurofibrillary tangles (NFTs).[1][2] In-vitro autoradiography on human AD brain tissue confirmed that this compound binding co-localized with tau pathology, with minimal binding to Aβ plaques.[3][4] Furthermore, micro-PET imaging in tau transgenic mice showed significantly higher retention of this compound compared to wild-type and Aβ-plaque-bearing mice.[3]
Despite this promising preclinical profile, the translation of this compound to a reliable diagnostic tool in humans has been met with significant challenges. Preliminary human PET studies did indicate a higher cortical retention of this compound in individuals with Alzheimer's disease compared to healthy controls. However, these studies also revealed considerable off-target binding, most notably to white matter and monoamine oxidase B (MAO-B), which are present in various brain regions. This non-specific binding complicates the interpretation of PET images and has precluded the establishment of clear diagnostic accuracy metrics, such as sensitivity and specificity, in large-scale clinical trials. Consequently, the progression of this compound as a frontline diagnostic agent for Alzheimer's disease has been limited.
Amyloid-Beta PET Tracers: A Comparative Overview
In contrast to the challenges faced by this compound, several PET tracers targeting Aβ plaques have successfully navigated clinical development and received regulatory approval. Florbetapir, flutemetamol, and florbetaben have all demonstrated high diagnostic accuracy for the detection of moderate to frequent neuritic Aβ plaques, a core neuropathological feature of Alzheimer's disease. The following table summarizes the diagnostic performance of these tracers from key studies that utilized post-mortem histopathology as the standard of truth.
| Tracer | Study Population | Sensitivity | Specificity | Reference |
| Florbetapir | End-of-life patients | 92% | 100% | |
| End-of-life patients | 96% | 100% | ||
| Flutemetamol | End-of-life patients | 89% | 80% | |
| Florbetaben | End-of-life patients | 97.9% | 88.9% | |
| End-of-life patients | 89.4% (Quantitative) | 92.3% (Quantitative) |
Experimental Protocols
The robust diagnostic accuracy of amyloid-beta PET tracers is underpinned by rigorous clinical trial methodologies. Below are summaries of the typical experimental protocols employed in these studies.
Participant Recruitment and Diagnosis:
Studies typically enroll a cohort of participants with a range of cognitive statuses, from cognitively normal individuals to those with mild cognitive impairment (MCI) and dementia due to Alzheimer's disease. For autopsy-correlation studies, end-of-life patients are recruited who consent to both in-vivo PET imaging and post-mortem brain donation. Clinical diagnosis prior to PET imaging is established through a comprehensive evaluation, including neurological and neuropsychological assessments, and often structural imaging like MRI or CT scans.
PET Imaging Protocol:
Participants receive an intravenous injection of the radiotracer (e.g., florbetapir, flutemetamol, or florbetaben). Following a specific uptake period, a PET scan of the brain is acquired. The images are then typically interpreted by trained readers who are blinded to the clinical information of the participants. The assessment is often a binary visual read (amyloid-positive or amyloid-negative) based on the tracer uptake in cortical gray matter. Some studies also employ quantitative analysis using standardized uptake value ratios (SUVRs).
Histopathological Standard of Truth:
For definitive validation, the in-vivo PET findings are correlated with post-mortem histopathological analysis of the brain tissue. This involves staining brain sections to identify and quantify the density of neuritic amyloid plaques, often using criteria such as the Consortium to Establish a Registry for Alzheimer's Disease (CERAD) guidelines.
Signaling Pathways and Experimental Workflow
To visualize the underlying biological processes and the experimental design for assessing these diagnostic tools, the following diagrams are provided.
Conclusion
While the development of tau-specific PET tracers like this compound is a crucial area of research for a comprehensive understanding and diagnosis of Alzheimer's disease, the clinical utility of early-generation compounds has been limited by off-target binding. In contrast, amyloid-beta PET tracers, including florbetapir, flutemetamol, and florbetaben, have consistently demonstrated high diagnostic accuracy in identifying a key pathological hallmark of Alzheimer's disease. For researchers and drug development professionals, these approved amyloid tracers serve as reliable tools for patient selection in clinical trials and for assessing the efficacy of anti-amyloid therapies. Future advancements in tau tracer development are anticipated to overcome the limitations of first-generation agents and provide a more complete in-vivo picture of Alzheimer's disease pathology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Evolving Landscape of Tau PET Imaging in Alzheimer's Disease: A Comparative Guide on the Correlation with Cognitive Decline
For Immediate Release
A comprehensive analysis of tau positron emission tomography (PET) tracers highlights the significant advancements in visualizing tau pathology and its correlation with cognitive decline in Alzheimer's disease (AD) patients. This guide provides a comparative overview of the first-generation tracer, 18F-THK523, and its successors, including the FDA-approved 18F-AV-1451 (Flortaucipir), and the promising second-generation agents 18F-MK-6240 and 18F-RO-948. The data underscores a clear trajectory towards tracers with improved specificity and a stronger correlation with cognitive impairment, offering invaluable tools for researchers, scientists, and drug development professionals.
The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a pathological hallmark of Alzheimer's disease that is closely linked to neuronal dysfunction and cognitive decline. Tau PET imaging enables the in vivo quantification and longitudinal tracking of this pathology, providing a critical biomarker for disease staging, prognostic prediction, and the evaluation of therapeutic interventions.
18F-THK523: A Pioneering First-Generation Tau Tracer
18F-THK523 was one of the earliest radiotracers developed for the in vivo imaging of tau pathology. Preclinical studies demonstrated its high affinity for tau aggregates.[1][2] Autoradiographic analyses of human brain tissue with Alzheimer's disease showed that 18F-THK523 binding co-localized with immunoreactive tau pathology, and not with β-amyloid plaques.[1][2] However, its clinical utility has been significantly hampered by high retention in the white matter and off-target binding, which complicates the interpretation of the PET signal and has limited its use in extensive human studies correlating tau burden with cognitive decline.[3] Consequently, there is a paucity of published quantitative data from large human cohorts directly comparing 18F-THK523 uptake with cognitive scores.
Second-Generation Tau Tracers: A Leap Forward in Specificity and Cognitive Correlation
To address the limitations of first-generation tracers, a new wave of tau PET ligands has been developed, demonstrating improved binding properties and a stronger correlation with cognitive deficits in AD.
18F-AV-1451 (Flortaucipir): The First FDA-Approved Tau PET Tracer
18F-AV-1451 has been extensively studied and was the first tau PET tracer to receive FDA approval for clinical use. It exhibits high selectivity for paired helical filament (PHF)-tau, the primary form of tau in AD. Numerous studies have established a significant correlation between 18F-AV-1451 uptake and cognitive impairment in AD patients.
18F-MK-6240: High Affinity and Strong Cognitive Correlation
18F-MK-6240 is a second-generation tracer with high affinity and selectivity for NFTs. Studies have shown that 18F-MK-6240 PET imaging can effectively track the progression of tau pathology and that these changes are correlated with cognitive decline.
18F-RO-948: Favorable Kinetics and Diagnostic Performance
18F-RO-948 is another promising second-generation tracer with favorable pharmacokinetics and low off-target binding. It has demonstrated a strong ability to distinguish AD patients from healthy controls and those with other neurodegenerative disorders, and its uptake correlates with cognitive performance.
Comparative Data on Tracer Performance
The following tables summarize the quantitative data from key studies on the correlation between tau PET tracer uptake and cognitive decline in AD patients.
| Tracer | Cognitive Test | Brain Region of Interest (ROI) | Correlation Coefficient (r or ρ) | Patient Cohort | Reference |
| 18F-AV-1451 (Flortaucipir) | MMSE | Amygdala | -0.60 | 115 participants (CN, MCI, AD) | |
| MMSE | Entorhinal Cortex | -0.58 | 115 participants (CN, MCI, AD) | ||
| MMSE | Neocortical Composite | -0.46 | 115 participants (CN, MCI, AD) | ||
| MMSE | Cortical SUVR | -0.31 | 28 Aβ-positive AD patients | ||
| MMSE | Spatial Extent of Tau | -0.40 | 28 Aβ-positive AD patients | ||
| 18F-MK-6240 | MMSE, ADAS-Cog, CDR | Meta-temporal composite (MTC), Early tau composite (EFAH) | Preliminary evidence of correlation with cognitive decline | AD dementia, MCI, and healthy volunteers | |
| Various Cognitive Domains (Memory, Executive, Language) | Domain-specific regional patterns | Significant negative associations in amyloid-positive participants | 101 participants (amyloid-positive and negative) | ||
| 18F-RO-948 | Cognitive Composite | Neocortical Composite | Baseline: β = -0.25; Longitudinal: β = -0.62 | 761 amyloid-positive individuals | |
| Executive Function, Attention, PACC | PET-derived A+T+ group | Associated with lower cognitive scores | 99 cognitively unimpaired individuals |
Note: Correlation coefficients (r or ρ) indicate the strength and direction of the linear relationship between two variables. A negative value signifies that as tracer uptake (tau pathology) increases, cognitive scores decrease. MMSE: Mini-Mental State Examination; ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; CDR: Clinical Dementia Rating Scale; PACC: Preclinical Alzheimer Cognitive Composite; CN: Cognitively Normal; MCI: Mild Cognitive Impairment; AD: Alzheimer's Disease; SUVR: Standardized Uptake Value Ratio.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of findings across different studies. Below are representative experimental protocols for the discussed tau PET tracers.
| Parameter | 18F-AV-1451 (Flortaucipir) | 18F-MK-6240 | 18F-RO-948 |
| Patient Cohort | Studies typically include cognitively normal older adults, individuals with mild cognitive impairment (MCI), and patients with a clinical diagnosis of AD. Amyloid status is often confirmed via amyloid PET or CSF analysis. | Cohorts often span from healthy young controls to individuals with AD dementia, allowing for the assessment of tau pathology across the disease spectrum. | Studies often focus on the early AD continuum, including cognitively unimpaired individuals with evidence of amyloid pathology, to investigate the initial stages of tau accumulation. |
| Tracer Administration | Intravenous bolus injection of approximately 370 MBq (10 mCi). | Intravenous injection. | Intravenous injection. |
| PET Scan Acquisition | Dynamic or static imaging. Static images are typically acquired 80-100 minutes post-injection. | PET imaging is often performed at multiple time points (e.g., baseline, 6, 12, 24 months) to track longitudinal changes. Static images are often acquired 70-90 minutes post-injection. | Static images are commonly acquired 70-90 minutes post-injection. |
| Image Analysis | Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in regions of interest to a reference region, typically the cerebellar cortex. | SUVRs are calculated using a reference region such as the cerebellar cortex or pons. | SUVRs are calculated using the inferior cerebellar cortex as the reference region. |
| Cognitive Assessment | A comprehensive battery of neuropsychological tests is administered, commonly including the Mini-Mental State Examination (MMSE), Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), Clinical Dementia Rating (CDR), and tests assessing various cognitive domains (memory, executive function, language). | Cognitive testing includes measures like the MMSE, CDR, and ADAS-Cog, often administered at each imaging time point in longitudinal studies. | Cognitive performance is often assessed using composite scores derived from a battery of neuropsychological tests sensitive to early cognitive changes in AD. |
Visualizing the Path from Tau Pathology to Cognitive Decline
The following diagrams illustrate the conceptual framework and a generalized experimental workflow for investigating the correlation between tau PET imaging and cognitive decline in AD.
References
- 1. Diagnostic Performance of RO948 F 18 Tau Positron Emission Tomography in the Differentiation of Alzheimer Disease From Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Evaluation of 18F-RO-948 PET for Quantitative Assessment of Tau Accumulation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Test-Retest Reliability of ¹⁸F-THK523 PET: A Comparative Guide
Introduction
The quantification of tau pathology using positron emission tomography (PET) is a critical tool in the research and clinical evaluation of Alzheimer's disease and other tauopathies. For any PET tracer to be effective in longitudinal studies, such as those tracking disease progression or response to therapy, it must demonstrate high test-retest reliability. This guide provides an objective evaluation of the test-retest reliability of the tau PET tracer ¹⁸F-THK523, comparing it with established alternative tracers. The information is intended for researchers, scientists, and professionals in the field of drug development.
While preclinical studies of ¹⁸F-THK523 showed its high affinity and selectivity for tau pathology, its progression to widespread clinical or research use has been hampered.[1] Notably, the tracer exhibited a high rate of retention in white matter, which has precluded its use in many clinical trials and, consequently, has led to a lack of published test-retest reliability studies in human subjects.[1]
This guide, therefore, will present the test-retest reliability data for three prominent alternative tau PET tracers: ¹⁸F-Flortaucipir, ¹⁸F-MK-6240, and ¹⁸F-PI-2620. This information serves as a benchmark for the standards a viable tau PET tracer is expected to meet.
Experimental Protocols for Alternative Tracer Studies
Detailed methodologies are crucial for the interpretation and comparison of test-retest reliability data. The following sections outline the experimental protocols for the key studies cited for the alternative tracers.
¹⁸F-Flortaucipir
Test-retest studies for ¹⁸F-Flortaucipir have been conducted in cohorts that include healthy controls, individuals with mild cognitive impairment (MCI), and patients with Alzheimer's disease.[2] In a representative study, participants underwent two dynamic PET scans lasting 130 minutes, with a time interval of approximately three weeks between scans. The injected radiotracer dose was around 240 MBq for each scan. Data analysis involved various quantitative methods, including the use of reference region models like the simplified reference tissue method 2 (SRTM2) and standardized uptake value ratios (SUVr), typically using the cerebellar gray matter as the reference region. SUVr was often calculated for different time windows, such as 80-100 minutes post-injection.
¹⁸F-MK-6240
The test-retest reliability of ¹⁸F-MK-6240 has also been assessed in cohorts of healthy volunteers and patients with Alzheimer's disease. A typical study protocol involves two dynamic PET scans of up to 150 minutes, with a retest scan performed within about three weeks of the initial scan. Injected doses have ranged from approximately 165 MBq to 300 MBq. Quantitative analysis has included full kinetic modeling with arterial blood sampling to determine metrics like the total distribution volume (Vₜ) and binding potential (BPₙₔ), as well as the more commonly used SUVr calculated from later imaging frames (e.g., 90-110 or 90-120 minutes post-injection).
¹⁸F-PI-2620
For ¹⁸F-PI-2620, test-retest studies have been performed in healthy controls and subjects with Alzheimer's disease. The protocol typically includes two dynamic PET scans, with arterial blood sampling for full kinetic modeling. The injected dose is approximately 340 MBq per scan. The imaging duration can extend to 180 minutes to fully characterize the tracer's kinetics. The test-retest variability has been evaluated for various quantitative outcomes, including the distribution volume ratio (DVR) derived from kinetic models and SUVr calculated at different time intervals, such as 45-75 minutes post-injection.
Quantitative Data Comparison
The following tables summarize the key quantitative data on the test-retest reliability of the alternative tau PET tracers. The primary metrics reported are the percentage test-retest variability and the Intraclass Correlation Coefficient (ICC). Lower percentage variability and an ICC closer to 1.0 indicate higher reliability.
Table 1: Test-Retest Reliability of ¹⁸F-Flortaucipir
| Metric | Region of Interest | Value | Reference |
| % Repeatability (Median) | Across all ROIs | 0.84% - 6.84% | |
| % Repeatability (SUVr₈₀₋₁₀₀) | AD-specific regions (AD patients) | 5.9% (2.3-7.5) | |
| % Repeatability (SUVr₈₀₋₁₀₀) | AD-specific regions (Controls) | 3.5% (0.6-4.5) | |
| % Change SD (SUVr) | Posterior Neocortical VOI | 2.22% | |
| Intraclass Correlation (ICC) | All regions | > 0.92 |
Table 2: Test-Retest Reliability of ¹⁸F-MK-6240
| Metric | Region of Interest | Value | Reference |
| % Variability (SUVr₉₀₋₁₂₀) | NFT-rich regions | ~6% | |
| % Variability (BPₙₔ) | NFT-rich regions | ~14% | |
| % Variability (Vₜ) | NFT-rich regions | ~21% | |
| % Variability (SUVr₉₀₋₁₁₀) | Target regions (Older Controls) | 4-9% | |
| Intraclass Correlation (ICC) | Target regions (Older Controls) | 0.62 - 0.97 |
Table 3: Test-Retest Reliability of ¹⁸F-PI-2620
| Metric | Region of Interest | Value | Reference |
| % Variability (SUVr₃₀₋₆₀) | Across regions | 3.8% | |
| % Variability (SUVr₄₅₋₇₅) | Across regions | 4.3% | |
| % Variability (SUVr₆₀₋₉₀) | Across regions | 4.9% | |
| Correlation (R²) | DVR vs. SUVr (30-90 min) | > 0.95 |
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for a PET test-retest reliability study.
Caption: Workflow of a typical PET test-retest reliability study.
Conclusion
The evaluation of test-retest reliability is a fundamental step in the validation of a PET tracer for longitudinal studies. Due to unfavorable properties, specifically high white matter retention, comprehensive human test-retest reliability data for ¹⁸F-THK523 is not available in published literature. In contrast, alternative tau PET tracers such as ¹⁸F-Flortaucipir, ¹⁸F-MK-6240, and ¹⁸F-PI-2620 have demonstrated good to excellent test-retest reliability. These tracers generally show low percentage test-retest variability, often below 10% for robust semi-quantitative methods like SUVr, and high intraclass correlation coefficients, typically above 0.90 for many regions. This level of reliability makes them suitable for detecting subtle changes in tau pathology over time, a critical requirement for their use in clinical trials and natural history studies of neurodegenerative diseases. The data presented for these alternative tracers provides a clear benchmark for the performance characteristics required of a successful tau PET imaging agent.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of THK-523
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step logistical and safety information for the proper disposal of THK-523, a compound utilized in neurodegenerative disease research. The following procedures are based on established best practices for chemical and radiochemical waste management.
Part 1: Disposal of Non-Radioactive this compound
When this compound is used in its non-radiolabeled form, it must be treated as chemical waste. Adherence to proper disposal protocols is crucial to prevent chemical contamination.
Waste Identification and Segregation
All materials that have come into contact with this compound are to be considered chemical waste. This includes, but is not limited to:
-
Excess or expired solid this compound and its solutions.
-
Contaminated consumables such as pipette tips, vials, and gloves.
-
Solvents or other reagents that have been mixed with this compound.
-
Materials used for cleaning up spills of this compound.
It is imperative to segregate this compound waste from general laboratory trash and other waste streams to ensure it is disposed of correctly.
Containment and Labeling
Proper containment and clear labeling are critical for safe waste management.
-
Solid Waste : Collect all solid materials contaminated with this compound in a designated, leak-proof, and puncture-resistant container. This container should be lined with a durable plastic bag and have a secure lid that remains closed when not in use.
-
Liquid Waste : Use a designated, chemically compatible, and leak-proof container for all liquid waste containing this compound. To prevent spills from overfilling, ensure at least a 10% headspace is left in the container.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." If the waste is a mixture, all components and their approximate concentrations must be listed. The date of initial waste accumulation should also be clearly marked on the label.
Storage and Final Disposal
-
Storage : Store all this compound waste containers in a designated, well-ventilated, and secure area. Liquid waste should be kept in secondary containment to mitigate potential spills.
-
Disposal : When a waste container is full, or in accordance with your institution's waste management schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service.[1]
Part 2: Disposal of Radiolabeled this compound (e.g., ¹⁸F-THK-523)
For research involving radiolabeled this compound, such as with Fluorine-18 (¹⁸F), specific radiation safety and disposal protocols must be followed. The primary method for disposing of waste containing short-lived radionuclides like ¹⁸F is decay-in-storage .
Quantitative Data for ¹⁸F Decay
The following table provides essential data for managing ¹⁸F-contaminated waste.
| Parameter | Value | Notes |
| Half-life of ¹⁸F | 109.8 minutes | This is the time required for the radioactivity of ¹⁸F to reduce by half. |
| Recommended Decay-in-Storage Time | At least 24 hours | This duration allows for the radioactivity to decay to negligible levels.[2][3] |
| Decay Factor after 10 Half-lives | ~1/1024 | After approximately 18.3 hours, the radioactivity is less than 0.1% of its initial level. |
Decay-in-Storage Protocol
-
Segregation and Shielding : Collect all solid and liquid waste contaminated with ¹⁸F-THK-523 in designated radioactive waste containers. Appropriate shielding, such as lead containers for vials, must be used to minimize radiation exposure.
-
Labeling : Each radioactive waste container must be clearly labeled with the universal radiation symbol and the words "Caution - Radioactive Material." The label must also include the radionuclide (¹⁸F), the initial activity level with the date of measurement, and the chemical name (¹⁸F-THK-523).
-
Storage for Decay : Store the labeled containers in a designated and secure radioactive materials storage area. The waste must be stored for a minimum of 24 hours to allow for sufficient radioactive decay.[2][3]
-
Post-Decay Survey and Disposal : Following the decay period, use a radiation survey meter to confirm that the radioactivity of the waste is indistinguishable from natural background levels. Once confirmed, deface or remove all radioactive labels. The waste can then be managed as chemical waste, following the procedures detailed in Part 1.
Part 3: Emergency Spill Cleanup Procedures
In the event of a spill, a prompt and appropriate response is critical to ensure safety.
Minor Spills
For small, contained spills (e.g., on a benchtop):
-
Alert Personnel : Immediately inform those in the vicinity.
-
Wear PPE : Don appropriate personal protective equipment, including a lab coat, safety goggles, and double-layered chemical-resistant gloves.
-
Contain and Clean : Use a chemical spill kit to absorb and contain the spill. Collect the contaminated absorbent materials using forceps or a scoop and place them into a designated hazardous waste container.
-
Decontaminate : Clean the affected area with a suitable cleaning agent, followed by water. All cleaning materials must also be disposed of as hazardous waste.
-
Dispose : Label the waste container appropriately and manage it according to the relevant procedure for either non-radioactive or radioactive waste.
Major Spills
For larger spills or those that occur outside of a containment area:
-
Evacuate : Immediately evacuate the affected area.
-
Alert : Notify your supervisor and your institution's EHS department. In case of a fire or medical emergency, call emergency services.
-
Secure the Area : Close off the area and post a warning sign to prevent entry.
-
Await Assistance : Do not attempt to clean up a major spill unless you have been specifically trained and are equipped to do so. Wait for the arrival of the designated emergency response team.
Mandatory Visualization
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling THK-523
For researchers, scientists, and drug development professionals engaged in studies involving THK-523, a comprehensive understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is paramount. This guide provides essential, immediate safety and logistical information to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Risk Assessment
This compound is a quinoline derivative used as a ligand for tau protein imaging, particularly in its radiolabeled form, [¹⁸F]this compound, for positron emission tomography (PET) scans in Alzheimer's disease research.[1][2][3][4][5] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazardous properties of its core chemical structure, quinoline, and the presence of a radioactive isotope in its common application necessitate stringent safety protocols.
Chemical Hazards: Quinoline is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer. It is also toxic to aquatic life with long-lasting effects. Given these risks, this compound should be handled with care to avoid inhalation, ingestion, and skin/eye contact.
Radiological Hazards: The most common form of this compound used in research is radiolabeled with Fluorine-18 ([¹⁸F]this compound). ¹⁸F is a positron emitter with a half-life of 109.8 minutes. The primary radiological risks are external exposure to gamma radiation (from positron-electron annihilation) and internal exposure from contamination. Therefore, all work with [¹⁸F]this compound must be conducted in a designated radiation laboratory and in accordance with all applicable radiation safety regulations.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to mitigate both chemical and radiological risks associated with this compound. The following table summarizes the recommended PPE for handling both the non-radiolabeled and radiolabeled forms of the compound.
| PPE Category | Non-Radiolabeled this compound | [¹⁸F]this compound (Radiolabeled) |
| Hand Protection | Nitrile or latex gloves. Change frequently, especially if contaminated. | Double-gloving with nitrile or latex gloves is recommended. Change outer gloves frequently to minimize the spread of contamination. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Leaded safety glasses or a face shield to protect against beta particles and secondary gamma radiation. |
| Body Protection | A full-length laboratory coat, worn closed with sleeves rolled down. | A full-length laboratory coat, worn closed. For higher activity work, a lead apron may be necessary to reduce gamma dose. |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols. | All work with open sources of [¹⁸F]this compound must be performed in a certified fume hood or a hot cell to prevent inhalation of radioactive aerosols. |
| Footwear | Closed-toe shoes. | Closed-toe shoes. Disposable shoe covers may be required in designated radiation areas. |
| Dosimetry | Not applicable. | Whole-body and ring dosimeters are mandatory to monitor radiation exposure. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for safety and experimental success.
3.1. Preparation and Work Area Setup
-
Non-Radiolabeled this compound:
-
Work in a designated and well-ventilated area, preferably within a chemical fume hood.
-
Ensure easy access to an eyewash station and safety shower.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
[¹⁸F]this compound:
-
All work must be conducted in a designated radiation laboratory.
-
Use a shielded work area (e.g., L-block) within a fume hood or hot cell to minimize radiation exposure.
-
Line the work area with plastic-backed absorbent paper to contain spills.
-
Have all necessary equipment (pipettes, tubes, etc.) prepared and within reach to minimize handling time.
-
3.2. Handling and Experimental Procedures
-
General Precautions:
-
Read the relevant safety protocols and experimental procedures before starting work.
-
Do not work alone in the laboratory.
-
Never eat, drink, smoke, or apply cosmetics in the laboratory.
-
-
Specific to [¹⁸F]this compound:
-
Use tongs or forceps to handle vials and other equipment to increase distance from the radioactive source.
-
Monitor your hands and work area frequently with a radiation survey meter.
-
Change gloves often, especially after handling stock solutions.
-
3.3. Post-Experiment Procedures
-
Decontaminate all work surfaces and equipment after use.
-
Properly package and label all waste for disposal.
-
Wash hands thoroughly after removing PPE.
Disposal Plan
Proper waste management is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Non-Radiolabeled this compound Waste
-
Solid Waste: Collect in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.
-
Follow your institution's chemical waste disposal guidelines.
4.2. [¹⁸F]this compound Waste
-
Segregation: Radioactive waste must be segregated from non-radioactive waste. Solid and liquid radioactive waste should also be kept separate.
-
Solid Waste:
-
Short-lived isotopes (like ¹⁸F): Can be stored for decay in a designated, shielded area. After approximately 10 half-lives (about 18 hours for ¹⁸F), the waste can be surveyed. If at background levels, it can be disposed of as non-radioactive waste (chemical or biohazardous, as appropriate).
-
Place all solid waste (gloves, bench paper, etc.) in clearly labeled radioactive waste containers.
-
-
Liquid Waste:
-
Collect in a designated, labeled container for radioactive liquid waste.
-
Aqueous and organic radioactive waste should be segregated.
-
Depending on institutional policy, liquid waste may be stored for decay or disposed of through a licensed radioactive waste handler.
-
-
Sharps: All radioactive sharps must be placed in a designated, puncture-proof radioactive sharps container.
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound and the decision-making process for waste disposal.
Caption: A general workflow for the safe handling of this compound, from preparation to post-experiment procedures.
Caption: Decision tree for the proper disposal of waste contaminated with the short-lived radioisotope ¹⁸F.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
